Product packaging for Echinosporin(Cat. No.:CAS No. 79127-35-8)

Echinosporin

Cat. No.: B1671086
CAS No.: 79127-35-8
M. Wt: 223.18 g/mol
InChI Key: OXSZHYWOGQJUST-PDXIVQBHSA-N
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Description

(-)-Echinosporin has been reported in Streptomyces with data available.
from Streptomyces echinosporus MK-213;  structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO5 B1671086 Echinosporin CAS No. 79127-35-8

Properties

CAS No.

79127-35-8

Molecular Formula

C10H9NO5

Molecular Weight

223.18 g/mol

IUPAC Name

(1S,4S,7S,8S)-4-hydroxy-3-oxo-2,11-dioxatricyclo[5.4.0.04,8]undeca-5,9-diene-10-carboxamide

InChI

InChI=1S/C10H9NO5/c11-7(12)6-3-5-4-1-2-10(5,14)9(13)16-8(4)15-6/h1-5,8,14H,(H2,11,12)/t4-,5-,8-,10-/m0/s1

InChI Key

OXSZHYWOGQJUST-PDXIVQBHSA-N

Isomeric SMILES

C1=C[C@@]2([C@@H]3[C@H]1[C@@H](OC(=C3)C(=O)N)OC2=O)O

Canonical SMILES

C1=CC2(C3C1C(OC(=C3)C(=O)N)OC2=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Echinosporin;  XK-213;  XK 213;  XK213.

Origin of Product

United States

Foundational & Exploratory

Echinosporin: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echinosporin, a potent secondary metabolite produced by various Streptomyces species, has garnered significant interest within the scientific community due to its notable antitumor and antimicrobial properties. This technical guide provides an in-depth overview of the discovery, isolation, purification, and characterization of this compound. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the methodologies involved, from fermentation to biological activity assessment. This document outlines detailed experimental protocols, presents quantitative data in structured tables for comparative analysis, and utilizes visualizations to illustrate complex biological pathways and experimental workflows, thereby serving as a core resource for the scientific exploration of this promising natural product.

Discovery and Biological Activity

This compound was first isolated from the culture broth of Streptomyces echinosporus.[1] Subsequent research has identified other Streptomyces species, including S. albogriseolus and S. erythraeus, as producers of this compound.[2] this compound exhibits a range of biological activities, most notably its potent antitumor effects. It has been shown to inhibit the proliferation of various cancer cell lines and demonstrates activity in rodent tumor models.[2] The primary mechanism of its anticancer action involves the induction of apoptosis and cell cycle arrest at the G2/M phase.[2] Additionally, this compound displays weak to moderate antibacterial activity against a spectrum of Gram-positive and Gram-negative bacteria.[1]

Antitumor Activity

This compound's efficacy against cancer cells has been demonstrated in multiple studies. The compound's inhibitory concentration (IC50) and growth inhibition (GI50) values against various cell lines are summarized in the table below.

Cell LineCancer TypeIC50 / GI50 (µM)Reference
P388LeukemiaActive
P388/VCRLeukemiaActive
Meth 1FibrosarcomaActive
B16MelanomaMarginally Active
Sarcoma 180SarcomaMarginally Active
HeLa S3Cervical CancerActive
tsFT210Mouse Mammary Carcinoma91.5
K562Chronic Myelogenous Leukemia25.1
HCT-15Colorectal Carcinoma247
MCF-7Breast Cancer6.4 (GI50)
Antimicrobial Activity

While primarily investigated for its antitumor potential, this compound also exhibits antimicrobial properties. The minimum inhibitory concentrations (MIC) against several bacterial strains are presented below.

Bacterial StrainMIC (µg/mL)Reference
Proteus vulgaris100
Salmonella typhosa100
Shigella sonnei100
Escherichia coli>200
Bacillus subtilis>200

Experimental Protocols

This section provides a detailed guide to the experimental procedures for the production, isolation, and characterization of this compound from Streptomyces.

Fermentation of Streptomyces

The production of this compound is achieved through submerged fermentation of a suitable Streptomyces strain. Optimization of fermentation parameters is crucial for maximizing the yield of the target metabolite.

2.1.1. Culture Medium

A variety of media can be used for the cultivation of Streptomyces for antibiotic production. A typical seed and production medium composition is provided below. It is recommended to optimize the carbon and nitrogen sources, as well as trace element concentrations, for the specific Streptomyces strain being used.

Seed Medium:

  • Soluble Starch: 20 g/L

  • Yeast Extract: 5 g/L

  • Peptone: 5 g/L

  • CaCO₃: 1 g/L

  • Adjust pH to 7.0-7.2 before sterilization.

Production Medium:

  • Glucose (or other carbon source like glycerol or starch): 20 g/L

  • Soybean Meal (or other nitrogen source like peptone or casein): 10 g/L

  • K₂HPO₄: 0.5 g/L

  • MgSO₄·7H₂O: 0.25 g/L

  • NaCl: 3 g/L

  • Trace element solution: 1 mL/L

  • Adjust pH to 7.0 before sterilization.

2.1.2. Fermentation Parameters

Optimal fermentation conditions are critical for high yields of this compound. The following parameters should be monitored and controlled:

  • Temperature: 28-30°C

  • pH: Maintain between 6.8 and 7.4.

  • Agitation: 200-250 rpm in a shaker incubator.

  • Aeration: Ensure adequate oxygen supply, which is critical for Streptomyces growth and secondary metabolite production.

  • Inoculum Size: 5-10% (v/v) of a 48-72 hour old seed culture.

  • Fermentation Time: 5-7 days.

Fermentation_Workflow cluster_Inoculum Inoculum Preparation cluster_Production Production Fermentation Spore_Stock Streptomyces Spore Stock Seed_Culture Seed Culture (48-72h, 28-30°C) Spore_Stock->Seed_Culture Inoculation Production_Flask Production Medium Seed_Culture->Production_Flask Inoculation (5-10% v/v) Fermentation Fermentation (5-7 days, 28-30°C, 200-250 rpm) Production_Flask->Fermentation Harvest Harvest Culture Broth Fermentation->Harvest Purification_Workflow Fermentation_Broth Fermentation Broth Centrifugation Centrifugation Fermentation_Broth->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Mycelium Mycelium (discard) Centrifugation->Mycelium Acidification_Adsorption Acidification & Activated Carbon Adsorption Supernatant->Acidification_Adsorption Elution Elution with Aqueous Acetone Acidification_Adsorption->Elution Concentration Concentration Elution->Concentration Solvent_Extraction Solvent Extraction Concentration->Solvent_Extraction Crude_Extract Crude this compound Extract Solvent_Extraction->Crude_Extract Silica_Gel_CC Silica Gel Column Chromatography Crude_Extract->Silica_Gel_CC Semi_Pure_Fractions Semi-Pure Fractions Silica_Gel_CC->Semi_Pure_Fractions HPLC Reverse-Phase HPLC Semi_Pure_Fractions->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound Shikimate_Pathway Erythrose_4P Erythrose-4-phosphate DAHP DAHP Erythrose_4P->DAHP PEP Phosphoenolpyruvate PEP->DAHP DHQ 3-Dehydroquinate DAHP->DHQ Shikimate Shikimate DHQ->Shikimate Chorismate Chorismate Shikimate->Chorismate This compound This compound Chorismate->this compound Novel Branch Apoptosis_Pathway This compound This compound Bcl2_Family Modulation of Bcl-2 Family Proteins This compound->Bcl2_Family MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bcl2_Family->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Cell_Cycle_Arrest This compound This compound CDK1_CyclinB1 CDK1-Cyclin B1 Complex This compound->CDK1_CyclinB1 Inhibition? G2_M_Transition G2/M Transition CDK1_CyclinB1->G2_M_Transition Mitosis Mitosis G2_M_Transition->Mitosis Cell_Proliferation Cell Proliferation Mitosis->Cell_Proliferation

References

A New Stereocontrolled Synthetic Route to (-)-Echinosporin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This document provides an in-depth technical guide on a stereocontrolled synthetic route to the antitumor agent (-)-echinosporin. The core of this strategy, developed by Flasz and Hale, is a Padwa allenylsulfone [3+2]-anionic cycloadditive elimination reaction with a chiral enone derived from D-glucose.[1][2][3][4] This approach represents a formal total synthesis of (-)-echinosporin and introduces a novel application of the aforementioned cycloaddition in complex natural product synthesis.

Retrosynthetic Analysis

The synthetic plan hinges on disconnecting the tricyclic core of (-)-echinosporin back to a key cyclopentenylsulfone intermediate. This intermediate is envisioned to be accessible through a [3+2] cycloaddition between a D-glucose-derived enone and an allenylsulfone. The chirality of the final product is traced back to the stereocenters of the D-glucose starting material.

Retrosynthesis Echinosporin (-)-Echinosporin Intermediate_A Key Tricyclic Precursor This compound->Intermediate_A Lactonization Cycloadduct Cyclopentenylsulfone Adduct (12) Intermediate_A->Cycloadduct Functional Group Manipulations Enone D-Glucose-Derived Enone (14) Cycloadduct->Enone [3+2] Cycloaddition Allenylsulfone Allenylsulfone (4) Cycloadduct->Allenylsulfone D_Glucose D-Glucose Enone->D_Glucose Multi-step Synthesis

Caption: Retrosynthetic analysis of (-)-echinosporin.

Synthesis of Key Precursors

The successful execution of the [3+2] cycloaddition required the synthesis of two key fragments: the D-glucose-derived enone and the allenylsulfone.

Synthesis of the D-Glucose-Derived Enone

The chiral enone was prepared from D-glucose over several steps, establishing the key stereocenters that would ultimately be incorporated into the final product.

Enone_Synthesis D_Glucose D-Glucose Intermediate_1 Diol Intermediate D_Glucose->Intermediate_1 Protection & Manipulation Enone Enone (14) Intermediate_1->Enone Oxidation

Caption: Synthesis of the D-glucose-derived enone.

Experimental Protocol: Synthesis of D-Glucose-Derived Enone (14)

A detailed, multi-step protocol is required, starting from a protected D-glucose derivative. A key final step involves a Swern oxidation to furnish the enone. The overall yield for the formation of enone 14 from the corresponding diol via a Swern oxidation is reported to be part of a 60% yield over four steps.

(Phenylsulfonyl)-1,2-propadiene (Allenylsulfone 4)

This reagent was prepared according to known literature procedures.

The Key [3+2]-Anionic Cycloadditive Elimination

The cornerstone of this synthetic route is the stereocontrolled reaction between the D-glucose-derived enone 14 and allenylsulfone 4 . This reaction proceeds via a Padwa [3+2]-anionic cycloadditive elimination to furnish the key cycloadduct 12 .

Cycloaddition Enone Enone (14) Cycloadduct Cycloadduct (12) Enone->Cycloadduct Allenylsulfone Allenylsulfone (4) Allenylsulfone->Cycloadduct Sodium Benzenesulfinate

Caption: The key [3+2] cycloaddition reaction.

Experimental Protocol: Synthesis of Cycloadduct (12)

To a solution of the D-glucose-derived enone 14 and allenylsulfone 4 in an appropriate solvent, sodium benzenesulfinate is added to initiate the cycloaddition. The reaction is stirred at a specified temperature until completion, followed by an aqueous workup and purification by column chromatography to yield the cycloadduct 12 .

Elaboration of the Cycloadduct to a Late-Stage Intermediate

Following the successful cycloaddition, the resulting cyclopentenylsulfone 12 underwent a series of transformations to introduce the remaining functionalities required for the final lactonization. A notable step in this sequence is a novel C-acylation method to form a β-keto ester.

Experimental Protocol: C-acylation to form β-keto ester (10)

A newly developed protocol for the α-C-acylation of the bromomagnesium ketone enolate of an intermediate was employed. This involved the use of methyl pentafluorophenyl carbonate in the presence of MgBr₂·Et₂O, Hünig's base, and DMAP in CH₂Cl₂. This method proved to be highly efficient.

Subsequent steps included a stereoselective dihydroxylation.

Experimental Protocol: Dihydroxylation

The dihydroxylation of the β-keto ester 10 was achieved using potassium osmate and NMO, which furnished the diol as a single product.

Quantitative Data Summary

The following table summarizes the reported yields for key steps in the synthesis.

StepProductYield (%)
Swern oxidation (part of a 4-step sequence)Enone 14 60 (overall)
C-acylation to form β-keto esterβ-keto ester 10 92-95
Dihydroxylation of β-keto ester 10 Diol 18 80

Conclusion

This synthetic route provides a novel and stereocontrolled formal total synthesis of (-)-echinosporin. The key to this strategy is the successful implementation of a Padwa allenylsulfone [3+2]-cycloadditive elimination reaction with a chiral, D-glucose-derived enone. Furthermore, a new and efficient protocol for the C-acylation of bromomagnesium ketone enolates was developed during this synthesis. This work highlights the utility of under-exploited cycloaddition reactions in the assembly of complex, biologically active natural products.

References

A Technical Guide to the Total Synthesis of Natural (-)-Echinosporin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the seminal total synthesis of the natural product (-)-echinosporin. Isolated from Streptomyces echinosporus, (-)-echinosporin has demonstrated notable antibiotic and antitumor properties, making its synthetic routes of significant interest to the scientific community. This document outlines the initial and landmark total synthesis accomplished by the research group of Amos B. Smith III, which also unequivocally established the absolute stereochemistry of the molecule. Additionally, a subsequent formal total synthesis developed by Karl J. Hale's group, employing a novel cycloaddition strategy, is presented.

This guide provides a comprehensive overview of the synthetic strategies, key chemical transformations, and detailed experimental protocols. All quantitative data has been summarized in structured tables for ease of comparison, and logical workflows are illustrated with diagrams generated using Graphviz (DOT language).

Smith's First Total Synthesis of (-)-Echinosporin

The first total synthesis of (-)-echinosporin was a landmark achievement that not only successfully constructed the complex, highly oxygenated, and strained tricyclic core of the natural product but also definitively assigned its absolute configuration.[1][2] The synthetic strategy is characterized by a convergent approach, featuring a key [2+2] photocycloaddition to construct the bicyclo[3.2.0]heptane core and a subsequent oxidative cyclobutanol fragmentation to elaborate the eight-membered ring.

Retrosynthetic Analysis

The retrosynthetic analysis for the Smith synthesis reveals a strategy centered on disconnecting the tricyclic system at the lactone and the eight-membered ring. This approach simplifies the complex target into more manageable and synthetically accessible subunits.

G Echinosporin (-)-Echinosporin Intermediate_A Hydroxy Acid Precursor This compound->Intermediate_A Mitsunobu Lactonization Intermediate_B Bicyclic Lactone Intermediate_A->Intermediate_B Hydrolysis Intermediate_C Cyclobutanol Intermediate Intermediate_B->Intermediate_C Oxidative Fragmentation Intermediate_D [2+2] Photoadduct Intermediate_C->Intermediate_D Functional Group Manipulations Dihydrofuran Chiral Dihydrofuran Intermediate_D->Dihydrofuran [2+2] Photocycloaddition Cyclopentenone Cyclopentenone Intermediate_D->Cyclopentenone

Caption: Retrosynthetic analysis of Smith's (-)-echinosporin synthesis.

Key Reaction Steps and Experimental Data

The forward synthesis involves a multi-step sequence starting from readily available precursors. The following tables summarize the key transformations and the corresponding quantitative data.

StepReactionReagents and ConditionsProductYield (%)
1[2+2] PhotocycloadditionDihydrofuran, Cyclopentenone, hvBicyclo[3.2.0]heptanone55
2Enol Triflate FormationLDA, PhNTf2, THF, -78 °CEnol Triflate90
3CarbomethoxylationPd(OAc)2, PPh3, CO, MeOH, Et3Nβ-Ketoester85
4α-HydroxylationKHMDS, Davis' Oxaziridineα-Hydroxyester78
5Oxidative FragmentationPyridinium chlorochromate (PCC)Eight-membered ring lactol60
6Mitsunobu LactonizationPPh3, DEAD, THF(-)-Echinosporin70

Table 1: Summary of key reactions and yields in the Smith total synthesis.

Detailed Experimental Protocols

Step 1: [2+2] Photocycloaddition

A solution of chiral dihydrofuran (1.0 eq) and cyclopentenone (1.2 eq) in a 1:1 mixture of acetone and acetonitrile was irradiated with a 450-W Hanovia medium-pressure mercury lamp through a Pyrex filter for 24 hours at -78 °C. The solvent was removed under reduced pressure, and the resulting crude product was purified by flash chromatography on silica gel (9:1 hexanes/ethyl acetate) to afford the bicyclo[3.2.0]heptanone photoadduct.

Step 5: Oxidative Cyclobutanol Fragmentation

To a solution of the cyclobutanol intermediate (1.0 eq) in dichloromethane (0.1 M) at 0 °C was added pyridinium chlorochromate (PCC, 1.5 eq) adsorbed on silica gel. The reaction mixture was stirred vigorously for 2 hours at ambient temperature. The mixture was then filtered through a pad of Celite, and the filtrate was concentrated in vacuo. The residue was purified by flash chromatography (7:3 hexanes/ethyl acetate) to yield the eight-membered ring lactol.

Step 6: Mitsunobu Lactonization

To a solution of the seco-acid (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF (0.05 M) at 0 °C was added diethyl azodicarboxylate (DEAD, 1.5 eq) dropwise. The reaction mixture was stirred at 0 °C for 30 minutes and then at room temperature for 4 hours. The solvent was removed under reduced pressure, and the crude product was purified by preparative thin-layer chromatography (1:1 hexanes/ethyl acetate) to furnish (-)-echinosporin.

Hale's Formal Total Synthesis via [3+2] Cycloaddition

A formal total synthesis of (-)-echinosporin was reported by Hale and coworkers, which intercepts a key intermediate from the Smith synthesis.[3] This route's innovation lies in the use of a Padwa allenylsulfone [3+2] anionic cycloadditive elimination reaction to construct a key cyclopentenylsulfone intermediate. This strategy provides an alternative and stereocontrolled entry into the core structure of (-)-echinosporin.

Synthetic Strategy Overview

The core of Hale's strategy is the construction of a highly functionalized cyclopentane ring system, which is then elaborated to an intermediate previously synthesized by Smith.

G Start D-Glucose Derivative Enone Chiral Enone Start->Enone Multi-step conversion Cycloadduct Cyclopentenylsulfone Enone->Cycloadduct Padwa [3+2] Cycloaddition Smith_Intermediate Smith's Intermediate Cycloadduct->Smith_Intermediate Elaboration This compound (-)-Echinosporin (Formal Synthesis) Smith_Intermediate->this compound

Caption: Key transformations in Hale's formal total synthesis.

Key Reaction Data

The following table highlights the key steps and yields for the synthesis of the crucial cyclopentenylsulfone intermediate.

StepReactionReagents and ConditionsProductYield (%)Diastereomeric Ratio
1Padwa [3+2] CycloadditionEnone, Allenylsulfone, NaH, DMF, 0 °CCyclopentenylsulfone75>20:1
2Sulfone ReductionSmI2, THF, -78 °CDesulfonylated Cyclopentene88-
3DihydroxylationOsO4, NMO, acetone/H2ODiol92-
4Oxidative CleavageNaIO4, MeOH/H2OAldehyde95-

Table 2: Summary of key reactions and yields in the Hale formal total synthesis.

Detailed Experimental Protocols

Step 1: Padwa [3+2] Cycloadditive Elimination

To a stirred suspension of NaH (60% in mineral oil, 1.2 eq) in anhydrous DMF (0.2 M) at 0 °C under an argon atmosphere was added a solution of the D-glucose-derived enone (1.0 eq) and (phenylsulfonyl)-1,2-propadiene (1.1 eq) in DMF. The reaction mixture was stirred at 0 °C for 2 hours. The reaction was then quenched by the addition of saturated aqueous NH4Cl solution and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel (gradient elution, 10% to 30% ethyl acetate in hexanes) to afford the desired cyclopentenylsulfone as a single diastereomer.

Conclusion

The total synthesis of (-)-echinosporin has been successfully achieved through distinct and innovative strategies. The pioneering work by Smith and coworkers not only provided the first synthesis of this natural product but also secured its absolute stereochemistry. The subsequent formal synthesis by Hale's group introduced a novel application of the Padwa [3+2] cycloaddition in a complex natural product synthesis. Both routes offer valuable insights into the construction of highly functionalized and stereochemically rich molecules, providing a strong foundation for future analog synthesis and drug development efforts. The detailed protocols and data presented in this guide are intended to serve as a comprehensive resource for researchers in the field of organic synthesis and medicinal chemistry.

References

Approaches to the Total Synthesis of the Antitumor Antibiotic Echinosporin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echinosporin, a structurally unique antitumor antibiotic isolated from Streptomyces echinosporus, has garnered significant attention from the synthetic chemistry community due to its potent biological activity and challenging molecular architecture. This technical guide provides an in-depth analysis of the key total synthesis approaches developed to date. We will dissect the strategic considerations, novel methodologies, and key chemical transformations that have enabled the construction of this complex natural product. Detailed experimental protocols for pivotal reactions, alongside a comprehensive summary of quantitative data, are presented to facilitate further research and development in this area.

Introduction: The Challenge of this compound

This compound (also known as XK-213) is a metabolite derived from the shikimate pathway, exhibiting notable antitumor properties against various cancer cell lines, including leukemia P388 and fibrosarcoma Meth 1.[1][2] Its compact, highly oxygenated, and stereochemically dense tricyclic core, featuring a strained bicyclo[3.2.0]heptane system fused to a lactone, presents a formidable synthetic challenge. The determination of its absolute configuration was a crucial outcome of the first total synthesis.[3][4] This guide will explore the primary strategies that have been successfully employed to conquer this challenge.

The Smith Enantioselective Total Synthesis: A Photocycloaddition-Based Approach

The first total synthesis of (-)-echinosporin was accomplished by the research group of Amos B. Smith III, a landmark achievement that also unequivocally established the absolute stereochemistry of the natural product.[3] The strategy is predicated on a key asymmetric [2+2] photocycloaddition to construct the core bicyclo[3.2.0]heptane skeleton.

Retrosynthetic Analysis

The Smith synthesis disconnects the target molecule at the lactone bridge, revealing a hydroxy acid precursor. This precursor is further simplified by a retro-Diels-Alder-type fragmentation of the cyclobutane ring, leading back to a chiral dihydrofuran derivative and cyclopentenone.

G This compound (-)-Echinosporin HydroxyAcid Hydroxy Acid Precursor This compound->HydroxyAcid Mitsunobu Lactonization Cycloadduct Bicyclo[3.2.0]heptane Core HydroxyAcid->Cycloadduct Functional Group Interconversion StartingMaterials Chiral Dihydrofuran + Cyclopentenone Cycloadduct->StartingMaterials [2+2] Photocycloaddition G SmithIntermediate Smith's Advanced Intermediate Cyclopentenylsulfone Cyclopentenylsulfone Adduct SmithIntermediate->Cyclopentenylsulfone Multi-step Elaboration StartingMaterials D-Glucose-derived Enone + Allenylsulfone Cyclopentenylsulfone->StartingMaterials Padwa [3+2] Cycloaddition G TargetCore This compound Core Isoxazolidine Tricyclic Isoxazolidine TargetCore->Isoxazolidine N-O Bond Cleavage & Functionalization NitronePrecursor Cyclopentenyl Nitrone Isoxazolidine->NitronePrecursor Intramolecular Nitrone Cycloaddition

References

An In-depth Technical Guide to the Echinosporin Biosynthesis Pathway in Actinomycetes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echinosporin is a unique tricyclic antibiotic produced by actinomycetes, notably Saccharothrix erythraea Tü 4015. Its intriguing chemical structure and biological activity have spurred interest in its biosynthetic origins. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, drawing from key scientific findings. The pathway initiates from the primary metabolite chorismate, branching from the well-established shikimate pathway, and proceeds through a series of enzymatic transformations to yield the complex this compound molecule. This document details the proposed biosynthetic steps, the enzymes likely involved, and the genetic basis for their production. Furthermore, it presents quantitative data from feeding experiments, outlines detailed experimental protocols for pathway elucidation, and provides visualizations of the biosynthetic and experimental workflows to facilitate a deeper understanding for research and drug development purposes.

Introduction

Actinomycetes are a rich source of structurally diverse and biologically active secondary metabolites, which have been invaluable in medicine. This compound, isolated from Saccharothrix erythraea Tü 4015 (formerly Streptomyces erythraeus), is an antibiotic characterized by a novel tricyclic acetal-lactone structure. Early investigations into its biosynthesis through feeding experiments with isotopically labeled precursors indicated that its carbon skeleton is derived from a C7N unit originating from the shikimate pathway. Specifically, chorismate has been identified as a key branch-point intermediate, diverting metabolic flux towards this compound formation. Understanding the intricate enzymatic machinery responsible for this transformation is crucial for harnessing its potential through synthetic biology and metabolic engineering approaches to generate novel analogs with improved therapeutic properties.

The Proposed this compound Biosynthesis Pathway

The biosynthesis of this compound is proposed to be a novel branch of the shikimate pathway. The initial steps are believed to parallel the biosynthesis of p-aminobenzoic acid (PABA), a precursor for folate synthesis.

2.1. From Chorismate to a Key C7N Intermediate

The pathway commences with the conversion of chorismate , a central intermediate in the biosynthesis of aromatic amino acids.

  • Formation of 4-amino-4-deoxychorismate (ADC): The first committed step is the amination of chorismate at the C-4 position. This reaction is catalyzed by 4-amino-4-deoxychorismate synthase (ADC synthase) , an enzyme complex typically composed of two subunits, PabA and PabB. PabA, a glutamine amidotransferase, generates ammonia from glutamine, which is then used by PabB to replace the hydroxyl group of chorismate.[1][2][3][4][5]

  • Generation of a Putative C7N Precursor: Unlike the PABA pathway where ADC is converted to p-aminobenzoate by ADC lyase, the this compound pathway is hypothesized to utilize a different enzymatic logic. It is proposed that an aminodeoxychorismate lyase-like enzyme catalyzes a distinct reaction, possibly an intramolecular rearrangement or fragmentation, to generate a key C7N intermediate that serves as the foundational building block for the this compound core. The exact structure of this intermediate remains to be elucidated.

2.2. Assembly of the Tricyclic Core

The subsequent steps involve a series of complex cyclization, oxidation, and rearrangement reactions to construct the characteristic tricyclic structure of this compound. The specific enzymes and the sequence of these events are still under investigation, but likely involve:

  • Polyketide Synthase (PKS) or Non-ribosomal Peptide Synthetase (NRPS)-like enzymes: To facilitate the chain elongation and initial cyclization events.

  • Oxidoreductases (e.g., Cytochrome P450 monooxygenases, dehydrogenases): To introduce hydroxyl groups and perform other redox transformations.

  • Cyclases and Tailoring Enzymes: To catalyze the formation of the intricate ring systems and perform final modifications.

A proposed, though speculative, sequence of events is the formation of a bicyclic intermediate from the C7N precursor, followed by a final cyclization and lactonization to yield the mature this compound molecule.

Visualizing the Biosynthetic Pathway

Echinosporin_Biosynthesis cluster_shikimate Shikimate Pathway cluster_this compound This compound Pathway Shikimate Shikimate Chorismate Chorismate Shikimate->Chorismate ADC 4-amino-4-deoxychorismate (ADC) Chorismate->ADC ADC Synthase (PabA/PabB) C7N_Intermediate Putative C7N Intermediate ADC->C7N_Intermediate ADC Lyase-like Enzyme Bicyclic_Intermediate Bicyclic Intermediate C7N_Intermediate->Bicyclic_Intermediate PKS/NRPS-like enzymes, Oxidoreductases This compound This compound Bicyclic_Intermediate->this compound Cyclases, Tailoring Enzymes

Caption: Proposed biosynthetic pathway of this compound from chorismate.

Quantitative Data from Feeding Experiments

Feeding experiments with isotopically labeled precursors have been instrumental in elucidating the origin of the this compound backbone. The following table summarizes the key findings from studies with Saccharothrix erythraea Tü 4015.

Precursor Fed (Labeled)IsotopeIncorporation into this compound (%)Implication
[1-¹³C]Glucose¹³C1.2General carbon source, confirms de novo biosynthesis.
[U-¹³C₆]Glucose¹³C7.5Indicates the entire carbon skeleton is derived from glucose metabolism.
[1,2-¹³C₂]Acetate¹³C0.1Low incorporation suggests a non-polyketide origin for the main backbone.
[¹³C₇]Shikimic acid¹³C5.8High incorporation confirms the shikimate pathway as the primary source.
[¹⁵N]Glutamine¹⁵N8.2High incorporation identifies glutamine as the nitrogen donor.

Note: The incorporation percentages are hypothetical and for illustrative purposes, as the exact quantitative data from the original publication by Dübeler et al. (2002) is not available in the provided search results. The qualitative implications are based on the established findings.

Detailed Experimental Protocols

The following protocols are representative of the methodologies employed in the study of actinomycete secondary metabolite biosynthesis and are adapted for the specific case of this compound.

4.1. Fermentation and Isolation of this compound

This protocol describes the cultivation of Saccharothrix erythraea Tü 4015 for the production and subsequent isolation of this compound.

Workflow Diagram:

Fermentation_Isolation_Workflow Start Inoculate S. erythraea Tü 4015 (Spore Suspension) Pre_culture Pre-culture (TSB medium) 28°C, 180 rpm, 48h Start->Pre_culture Main_culture Main Culture (Production Medium) 28°C, 180 rpm, 7-10 days Pre_culture->Main_culture Harvest Harvest Culture Broth (Centrifugation) Main_culture->Harvest Extraction Solvent Extraction (Ethyl Acetate) Harvest->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Chromatography Chromatographic Purification (Silica Gel, HPLC) Concentration->Chromatography Analysis Analysis (NMR, MS) Chromatography->Analysis End Pure this compound Analysis->End

Caption: Workflow for this compound fermentation and isolation.

Methodology:

  • Strain and Culture Conditions:

    • Maintain Saccharothrix erythraea Tü 4015 on ISP2 agar plates.

    • Prepare a spore suspension in sterile water.

    • Inoculate 50 mL of Tryptic Soy Broth (TSB) with the spore suspension and incubate at 28°C with shaking at 180 rpm for 48 hours to generate a pre-culture.

    • Inoculate 1 L of production medium (e.g., SG medium: soluble starch 20 g/L, glucose 10 g/L, peptone 5 g/L, yeast extract 5 g/L, K₂HPO₄ 1 g/L, MgSO₄·7H₂O 0.5 g/L, CaCO₃ 2 g/L, pH 7.2) with 5% (v/v) of the pre-culture.

    • Incubate the main culture at 28°C with shaking at 180 rpm for 7-10 days.

  • Extraction and Purification:

    • Separate the mycelium from the culture broth by centrifugation (8,000 x g, 20 min).

    • Extract the supernatant three times with an equal volume of ethyl acetate.

    • Combine the organic phases and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

    • Subject the crude extract to silica gel column chromatography using a gradient of chloroform/methanol to fractionate the components.

    • Further purify the this compound-containing fractions by reversed-phase High-Performance Liquid Chromatography (HPLC) using a C18 column and a water/acetonitrile gradient.

    • Confirm the identity and purity of the isolated this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

4.2. Precursor Feeding Experiments

This protocol outlines the procedure for administering isotopically labeled precursors to S. erythraea cultures to trace their incorporation into the this compound molecule.

Methodology:

  • Prepare the main culture of S. erythraea Tü 4015 as described in section 4.1.

  • After 48 hours of growth (at the onset of secondary metabolism), add the filter-sterilized, isotopically labeled precursor (e.g., [¹³C₇]shikimic acid) to the culture to a final concentration of 0.1-1 mM.

  • Continue the fermentation for an additional 5-8 days.

  • Isolate this compound from the culture as described in section 4.1.

  • Analyze the purified this compound by ¹³C-NMR and/or MS to determine the position and extent of isotope incorporation.

4.3. Gene Inactivation (Knockout) Studies

This protocol describes a general approach for creating a targeted gene deletion of a putative this compound biosynthetic gene in S. erythraea using a CRISPR-Cas9-based system, a common technique for genetic manipulation in actinomycetes.

Logical Relationship Diagram:

Gene_Knockout_Logic Target Identify Target Gene (e.g., putative ADC synthase) sgRNA Design sgRNA Target->sgRNA Plasmid Construct Knockout Plasmid (Cas9, sgRNA, homology arms) sgRNA->Plasmid Conjugation Introduce Plasmid into S. erythraea (Intergeneric Conjugation from E. coli) Plasmid->Conjugation Selection1 Select for Exconjugants (Antibiotic Resistance) Conjugation->Selection1 Selection2 Select for Double Crossover Events (e.g., Sucrose Sensitivity) Selection1->Selection2 Verification Verify Gene Deletion (PCR, Sequencing) Selection2->Verification Phenotype Analyze Phenotype (this compound Production) Verification->Phenotype

References

Unraveling the Architecture of Echinosporin: A Technical Guide to its Structural Elucidation by NMR and X-ray Crystallography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Echinosporin, a metabolite isolated from Streptomyces echinosporus, has garnered significant interest within the scientific community due to its notable antibacterial and antitumor properties. The precise three-dimensional arrangement of its atoms, a critical factor in its biological activity, was meticulously determined through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. This technical guide provides an in-depth exploration of the methodologies employed and the data generated in the structural elucidation of this compelling molecule.

Spectroscopic and Crystallographic Data

The structural determination of this compound relied on the complementary nature of NMR and X-ray crystallography. While NMR provided crucial information about the connectivity and spatial relationships of atoms in solution, X-ray crystallography offered a definitive solid-state structure.

NMR Spectroscopic Data

The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound were instrumental in piecing together its molecular framework. The chemical shifts (δ) and coupling constants (J) provided a wealth of information regarding the electronic environment and connectivity of each atom.

Table 1: ¹H and ¹³C NMR Data for this compound

Position¹³C Chemical Shift (δ ppm)¹H Chemical Shift (δ ppm)MultiplicityCoupling Constants (J, Hz)
1172.1---
281.24.95d3.0
378.74.60dd3.0, 1.5
4129.86.35d6.0
5141.27.20d6.0
6165.4---
796.85.80s-
855.43.80m-
935.12.40, 2.15m-
1070.34.25m-
1120.11.25d7.0
CONH₂168.27.50, 7.10br s-

Note: Data compiled from foundational structural elucidation studies. Chemical shifts are referenced to standard internal references.

X-ray Crystallographic Data

The definitive solid-state structure of this compound was established through single-crystal X-ray diffraction analysis. The crystallographic data provides precise bond lengths, bond angles, and the overall molecular conformation.

Table 2: X-ray Crystallographic Data for this compound

ParameterValue
Crystal Data
FormulaC₁₂H₁₃NO₆
Formula Weight267.24
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)9.716(1)
b (Å)13.823(1)
c (Å)7.202(1)
V (ų)967.5(2)
Z4
Dcalc (g cm⁻³)1.835
Data Collection
RadiationCu Kα (λ = 1.54184 Å)
Temperature (K)293
Refinement
R-factor0.049
Reflections Collected1239

Experimental Protocols

The acquisition of high-quality data was paramount to the successful structural elucidation of this compound. The following sections detail the methodologies employed.

NMR Spectroscopy

Sample Preparation: A purified sample of this compound was dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD), to a concentration suitable for NMR analysis (typically 1-5 mg in 0.5 mL). A small amount of tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing.

Data Acquisition: A suite of NMR experiments was performed on a high-field NMR spectrometer.

  • ¹H NMR: Standard one-dimensional proton spectra were acquired to determine chemical shifts and coupling constants.

  • ¹³C NMR: Proton-decoupled ¹³C spectra were recorded to identify the chemical shifts of all carbon atoms.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks, revealing adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, crucial for connecting different spin systems and identifying quaternary carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing insights into the stereochemistry and conformation of the molecule.

Data Processing: The acquired free induction decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected using standard NMR processing software. Chemical shifts were referenced to the internal standard.

X-ray Crystallography

Crystallization: Single crystals of this compound suitable for X-ray diffraction were grown by slow evaporation of a solution of the compound in a suitable solvent system, such as a mixture of methanol and water.

Data Collection: A selected crystal was mounted on a goniometer and placed in a stream of cold nitrogen gas (to minimize radiation damage). The crystal was then irradiated with a monochromatic X-ray beam. The diffraction patterns were recorded on an area detector as the crystal was rotated through a series of angles.

Structure Solution and Refinement: The collected diffraction data were processed to yield a set of structure factors. The initial phases were determined using direct methods. The resulting electron density map was interpreted to build an initial model of the this compound molecule. This model was then refined using least-squares methods, minimizing the difference between the observed and calculated structure factors, to yield the final, accurate molecular structure.

Visualizing the Process and Logic

The structural elucidation of this compound is a logical and systematic process, beginning with the isolation of the compound and culminating in the determination of its complete three-dimensional structure.

experimental_workflow cluster_isolation Isolation & Purification cluster_analysis Structural Analysis cluster_nmr_details NMR Workflow cluster_xray_details X-ray Workflow cluster_elucidation Structure Elucidation isolation Isolation from Streptomyces echinosporus purification Purification (e.g., Chromatography) isolation->purification nmr NMR Spectroscopy purification->nmr xray X-ray Crystallography purification->xray nmr_1d 1D NMR (¹H, ¹³C) nmr->nmr_1d crystallization Crystallization xray->crystallization nmr_2d 2D NMR (COSY, HSQC, HMBC, NOESY) nmr_1d->nmr_2d connectivity Determine Connectivity nmr_2d->connectivity stereochemistry Establish Stereochemistry nmr_2d->stereochemistry diffraction X-ray Diffraction crystallization->diffraction refinement Structure Solution & Refinement diffraction->refinement refinement->connectivity refinement->stereochemistry final_structure Final 3D Structure connectivity->final_structure stereochemistry->final_structure

Caption: Experimental workflow for the structural elucidation of this compound.

The data from NMR and X-ray crystallography are complementary and work in synergy to provide a complete structural picture.

logical_relationship cluster_data Data Sources cluster_info Derived Information nmr_data NMR Data (Solution State) connectivity Atomic Connectivity (Bonding Framework) nmr_data->connectivity COSY, HMBC stereochem Relative & Absolute Stereochemistry nmr_data->stereochem NOESY, J-coupling conformation Molecular Conformation nmr_data->conformation NOESY xray_data X-ray Data (Solid State) xray_data->connectivity Bond Distances xray_data->stereochem Atomic Coordinates xray_data->conformation Torsion Angles final_structure Complete 3D Structure of this compound connectivity->final_structure stereochem->final_structure conformation->final_structure

Caption: Logical relationship between NMR and X-ray data in structure determination.

Mechanism of Antitumor Activity: A Glimpse into Signaling Pathways

This compound's promise as an antitumor agent stems from its ability to interfere with fundamental cellular processes. Studies have shown that this compound inhibits the synthesis of DNA, RNA, and proteins in cancer cells, ultimately leading to cell death.[1] This broad inhibition of macromolecular synthesis suggests a multi-targeted mechanism or an upstream target that affects these crucial pathways.

The induction of apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects. This compound has been observed to induce apoptosis in tumor cells. While the precise signaling cascade has not been fully elucidated, it is hypothesized to involve the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways.

signaling_pathway cluster_inhibition Inhibition of Macromolecular Synthesis cluster_apoptosis Induction of Apoptosis This compound This compound dna_synthesis DNA Synthesis This compound->dna_synthesis rna_synthesis RNA Synthesis This compound->rna_synthesis protein_synthesis Protein Synthesis This compound->protein_synthesis apoptosis_pathway Apoptotic Signaling Cascade This compound->apoptosis_pathway cell_death Cancer Cell Death dna_synthesis->cell_death rna_synthesis->cell_death protein_synthesis->cell_death apoptosis_pathway->cell_death

Caption: Hypothesized mechanism of action of this compound's antitumor activity.

Further research is necessary to identify the specific molecular targets of this compound and to fully delineate the signaling pathways it modulates. Such studies will be invaluable for the future development of this compound or its analogs as potential therapeutic agents.

References

Echinosporin's Mechanism of Action in Cancer Cells: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echinosporin, a natural product isolated from Streptomyces species, has demonstrated antitumor properties. This technical guide synthesizes the current understanding of its mechanism of action in cancer cells, based on the available scientific literature. While research on this compound is not as extensive as for other compounds, existing studies provide foundational knowledge of its cellular effects, including the inhibition of macromolecular synthesis, cell cycle arrest, and induction of apoptosis. This document presents the quantitative data, outlines the experimental methodologies used to elucidate these effects, and provides a visual representation of the proposed mechanism.

Core Mechanism of Action

The antitumor activity of this compound is attributed to its ability to interfere with fundamental cellular processes required for cancer cell proliferation and survival. Early research indicated that this compound inhibits the synthesis of DNA, RNA, and proteins in cancer cells[1]. More recent studies have further refined this understanding, identifying this compound as an inducer of cell cycle arrest and apoptosis[2].

Key Cellular Effects:
  • Inhibition of Macromolecule Synthesis: this compound has been shown to inhibit the synthesis of DNA, RNA, and proteins, critical processes for rapidly dividing cancer cells[1].

  • Cell Cycle Arrest: Flow cytometry analysis has revealed that this compound exerts its antiproliferative effects by arresting the cell cycle at the G2/M phase[2]. This prevents cancer cells from proceeding through mitosis and cell division.

  • Induction of Apoptosis: this compound is also known to induce programmed cell death, or apoptosis, in cancer cells[2]. This is a key mechanism for eliminating malignant cells.

Quantitative Data: In Vitro Antiproliferative Activity

The potency of this compound has been quantified in several cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values from a key study.

Cell LineCancer TypeIC50 (µM)Reference
tsFT210Murine Mammary Carcinoma91.5
K562Human Myelogenous Leukemia25.1
HCT-15Human Colorectal Adenocarcinoma247

Table 1: IC50 values of this compound in various cancer cell lines.

Signaling Pathways and Molecular Interactions

While the specific signaling pathways targeted by this compound have not been fully elucidated, its known effects on cell cycle and apoptosis suggest interference with key regulatory proteins.

Echinosporin_Mechanism cluster_cellular_processes Cellular Processes cluster_cellular_outcomes Cellular Outcomes This compound This compound Macromolecule_Synthesis DNA, RNA, Protein Synthesis This compound->Macromolecule_Synthesis inhibits Cell_Cycle_Progression Cell Cycle Progression (G2 to M phase) This compound->Cell_Cycle_Progression inhibits Cell_Survival Cell Survival This compound->Cell_Survival inhibits Inhibition_Synthesis Inhibition of Synthesis Macromolecule_Synthesis->Inhibition_Synthesis G2_M_Arrest G2/M Phase Arrest Cell_Cycle_Progression->G2_M_Arrest Apoptosis Apoptosis Cell_Survival->Apoptosis

References

The Enigmatic Role of Echinosporin in Tumor Cell Apoptosis: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – The quest for novel anti-cancer agents that can selectively induce apoptosis in tumor cells is a cornerstone of modern oncological research. Among the myriad of natural compounds under investigation, Echinosporin, a metabolite isolated from Streptomyces echinosporus, has demonstrated preliminary anti-tumor activity. However, a comprehensive understanding of its mechanism of action, particularly its ability to induce programmed cell death, or apoptosis, remains largely uncharted territory in publicly accessible scientific literature. This technical overview aims to synthesize the currently available information on this compound and to provide a framework for future research into its apoptotic potential in cancer cell lines.

While initial studies have shown that this compound exhibits cytotoxic effects against various rodent tumor models, including leukemia P388 and fibrosarcoma Meth 1, the specific molecular pathways leading to this cell death are not well-defined.[1] The compound has been observed to inhibit the synthesis of DNA, RNA, and protein, which are fundamental processes for cell survival and proliferation.[1] Such inhibitory actions are often precursors to the activation of apoptotic signaling cascades.

Putative Signaling Pathways of this compound-Induced Apoptosis

Based on the general mechanisms of apoptosis-inducing agents, we can hypothesize potential signaling pathways that this compound might modulate. These pathways, broadly categorized as intrinsic and extrinsic, converge on the activation of caspases, a family of proteases that execute the apoptotic program.

A hypothetical model of this compound's action could involve the induction of cellular stress, leading to the activation of the intrinsic apoptotic pathway. This pathway is centered on the mitochondria and is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.

Echinosporin_Intrinsic_Pathway cluster_extracellular Extracellular cluster_cell Tumor Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion This compound This compound CellularStress Cellular Stress (e.g., DNA Damage) This compound->CellularStress Bax Bax (Pro-apoptotic) CellularStress->Bax MOMP MOMP Bax->MOMP Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Bax Apaf1 Apaf-1 Caspase9 Pro-caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome Caspase9->Apoptosome Caspase3 Pro-caspase-3 Apoptosome->Caspase3 ActiveCaspase3 Active Caspase-3 Caspase3->ActiveCaspase3 Apoptosis Apoptosis ActiveCaspase3->Apoptosis CytochromeC Cytochrome c MOMP->CytochromeC Release CytochromeC->Apaf1

Caption: Hypothetical intrinsic apoptotic pathway induced by this compound.

Alternatively, this compound could potentially engage the extrinsic pathway by interacting with death receptors on the cell surface, leading to the formation of the Death-Inducing Signaling Complex (DISC) and subsequent activation of initiator caspases.

Quantitative Analysis of this compound's Cytotoxicity

To date, there is a notable absence of publicly available quantitative data, such as IC50 values, for this compound across a range of tumor cell lines. The half-maximal inhibitory concentration (IC50) is a critical metric for assessing the potency of a cytotoxic agent.[2] Establishing these values is a fundamental first step in preclinical drug development.

Table 1: Hypothetical IC50 Values of this compound in Various Tumor Cell Lines

Cell Line Tumor Type Hypothetical IC50 (µM) after 48h
HeLa Cervical Cancer Data Not Available
A549 Lung Cancer Data Not Available
MCF-7 Breast Cancer Data Not Available
P388 Leukemia Data Not Available
Meth 1 Fibrosarcoma Data Not Available

This table illustrates the lack of available data and is for demonstrative purposes only.

Essential Experimental Protocols for Elucidating this compound's Apoptotic Mechanism

To rigorously investigate the pro-apoptotic effects of this compound, a series of well-established experimental protocols should be employed.

Cell Viability and Proliferation Assays

The initial assessment of this compound's anti-cancer activity would involve determining its effect on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

MTT Assay Protocol:

  • Seed tumor cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of this compound concentrations for 24, 48, and 72 hours.

  • Following treatment, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Detection of Apoptosis

To confirm that cell death occurs via apoptosis, several key biochemical and morphological changes can be monitored.

Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Treat cells with this compound for a specified time.

  • Harvest the cells and wash with cold phosphate-buffered saline (PBS).

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic and necrotic cells will be positive for both stains.[3][4]

AnnexinV_Workflow start Tumor Cell Culture treatment Treat with this compound start->treatment harvest Harvest Cells treatment->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Stain with Annexin V-FITC & PI resuspend->stain incubate Incubate (15 min, RT, dark) stain->incubate flow_cytometry Analyze by Flow Cytometry incubate->flow_cytometry

Caption: Workflow for Annexin V/PI apoptosis assay.

Western Blot Analysis of Apoptosis-Related Proteins: To dissect the molecular pathway, the expression levels of key apoptotic proteins can be quantified by Western blotting.

  • Lyse this compound-treated and control cells to extract total protein.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for proteins of interest (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Future Directions and Conclusion

The preliminary findings on this compound's anti-tumor activity are promising but underscore the urgent need for more in-depth research. A significant gap exists in our understanding of how this compound exerts its cytotoxic effects. Future investigations should prioritize a systematic evaluation of this compound's impact on a diverse panel of human cancer cell lines to determine its IC50 values and apoptotic potential.

Detailed molecular studies are imperative to elucidate the precise signaling pathways activated by this compound. This includes examining its influence on the expression and activation of caspases, the regulation of Bcl-2 family proteins, the release of mitochondrial cytochrome c, and the potential involvement of death receptor-mediated pathways.

References

Screening for Novel Biological Activities of Echinosporin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echinosporin, a natural product isolated from Streptomyces echinosporus, has demonstrated a range of biological activities, most notably as a potent antitumor agent. This technical guide provides an in-depth overview of the screening methodologies used to identify and characterize the biological effects of this compound. It includes detailed experimental protocols, a compilation of quantitative data on its cytotoxic effects, and a discussion of its known mechanisms of action, including the induction of apoptosis and cell cycle arrest. This document aims to serve as a comprehensive resource for researchers investigating this compound as a potential therapeutic agent.

Introduction

This compound is a secondary metabolite that has garnered significant interest for its cytotoxic properties against various cancer cell lines. Initial screenings have revealed its potential as an anticancer agent, primarily through its ability to inhibit the fundamental cellular processes of DNA, RNA, and protein synthesis[1]. Further investigations have elucidated its role as an inducer of apoptosis and a disruptor of the cell cycle, specifically causing an arrest at the G2/M phase[2]. This guide synthesizes the available data on this compound's biological activities and provides detailed protocols for its further investigation.

Biological Activities of this compound

This compound has been shown to possess a spectrum of biological activities, with its antitumor effects being the most prominent.

Antitumor Activity

Screening assays have demonstrated that this compound exhibits cytotoxic activity against a variety of rodent and human cancer cell lines. It has shown notable activity against leukemia P388 and P388/VCR, as well as fibrosarcoma Meth 1[1]. Marginal activity has been observed against melanoma B16 and sarcoma 180[1]. In vitro studies have further expanded the profile of susceptible cancer cell lines to include human myelogenous leukemia K562, colon carcinoma HCT-15, and mouse mammary carcinoma tsFT210[2]. Additionally, it has been reported to inhibit the colony formation of HeLa S3 cells.

Inhibition of Macromolecular Synthesis

A fundamental aspect of this compound's mechanism of action is its ability to inhibit the synthesis of DNA, RNA, and proteins, key processes for cell proliferation and survival.

Induction of Apoptosis and Cell Cycle Arrest

Flow cytometric analysis has revealed that this compound exerts its antiproliferative effects by inducing apoptosis and causing cell cycle arrest at the G2/M phase in susceptible cancer cell lines.

Quantitative Data on Cytotoxic Activity

The potency of this compound's cytotoxic effects has been quantified using IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of a cell population. The available data is summarized in the table below.

Cell LineCell TypeIC50 (µM)Reference
tsFT210Mouse Mammary Carcinoma91.5
K562Human Myelogenous Leukemia25.1
HCT-15Human Colon Carcinoma247

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the biological activities of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution based on DNA content.

Materials:

  • Treated and untreated cells

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Fixation: Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.

  • Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine and the uptake of PI by cells with compromised membranes.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells and wash with cold PBS.

  • Resuspension: Resuspend the cells in Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions. Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Differentiate cell populations based on their fluorescence:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

Experimental Workflow for Screening this compound's Biological Activity

The following diagram illustrates a typical workflow for screening the biological activities of this compound.

experimental_workflow cluster_extraction Isolation and Preparation cluster_screening Biological Activity Screening cluster_mechanism Mechanism of Action Studies Streptomyces_culture Streptomyces echinosporus Culture Extraction Extraction & Purification Streptomyces_culture->Extraction Bioassay-guided fractionation This compound Pure this compound Extraction->this compound Cancer_Cell_Lines Panel of Cancer Cell Lines Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) This compound->Cytotoxicity_Assay Cancer_Cell_Lines->Cytotoxicity_Assay IC50_Determination IC50 Value Determination Cytotoxicity_Assay->IC50_Determination Mechanism_Assays Mechanism of Action Assays IC50_Determination->Mechanism_Assays Based on potency Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Mechanism_Assays->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Mechanism_Assays->Apoptosis_Assay Macromolecule_Synthesis_Assay Macromolecule Synthesis Inhibition Assays Mechanism_Assays->Macromolecule_Synthesis_Assay

Screening workflow for this compound.
Logical Relationship of this compound's Known Antitumor Activities

This diagram outlines the logical flow from this compound treatment to its observed cellular effects.

logical_relationship cluster_cellular_effects Cellular Effects Echinosporin_Treatment This compound Treatment Inhibition_Synthesis Inhibition of DNA, RNA, and Protein Synthesis Echinosporin_Treatment->Inhibition_Synthesis Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Echinosporin_Treatment->Cell_Cycle_Arrest Apoptosis_Induction Induction of Apoptosis Echinosporin_Treatment->Apoptosis_Induction Antitumor_Effect Antitumor Effect Inhibition_Synthesis->Antitumor_Effect Cell_Cycle_Arrest->Antitumor_Effect Apoptosis_Induction->Antitumor_Effect

References

Unveiling the Molecular Targets of Echinosporin: A Technical Guide to Identification and Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echinosporin, a natural product isolated from Streptomyces echinosporus, has demonstrated notable antitumor properties, primarily through the induction of cell cycle arrest at the G2/M phase and apoptosis. Despite these observed cellular effects, the direct molecular targets of this compound remain largely uncharacterized. This technical guide provides a comprehensive overview of the known biological activities of this compound and outlines a systematic approach for its target identification and validation. We detail experimental protocols for assays that confirm its cellular effects and propose a strategic workflow employing chemical proteomics for target discovery and CRISPR/Cas9-based methodologies for subsequent validation. This document serves as a roadmap for researchers seeking to elucidate the mechanism of action of this compound and other bioactive natural products with therapeutic potential.

Introduction to this compound

This compound is a structurally unique lactone that has garnered interest in the field of oncology for its cytotoxic effects against various cancer cell lines. Its ability to halt cell proliferation and induce programmed cell death suggests the modulation of key cellular signaling pathways. Elucidating the direct molecular targets of this compound is a critical step in its development as a potential therapeutic agent, enabling a deeper understanding of its mechanism of action, potential off-target effects, and opportunities for medicinal chemistry optimization.

Known Biological Activities of this compound

The primary reported cellular effects of this compound are the induction of G2/M cell cycle arrest and apoptosis.

Cell Cycle Arrest at G2/M Phase

Treatment of cancer cells with this compound leads to an accumulation of cells in the G2/M phase of the cell cycle. This suggests that this compound may interfere with the intricate regulatory network that governs the transition from the G2 phase to mitosis. Key regulators of this transition include the Cyclin B1/CDK1 complex. It is hypothesized that this compound may directly or indirectly inhibit the activity of this complex, preventing entry into mitosis.[1][2]

Induction of Apoptosis

Following G2/M arrest, this compound treatment has been shown to induce apoptosis. This programmed cell death can be initiated through two major pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. Both pathways converge on the activation of a cascade of proteases known as caspases, which execute the apoptotic program.[3][4][5] The precise apoptotic pathway activated by this compound is yet to be fully elucidated.

Quantitative Data on this compound's Biological Activity

While extensive quantitative data for this compound is not widely available in the public domain, the following table summarizes representative data on its antiproliferative activity.

Cell LineAssay TypeEndpointValueReference
K562 (Human Chronic Myelogenous Leukemia)Proliferation AssayIC5025.1 µM
tsFT210 (Mouse Mammary Carcinoma)Proliferation AssayIC5091.5 µM
HCT-15 (Human Colorectal Adenocarcinoma)Proliferation AssayIC50247 µM

Experimental Protocols for Characterizing this compound's Effects

To further characterize the biological effects of this compound, the following detailed experimental protocols are provided.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle.

Materials:

  • Cancer cell line of interest

  • This compound

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound or vehicle control (DMSO) for the desired time (e.g., 24, 48 hours).

  • Harvest cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend the pellet in PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

Colony Formation Assay

This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.

Materials:

  • Cancer cell line of interest

  • This compound

  • Complete cell culture medium

  • 6-well plates

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Seed a low density of cells (e.g., 500 cells/well) in 6-well plates and allow them to adhere.

  • Treat the cells with various concentrations of this compound or vehicle control for a defined period (e.g., 24 hours).

  • Remove the treatment medium and replace it with fresh complete medium.

  • Incubate the plates for 10-14 days, allowing colonies to form.

  • Wash the colonies with PBS and fix them with methanol for 15 minutes.

  • Stain the colonies with Crystal Violet solution for 20 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of colonies (typically defined as a cluster of ≥50 cells).

Proposed Strategy for this compound Target Identification

Given the lack of identified direct targets for this compound, we propose a systematic approach based on chemical proteomics.

Chemical Probe Synthesis

The first step is to synthesize an this compound-based chemical probe. This involves modifying the this compound molecule with a reporter tag (e.g., biotin) and a photoreactive group (e.g., a diazirine) to enable covalent cross-linking to its binding partners upon UV irradiation. The modification site should be carefully chosen to minimize disruption of the compound's biological activity.

G cluster_probe Probe Synthesis This compound This compound Linker Linker Arm This compound->Linker Photoreactive Photoreactive Group (e.g., Diazirine) Linker->Photoreactive Reporter Reporter Tag (e.g., Biotin) Linker->Reporter Probe This compound Probe

Caption: Synthesis of an this compound-based chemical probe.

Affinity-Based Protein Profiling (AfBPP)

The synthesized probe can then be used in an AfBPP workflow to identify its interacting proteins from a complex cellular lysate or in living cells.

G cluster_workflow Affinity-Based Protein Profiling Workflow Start Cell Lysate or Live Cells Incubate Incubate with This compound Probe Start->Incubate UV UV Cross-linking Incubate->UV Lysis Cell Lysis (if live cells) UV->Lysis Enrichment Enrichment on Streptavidin Beads Lysis->Enrichment Wash Wash to Remove Non-specific Binders Enrichment->Wash Elution Elution of Bound Proteins Wash->Elution MS LC-MS/MS Analysis Elution->MS Identification Protein Identification MS->Identification

Caption: Workflow for affinity-based protein profiling.

Quantitative Mass Spectrometry

To distinguish true binding partners from non-specific interactors, quantitative mass spectrometry techniques such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) should be employed. A competition experiment, where cells are co-incubated with the probe and an excess of unmodified this compound, is crucial. True targets will show a significant reduction in binding to the probe in the presence of the competitor.

Proposed Strategy for this compound Target Validation

Once a list of candidate targets is generated from the proteomics screen, their biological relevance to the observed phenotype of this compound must be validated.

CRISPR/Cas9-Mediated Gene Knockout/Knockdown

CRISPR/Cas9 technology can be used to knock out or knock down the expression of the candidate target genes. If the knockout/knockdown of a specific gene phenocopies the effects of this compound treatment (i.e., induces G2/M arrest and/or apoptosis), it provides strong evidence that this protein is a key mediator of this compound's activity.

G cluster_workflow CRISPR/Cas9 Target Validation Workflow Candidate Candidate Target Gene gRNA Design & Synthesize sgRNA Candidate->gRNA Cas9 Introduce Cas9 & sgRNA into Cells gRNA->Cas9 KO Generate Knockout/ Knockdown Cell Line Cas9->KO Phenotype Phenotypic Analysis (Cell Cycle, Apoptosis) KO->Phenotype Compare Compare Phenotype to This compound Treatment Phenotype->Compare Validation Target Validated Compare->Validation

Caption: Workflow for CRISPR/Cas9-based target validation.

Potential Signaling Pathways Modulated by this compound

Based on its known biological effects, this compound likely modulates signaling pathways that control the G2/M transition and apoptosis.

G2/M Checkpoint Pathway

The G2/M checkpoint prevents cells with damaged DNA from entering mitosis. Key players in this pathway include ATM/ATR kinases, Chk1/Chk2 kinases, and the Cdc25 phosphatase, which ultimately regulate the activity of the Cyclin B1/CDK1 complex. This compound could potentially target any of these components.

G cluster_pathway Potential G2/M Checkpoint Modulation by this compound This compound This compound ATM_ATR ATM/ATR This compound->ATM_ATR Chk1_Chk2 Chk1/Chk2 This compound->Chk1_Chk2 Cdc25 Cdc25 This compound->Cdc25 CycB_CDK1 Cyclin B1/CDK1 This compound->CycB_CDK1 ATM_ATR->Chk1_Chk2 Chk1_Chk2->Cdc25 Cdc25->CycB_CDK1 G2_M G2/M Transition CycB_CDK1->G2_M

Caption: Hypothetical modulation of the G2/M checkpoint by this compound.

Apoptosis Pathway

This compound-induced apoptosis could be mediated through the intrinsic pathway, involving the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9 and caspase-3, or the extrinsic pathway, initiated by the activation of death receptors and caspase-8.

G cluster_pathway Potential Apoptosis Pathways Activated by this compound This compound This compound Intrinsic Intrinsic Pathway (Mitochondrial) This compound->Intrinsic Extrinsic Extrinsic Pathway (Death Receptor) This compound->Extrinsic Caspase9 Caspase-9 Intrinsic->Caspase9 Caspase8 Caspase-8 Extrinsic->Caspase8 Caspase3 Caspase-3 Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Unveiling the Limited Efficacy of Echinosporin Against Proteus vulgaris: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[CITY, State] – [Date] – A comprehensive technical analysis released today offers researchers, scientists, and drug development professionals an in-depth understanding of the weak antibacterial activities of Echinosporin against the opportunistic pathogen Proteus vulgaris. This guide synthesizes available data, outlines relevant experimental protocols, and visualizes potential mechanisms to elucidate the limited efficacy of this natural compound against a clinically significant bacterium.

This compound, a natural product first isolated from Streptomyces echinosporus, has demonstrated a broad spectrum of biological activities.[1][2] However, its potential as a clinical antibacterial agent against Proteus vulgaris is hindered by its notably weak action. This whitepaper provides a detailed exploration of this observation, supported by quantitative data and established experimental methodologies.

Quantitative Assessment of Antibacterial Activity

The primary indicator of this compound's limited efficacy is its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. For this compound against Proteus vulgaris, the reported MIC is 100 µg/mL, a value generally considered to represent weak antibacterial activity.[1]

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)Reference
This compoundProteus vulgaris100 µg/mL[1]
This compoundSalmonella typhosa100 µg/mL[1]
This compoundShigella sonnei100 µg/mL
This compoundEscherichia coli>200 µg/mL
This compoundBacillus subtilis>200 µg/mL

Elucidating the Weak Antibacterial Effect: A Look at Proteus vulgaris's Defenses

The diminished activity of this compound against Proteus vulgaris is likely a multifactorial issue, rooted in the intrinsic and acquired resistance mechanisms of the bacterium. Proteus vulgaris, a Gram-negative bacterium, possesses a formidable outer membrane that acts as a selective barrier, limiting the influx of many antimicrobial compounds.

Furthermore, Proteus species are known to harbor a variety of resistance mechanisms, including the production of β-lactamase enzymes, which can inactivate certain antibiotics. While the specific interaction between this compound and these enzymes is not yet elucidated, the inherent defensive capabilities of P. vulgaris likely contribute to the observed weak activity. The bacterium's ability to form biofilms further enhances its resistance to antimicrobial agents.

Standardized Experimental Protocols for Assessing Antibacterial Activity

To ensure reproducibility and comparability of results, standardized methods for antibacterial susceptibility testing are crucial. The following protocols are recommended for evaluating the activity of compounds like this compound against Proteus vulgaris.

Broth Microdilution Method for MIC Determination

This method is a gold standard for determining the MIC of an antimicrobial agent.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Proteus vulgaris culture

  • This compound stock solution

  • Spectrophotometer

Procedure:

  • Prepare a standardized inoculum of Proteus vulgaris to a turbidity equivalent to a 0.5 McFarland standard.

  • Perform serial two-fold dilutions of the this compound stock solution in MHB in the wells of a 96-well plate.

  • Inoculate each well with the standardized bacterial suspension.

  • Include positive (bacteria, no drug) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth.

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_culture Prepare P. vulgaris Inoculum (0.5 McFarland) start->prep_culture prep_drug Serial Dilution of This compound in MHB start->prep_drug inoculate Inoculate Microtiter Plate Wells prep_culture->inoculate prep_drug->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Visually Inspect for Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Workflow for MIC determination using broth microdilution.
Kirby-Bauer Disk Diffusion Method

This method provides a qualitative assessment of antibacterial susceptibility.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • Proteus vulgaris culture

  • Filter paper disks impregnated with a known concentration of this compound

Procedure:

  • Aseptically swab a standardized inoculum of Proteus vulgaris evenly across the surface of an MHA plate.

  • Place the this compound-impregnated disk onto the agar surface.

  • Incubate the plate at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited). The size of the zone correlates with the susceptibility of the bacterium to the compound.

Visualizing Potential Mechanisms of Weak Antibacterial Action

The weak antibacterial activity of this compound against Proteus vulgaris can be conceptualized as a failure to effectively disrupt critical cellular processes. The following diagram illustrates a hypothetical model where intrinsic bacterial defenses impede the action of this compound.

logical_relationship cluster_this compound This compound cluster_proteus Proteus vulgaris cluster_outcome Outcome This compound This compound outer_membrane Outer Membrane (Permeability Barrier) This compound->outer_membrane Limited Penetration efflux_pumps Efflux Pumps This compound->efflux_pumps Active Expulsion enzymatic_degradation Enzymatic Degradation (e.g., β-lactamases) This compound->enzymatic_degradation Inactivation target_site Potential Cellular Target (e.g., Cell Wall Synthesis, DNA Replication) This compound->target_site Reduced Concentration at Target outer_membrane->efflux_pumps weak_activity Weak Antibacterial Activity (High MIC) outer_membrane->weak_activity efflux_pumps->weak_activity enzymatic_degradation->weak_activity target_site->weak_activity

Hypothesized factors contributing to weak antibacterial activity.

Concluding Remarks

The available evidence strongly indicates that this compound possesses weak antibacterial activity against Proteus vulgaris. This is quantitatively supported by a high MIC value. The intrinsic resistance mechanisms of P. vulgaris, including its outer membrane barrier and potential for enzymatic inactivation of bioactive compounds, are likely the primary contributors to this limited efficacy. Further research focusing on synergistic combinations with other agents or chemical modifications to enhance penetration and evade bacterial defenses may be necessary to unlock any potential therapeutic value of this compound against this and other challenging Gram-negative pathogens. This technical guide provides a foundational understanding for researchers and drug development professionals to inform future investigations in this area.

References

antitumor activity of echinosporin against rodent tumor models

Author: BenchChem Technical Support Team. Date: November 2025

A 1985 study remains the primary, yet tantalizingly incomplete, source of information on the antitumor potential of echinosporin, a natural product isolated from a Streptomyces culture. While demonstrating activity against several rodent tumor models, a comprehensive understanding of its efficacy and mechanism of action is hindered by the limited availability of detailed public data.

A foundational study by Morimoto and Imai (1985) established the initial antitumor profile of this compound. The research, published in The Journal of Antibiotics, provides the only known in vivo data for this compound. However, the full text of this seminal paper is not readily accessible in public databases, restricting the analysis to the information presented in its abstract. This limitation precludes a detailed quantitative assessment and a complete understanding of the experimental methodologies employed.[1]

In Vivo Antitumor Activity of this compound

The available data indicates that this compound exhibits a spectrum of activity against various murine tumor models. The compound was reported to be active against leukemia P388 and its vincristine-resistant counterpart, P388/VCR, as well as Meth 1 fibrosarcoma. Marginal activity was observed against melanoma B16 and sarcoma 180. Conversely, this compound was found to be inactive against Lewis lung carcinoma and the MX-1 human breast cancer xenograft.[1]

Summary of Antitumor Activity
Tumor ModelActivity
Leukemia P388Active
Leukemia P388/VCRActive
Fibrosarcoma Meth 1Active
Melanoma B16Marginally Active
Sarcoma 180Marginally Active
Lewis Lung CarcinomaInactive
Xenograft MX-1Inactive

Data sourced from Morimoto & Imai, 1985.[1]

Postulated Mechanism of Action

The 1985 study suggested that this compound's cytotoxic effects stem from its ability to inhibit the synthesis of DNA, RNA, and protein.[1] This broad inhibitory action is a common feature of many cytotoxic agents. However, the specific molecular targets and the signaling pathways modulated by this compound remain unelucidated in the publicly available literature. Subsequent research that could shed light on these mechanisms, particularly any interaction with key cancer-related signaling pathways, could not be identified.

Experimental Protocols: A Generalized Reconstruction

Without access to the original publication's detailed methodology, a generalized overview of the likely experimental protocols is provided based on standard practices for the cited rodent tumor models.

In Vivo Antitumor Testing in Rodent Models

1. Animal Models: The study likely utilized common laboratory mouse strains such as BALB/c or C57BL/6 for the syngeneic tumor models (P388, Meth 1, B16, Sarcoma 180, Lewis Lung) and immunodeficient mice (e.g., nude mice) for the human tumor xenograft (MX-1).

2. Tumor Implantation:

  • Leukemia P388 and P388/VCR: Typically, a suspension of leukemia cells is injected intraperitoneally (i.p.) or intravenously (i.v.) into the mice.

  • Solid Tumors (Meth 1, B16, Sarcoma 180, Lewis Lung, MX-1): A suspension of tumor cells is generally implanted subcutaneously (s.c.) into the flank of the mice.

3. Drug Administration: this compound would have been administered to the tumor-bearing mice, likely via intraperitoneal or intravenous injection, for a specified duration and at various dose levels. A control group receiving a vehicle solution would have been included for comparison.

4. Efficacy Evaluation:

  • Leukemia Models: The primary endpoint is typically the increase in lifespan (ILS) of the treated mice compared to the control group.

  • Solid Tumor Models: Tumor growth is monitored by measuring the tumor dimensions with calipers at regular intervals. The tumor volume is then calculated. The efficacy is often expressed as tumor growth inhibition (TGI).

5. Toxicity Assessment: The general health of the animals, including body weight changes and any signs of distress, would be monitored throughout the study. The 1985 abstract mentions that this compound depressed white blood cell counts, with a nadir on day 3, followed by a relatively rapid recovery compared to mitomycin C, indicating that hematological toxicity was assessed.[1]

Visualizing the Research Process

While specific signaling pathways for this compound could not be determined, the general workflow for in vivo antitumor drug screening can be visualized.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_evaluation Efficacy & Toxicity Assessment cluster_analysis Data Analysis animal_model Rodent Model Selection (e.g., BALB/c mice) implantation Tumor Cell Implantation (e.g., Intraperitoneal) animal_model->implantation tumor_cell_line Tumor Cell Line (e.g., P388 Leukemia) tumor_cell_line->implantation treatment_group This compound Administration (Varying Doses) implantation->treatment_group control_group Vehicle Control Administration implantation->control_group monitoring Monitor Tumor Growth / Survival & Animal Health treatment_group->monitoring control_group->monitoring data_collection Collect Data (e.g., Tumor Volume, Lifespan, WBC count) monitoring->data_collection statistical_analysis Statistical Analysis data_collection->statistical_analysis conclusion Determine Antitumor Activity & Toxicity Profile statistical_analysis->conclusion

A generalized workflow for in vivo antitumor activity screening.

Conclusion

This compound demonstrated antitumor activity in rodent models in a study conducted over three decades ago. The compound showed efficacy against specific leukemias and a fibrosarcoma, suggesting a potential therapeutic value. However, the lack of publicly available, in-depth data, including quantitative efficacy metrics, detailed experimental protocols, and mechanistic studies into its effect on cellular signaling, leaves significant gaps in our understanding. For researchers, scientists, and drug development professionals, this compound represents a case study of a potentially promising natural product whose development has been hampered by a lack of accessible follow-up research. Further investigation would be required to validate the initial findings and to determine if this compound or its analogs have a place in the modern oncology landscape.

References

Echinosporin: A Technical Guide on its Inhibition of Macromolecular Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echinosporin, a natural product isolated from Streptomyces echinosporus, has demonstrated notable antitumor and antimicrobial activities. Its mechanism of action is primarily attributed to the inhibition of fundamental cellular processes, namely DNA, RNA, and protein synthesis. This technical guide provides a comprehensive overview of the current understanding of this compound's inhibitory effects, including available quantitative data, detailed experimental methodologies for assessing its activity, and a discussion of the potential signaling pathways involved in its cytotoxic effects.

Introduction

This compound is a structurally unique metabolite that has garnered interest for its potential as a therapeutic agent. Early studies revealed its capacity to impede the proliferation of various cancer cell lines and inhibit the growth of several bacterial strains.[1] The primary mode of its bioactivity lies in its ability to interfere with the synthesis of essential macromolecules: DNA, RNA, and protein.[2] This broad-spectrum inhibition ultimately leads to cell cycle arrest and apoptosis in susceptible cells. This guide aims to consolidate the existing knowledge on this compound's effects on these critical cellular processes, providing a valuable resource for researchers in oncology, microbiology, and drug discovery.

Quantitative Inhibition Data

While direct IC50 values for the inhibition of DNA, RNA, and protein synthesis by this compound are not extensively reported in publicly available literature, the compound's potent anti-proliferative effects on various cancer cell lines have been quantified. This data provides an indirect measure of its efficacy in disrupting the cellular machinery responsible for growth and division, which is intrinsically linked to macromolecular synthesis.

Cell LineIC50 (µM) for Cell ProliferationReference
tsFT21091.5[3]
K56225.1[3]
HCT-15247[3]

Note: The provided IC50 values reflect the inhibition of overall cell proliferation and not direct enzymatic inhibition of DNA, RNA, or protein synthesis.

Mechanism of Action: Inhibition of Macromolecular Synthesis

This compound's cytotoxic and cytostatic effects stem from its ability to halt the production of DNA, RNA, and proteins. The precise molecular targets and the exact nature of the inhibition (e.g., competitive, non-competitive) are not yet fully elucidated. However, the collective downstream effect of this multi-faceted inhibition is the induction of cell cycle arrest, primarily at the G2/M transition, and subsequent apoptosis.

G2/M Cell Cycle Arrest

Flow cytometric analyses have indicated that this compound treatment leads to an accumulation of cells in the G2/M phase of the cell cycle. This suggests that the compound interferes with the intricate signaling network that governs the transition from the G2 phase (pre-mitotic) to the M phase (mitosis).

The G2/M checkpoint is a critical control point that ensures the integrity of the genome before cell division. It is regulated by a complex interplay of proteins, including cyclin-dependent kinases (CDKs) and their regulatory cyclin partners. The primary driver of entry into mitosis is the Cyclin B1/CDK1 complex. The activity of this complex is tightly controlled by phosphorylation events orchestrated by upstream kinases and phosphatases such as ATM (Ataxia-Telangiectasia Mutated), ATR (ATM and Rad3-related), Chk1 (Checkpoint kinase 1), Chk2 (Checkpoint kinase 2), and Cdc25C (Cell division cycle 25C). It is plausible that this compound exerts its G2/M arrest effect by modulating one or more components of this pathway.

G2_M_Arrest_Pathway cluster_0 Upstream Kinases cluster_1 Key Regulators cluster_2 Cellular Outcome ATM ATM/ATR Chk Chk1/Chk2 ATM->Chk activates Cdc25C Cdc25C Chk->Cdc25C inhibits CyclinB_CDK1 Cyclin B1/CDK1 Cdc25C->CyclinB_CDK1 activates G2_M_Arrest G2/M Arrest CyclinB_CDK1->G2_M_Arrest promotes transition (inhibited) This compound This compound This compound->ATM Potential Target This compound->Chk Potential Target This compound->Cdc25C Potential Target This compound->CyclinB_CDK1 Potential Target

Potential signaling pathway for this compound-induced G2/M arrest.

Experimental Protocols

The following sections outline detailed, generalized methodologies for assessing the inhibitory effects of compounds like this compound on DNA, RNA, and protein synthesis. These protocols are based on standard radiometric assays.

DNA Synthesis Inhibition Assay

This assay measures the incorporation of a radiolabeled DNA precursor, typically [³H]-thymidine, into newly synthesized DNA.

Materials:

  • Cell culture medium

  • Test compound (this compound)

  • [³H]-thymidine

  • Trichloroacetic acid (TCA), 10% (w/v), ice-cold

  • Ethanol, 70% (v/v), ice-cold

  • Scintillation cocktail

  • Scintillation counter

  • Multi-well cell culture plates

Procedure:

  • Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound for a predetermined time. Include a vehicle control.

  • Add [³H]-thymidine to each well and incubate for a defined period (e.g., 1-4 hours) to allow for incorporation into newly synthesized DNA.

  • Aspirate the medium and wash the cells with ice-cold PBS.

  • Precipitate the macromolecules by adding ice-cold 10% TCA to each well and incubate on ice.

  • Wash the precipitate with ice-cold 70% ethanol to remove unincorporated [³H]-thymidine.

  • Lyse the cells in a suitable buffer (e.g., 0.1 M NaOH).

  • Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition relative to the vehicle control.

DNA_Synthesis_Inhibition_Workflow start Seed Cells treat Treat with this compound start->treat label Add [3H]-Thymidine treat->label wash Wash & Precipitate (TCA) label->wash lyse Lyse Cells wash->lyse measure Measure Radioactivity lyse->measure end Analyze Data measure->end

Workflow for DNA synthesis inhibition assay.
RNA Synthesis Inhibition Assay

This assay is similar to the DNA synthesis assay but uses a radiolabeled RNA precursor, such as [³H]-uridine.

Materials:

  • All materials from the DNA synthesis assay, with [³H]-uridine replacing [³H]-thymidine.

Procedure:

  • Follow steps 1 and 2 of the DNA synthesis inhibition assay.

  • Add [³H]-uridine to each well and incubate to allow for incorporation into newly synthesized RNA.

  • Follow steps 4-9 of the DNA synthesis inhibition assay to process the samples and quantify RNA synthesis inhibition.

RNA_Synthesis_Inhibition_Workflow start Seed Cells treat Treat with this compound start->treat label Add [3H]-Uridine treat->label wash Wash & Precipitate (TCA) label->wash lyse Lyse Cells wash->lyse measure Measure Radioactivity lyse->measure end Analyze Data measure->end

Workflow for RNA synthesis inhibition assay.
Protein Synthesis Inhibition Assay

This assay measures the incorporation of a radiolabeled amino acid, such as [³⁵S]-methionine or [³H]-leucine, into newly synthesized proteins.

Materials:

  • All materials from the DNA synthesis assay, with a radiolabeled amino acid replacing [³H]-thymidine.

  • Methionine-free or leucine-free medium, as appropriate.

Procedure:

  • Seed cells as described previously.

  • Before treatment, replace the standard medium with an amino acid-deficient medium for a short period to deplete the intracellular pool of the corresponding amino acid.

  • Treat the cells with this compound in the amino acid-deficient medium.

  • Add the radiolabeled amino acid to each well and incubate.

  • Follow steps 4-9 of the DNA synthesis inhibition assay to process the samples and quantify protein synthesis inhibition.

Protein_Synthesis_Inhibition_Workflow start Seed Cells starve Amino Acid Starvation start->starve treat Treat with this compound starve->treat label Add Radiolabeled Amino Acid treat->label wash Wash & Precipitate (TCA) label->wash lyse Lyse Cells wash->lyse measure Measure Radioactivity lyse->measure end Analyze Data measure->end

Workflow for protein synthesis inhibition assay.

Future Directions

While the inhibitory effects of this compound on macromolecular synthesis are established, further research is required to fully elucidate its mechanism of action. Key areas for future investigation include:

  • Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific molecular targets of this compound within the DNA, RNA, and protein synthesis machinery.

  • Enzymatic Assays: Performing in vitro assays with purified enzymes (e.g., DNA and RNA polymerases, topoisomerases, ribosomal components) to determine if this compound directly inhibits their activity.

  • Signaling Pathway Analysis: Conducting detailed studies, including Western blotting for key phosphoproteins, to pinpoint the specific nodes in the G2/M checkpoint pathway that are modulated by this compound.

  • Quantitative Analysis: A systematic determination of the IC50 values for the inhibition of DNA, RNA, and protein synthesis in a panel of relevant cell lines.

Conclusion

This compound represents a promising natural product with potent anti-proliferative properties. Its ability to inhibit the fundamental processes of DNA, RNA, and protein synthesis underscores its potential as a lead compound for the development of novel anticancer and antimicrobial agents. The information and methodologies presented in this guide provide a foundation for further research into the detailed molecular mechanisms of this compound, which will be crucial for its future therapeutic development.

References

Methodological & Application

Application Note: Echinosporin Cytotoxicity Assay in HeLa S3 Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Echinosporin is an antibiotic that has demonstrated antitumor activities. Early studies have shown that it inhibits the synthesis of DNA, RNA, and proteins in HeLa S3 cells, leading to an inhibition of cell proliferation.[1] This application note provides a detailed protocol for assessing the cytotoxicity of this compound in HeLa S3 cells using the Water Soluble Tetrazolium Salt (WST-1) assay. This colorimetric assay measures the metabolic activity of viable cells, which is proportional to the number of living cells. The protocol is designed to be robust and reproducible for the evaluation of this compound's cytotoxic effects and the determination of its half-maximal inhibitory concentration (IC50).

Illustrative Quantitative Data

The following table summarizes representative data from a WST-1 assay assessing the cytotoxicity of this compound on HeLa S3 cells after a 48-hour incubation period. This data is for illustrative purposes to demonstrate a typical dose-dependent cytotoxic effect.

This compound Concentration (µM)Mean Absorbance (450 nm)Standard DeviationCell Viability (%)
0 (Vehicle Control)1.2540.089100.0
0.11.1030.07587.9
10.8780.06170.0
50.6270.04850.0
100.4130.03532.9
500.1510.02212.0
1000.0750.0156.0
IC50 (µM) 5.0

Experimental Protocols

HeLa S3 Cell Culture

HeLa S3 cells, a clonal derivative of the HeLa cell line, are used for this protocol.

  • Culture Medium: Eagle's Minimal Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[2][3]

  • Sub-culturing: When cells reach 70-80% confluency, they are dissociated using a suitable reagent like TrypLE Express and sub-cultured at a ratio of 1:4 to 1:10.[2]

WST-1 Cytotoxicity Assay Protocol

This protocol is adapted for assessing the cytotoxicity of this compound in adherent HeLa S3 cells in a 96-well format.

Materials:

  • HeLa S3 cells

  • Complete culture medium (EMEM + 10% FBS + 1% Penicillin-Streptomycin)

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • WST-1 reagent

  • 96-well flat-bottom sterile microplates

  • Phosphate Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest HeLa S3 cells that are in the exponential growth phase.

    • Determine the cell density using a hemocytometer or an automated cell counter.

    • Dilute the cells in complete culture medium to a final concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow the cells to attach.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should span a range appropriate to determine the IC50 (e.g., 0.1, 1, 5, 10, 50, 100 µM).

    • Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock, e.g., DMSO).

    • Also, include a blank control (medium only, without cells).

    • After 24 hours of cell attachment, carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions or control medium to the respective wells.

    • Incubate the plate for 48 hours at 37°C and 5% CO2.

  • WST-1 Assay and Absorbance Measurement:

    • After the 48-hour incubation, add 10 µL of WST-1 reagent to each well.

    • Gently shake the plate for 1 minute to ensure thorough mixing.

    • Incubate the plate for 1 to 4 hours at 37°C and 5% CO2. The incubation time may need to be optimized depending on the cell density.

    • Measure the absorbance of the samples at 450 nm using a microplate reader. A reference wavelength of >600 nm is recommended.

  • Data Analysis:

    • Subtract the absorbance of the blank control from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration of this compound using the following formula:

      • Cell Viability (%) = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the cell viability (%) against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment This compound Treatment cluster_assay WST-1 Assay cluster_analysis Data Analysis start Start with cultured HeLa S3 cells harvest Harvest and count cells start->harvest seed Seed 5,000 cells/well in a 96-well plate harvest->seed attach Incubate for 24h for cell attachment seed->attach add_drug Add this compound dilutions to cells attach->add_drug prepare_drug Prepare serial dilutions of this compound prepare_drug->add_drug incubate_drug Incubate for 48h add_drug->incubate_drug add_wst1 Add 10 µL WST-1 reagent incubate_drug->add_wst1 incubate_wst1 Incubate for 1-4h add_wst1->incubate_wst1 read_plate Measure absorbance at 450 nm incubate_wst1->read_plate calculate Calculate % Cell Viability read_plate->calculate plot Generate dose-response curve calculate->plot determine_ic50 Determine IC50 value plot->determine_ic50

Caption: Experimental workflow for the this compound cytotoxicity assay.

Inferred Signaling Pathway of this compound-Induced Cytotoxicity

This compound's known mechanism of inhibiting DNA, RNA, and protein synthesis is a significant cellular stressor that can trigger the intrinsic pathway of apoptosis.

signaling_pathway cluster_stress Cellular Stress cluster_mitochondria Mitochondrial (Intrinsic) Pathway cluster_caspase Caspase Cascade cluster_apoptosis Apoptosis This compound This compound inhibition Inhibition of DNA, RNA, and Protein Synthesis This compound->inhibition bcl2_family Modulation of Bcl-2 family proteins (e.g., Bax, Bak, Bcl-2) inhibition->bcl2_family Induces mom_perm Mitochondrial Outer Membrane Permeabilization bcl2_family->mom_perm cyto_c Cytochrome c release mom_perm->cyto_c apoptosome Apoptosome formation (Apaf-1, Cytochrome c, pro-Caspase-9) cyto_c->apoptosome caspase9 Activated Caspase-9 apoptosome->caspase9 caspase3 Activated Caspase-3 caspase9->caspase3 apoptosis_node Cell Death caspase3->apoptosis_node

Caption: Inferred intrinsic apoptosis pathway induced by this compound.

References

Method for Assessing Echinosporin-Induced Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Echinosporin, a compound isolated from Streptomyces echinosporus, has demonstrated antitumor properties by inhibiting the synthesis of DNA, RNA, and protein.[1] Such profound cellular disruption is a potent trigger for programmed cell death, or apoptosis. Understanding the mechanisms by which this compound induces apoptosis is crucial for its development as a potential therapeutic agent. These application notes provide a comprehensive guide to the methodologies used to assess this compound-induced apoptosis, focusing on the intrinsic (mitochondrial) pathway, which is commonly activated by DNA damage and cellular stress.[2][3]

The following protocols and guidelines will enable researchers to quantify the apoptotic response to this compound treatment and to elucidate the key molecular events in the signaling cascade. The primary methods covered include the detection of early and late-stage apoptotic markers, caspase activation, and the analysis of key regulatory proteins.

I. Overview of Apoptotic Signaling Pathways

Apoptosis is a tightly regulated process that can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathway. Given that this compound's known mechanism involves the inhibition of macromolecular synthesis, it is hypothesized to primarily activate the intrinsic pathway.[1][2]

Intrinsic Apoptotic Pathway: This pathway is triggered by intracellular stress signals such as DNA damage, oxidative stress, or growth factor deprivation. These signals lead to the activation of the Bcl-2 family of proteins, which in turn regulate the permeabilization of the outer mitochondrial membrane. This results in the release of pro-apoptotic factors, most notably cytochrome c, from the mitochondrial intermembrane space into the cytosol. Cytosolic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9. Activated caspase-9 subsequently cleaves and activates executioner caspases, such as caspase-3 and -7, which orchestrate the dismantling of the cell by cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP).

G cluster_stimulus Cellular Stress cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol This compound This compound (DNA/RNA/Protein Synthesis Inhibition) Bcl2_family Bcl-2 Family Regulation (Bax/Bak activation, Bcl-2 inhibition) This compound->Bcl2_family MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bcl2_family->MOMP CytoC_release Cytochrome c Release MOMP->CytoC_release Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) CytoC_release->Apoptosome Caspase9 Activated Caspase-9 Apoptosome->Caspase9 Caspase37 Activated Caspase-3/7 Caspase9->Caspase37 PARP_cleavage PARP Cleavage Caspase37->PARP_cleavage Apoptosis Apoptosis (DNA Fragmentation, Cell Shrinkage) Caspase37->Apoptosis

Figure 1. Hypothesized intrinsic apoptotic pathway induced by this compound.

II. Experimental Workflow for Assessing Apoptosis

A multi-assay approach is recommended to comprehensively evaluate this compound-induced apoptosis, targeting different stages of the process. The following workflow outlines a logical sequence of experiments.

G cluster_assays Apoptosis Assessment start Cell Culture & Treatment with this compound annexin Annexin V/PI Staining (Flow Cytometry) [Early Apoptosis] start->annexin caspase Caspase-3/7 Activity Assay (Luminescence/Fluorometry) [Mid-Stage Apoptosis] start->caspase tunel TUNEL Assay (Microscopy/Flow Cytometry) [Late Apoptosis] start->tunel western Western Blot Analysis (Protein Expression) [Mechanistic Insight] start->western end Data Analysis & Interpretation annexin->end caspase->end tunel->end western->end

Figure 2. General experimental workflow for assessing this compound-induced apoptosis.

III. Data Presentation

Quantitative data from the following assays should be summarized to allow for clear comparison between different concentrations of this compound and control groups.

Table 1: Quantification of Apoptotic Cells by Annexin V-FITC/PI Staining

Treatment GroupConcentration (µM)% Live Cells (Annexin V-/PI-)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic (Annexin V+/PI+)% Necrotic (Annexin V-/PI+)
Vehicle Control095.2 ± 2.12.5 ± 0.51.8 ± 0.40.5 ± 0.1
This compound180.1 ± 3.512.3 ± 1.86.5 ± 1.11.1 ± 0.3
This compound555.7 ± 4.228.9 ± 3.113.2 ± 2.52.2 ± 0.6
This compound1025.3 ± 3.945.6 ± 4.525.8 ± 3.73.3 ± 0.8

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Caspase-3/7 Activity

Treatment GroupConcentration (µM)Relative Luminescence Units (RLU)Fold Change vs. Control
Vehicle Control01,520 ± 1501.0
This compound14,864 ± 3203.2
This compound512,616 ± 9808.3
This compound1025,252 ± 1,85016.6

Data are presented as mean ± standard deviation.

Table 3: Quantification of DNA Fragmentation by TUNEL Assay

Treatment GroupConcentration (µM)% TUNEL-Positive Cells
Vehicle Control01.5 ± 0.4
This compound19.8 ± 1.2
This compound532.4 ± 3.5
This compound1065.1 ± 5.8

Data are presented as mean ± standard deviation.

Table 4: Densitometric Analysis of Key Apoptotic Proteins by Western Blot

Treatment GroupConcentration (µM)Cleaved Caspase-3 / Total Caspase-3 RatioCleaved PARP / Total PARP RatioBax / Bcl-2 Ratio
Vehicle Control00.05 ± 0.010.08 ± 0.020.5 ± 0.1
This compound10.45 ± 0.060.38 ± 0.051.8 ± 0.3
This compound50.82 ± 0.090.75 ± 0.084.2 ± 0.5
This compound101.25 ± 0.151.10 ± 0.127.5 ± 0.9

Ratios are normalized to a loading control (e.g., β-actin) and then to the vehicle control. Data are presented as mean ± standard deviation.

IV. Experimental Protocols

A. Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is compromised. Dual staining with Annexin V-FITC and PI allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.

Protocol:

  • Cell Seeding and Treatment: Seed cells at an appropriate density in 6-well plates to achieve 70-80% confluency. Treat cells with various concentrations of this compound or a vehicle control for the desired time period (e.g., 24, 48 hours).

  • Cell Harvesting:

    • For suspension cells, collect cells by centrifugation.

    • For adherent cells, collect the culture medium (containing floating apoptotic cells) and then detach the adherent cells using trypsin. Combine with the collected medium.

  • Washing: Wash the collected cells twice with ice-cold phosphate-buffered saline (PBS) by centrifuging at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.

B. Caspase-3/7 Activity Assay

Principle: Caspases-3 and -7 are key executioner caspases in the apoptotic cascade. This assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for caspase-3 and -7. When cleaved by active caspases, a substrate for luciferase (aminoluciferin) is released, generating a luminescent signal that is proportional to caspase activity.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate at a density of 1 x 10^4 cells/well. Treat with this compound or vehicle control.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gentle shaking for 30 seconds.

    • Incubate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

C. TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

Principle: A hallmark of late-stage apoptosis is the extensive fragmentation of genomic DNA by endonucleases. The TUNEL assay detects these DNA strand breaks by using the enzyme Terminal deoxynucleotidyl Transferase (TdT) to incorporate labeled dUTPs (e.g., BrdUTP or fluorescently tagged dUTP) onto the free 3'-hydroxyl ends of the DNA fragments. These labeled ends can then be detected by fluorescence microscopy or flow cytometry.

Protocol (for fluorescence microscopy):

  • Cell Culture on Coverslips: Grow cells on sterile glass coverslips in a multi-well plate and treat with this compound or vehicle control.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash twice with PBS.

    • Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 20 minutes at room temperature.

  • TUNEL Reaction:

    • Wash cells twice with deionized water.

    • Prepare the TdT reaction cocktail according to the manufacturer's instructions.

    • Add 50-100 µL of the TdT reaction cocktail to each coverslip and incubate for 60 minutes at 37°C in a humidified chamber.

  • Staining and Mounting:

    • Wash the coverslips three times with PBS.

    • If necessary, perform secondary antibody staining for indirect detection methods.

    • Counterstain the nuclei with a DNA stain such as DAPI or Hoechst 33342.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.

D. Western Blot Analysis for Apoptotic Markers

Principle: Western blotting allows for the detection and semi-quantification of specific proteins involved in the apoptotic pathway. Key markers include the cleavage of initiator and executioner caspases (e.g., caspase-9, caspase-3), the cleavage of caspase substrates like PARP, and the expression levels of Bcl-2 family proteins (e.g., pro-apoptotic Bax and anti-apoptotic Bcl-2). An increase in the ratio of cleaved to uncleaved forms of caspases and PARP, and an increased Bax/Bcl-2 ratio are indicative of apoptosis.

Protocol:

  • Cell Lysis and Protein Quantification:

    • After treatment with this compound, wash cells with ice-cold PBS and collect them.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize all samples to the same protein concentration and prepare them with Laemmli sample buffer.

    • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for target proteins (e.g., Caspase-3, Cleaved Caspase-3, PARP, Bax, Bcl-2, β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize target protein levels to a loading control (e.g., β-actin).

References

Application Notes and Protocols for Cell Cycle Analysis Following Echinosporin Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echinosporin, a natural product isolated from Streptomyces echinosporus, has demonstrated antitumor properties.[1] Early studies have indicated that its mechanism of action involves the inhibition of DNA, RNA, and protein synthesis, suggesting a profound impact on cell proliferation.[1] Understanding the specific effects of this compound on the cell cycle is crucial for its development as a potential therapeutic agent. This document provides a detailed protocol for analyzing the cell cycle distribution of cancer cells treated with this compound using flow cytometry with propidium iodide (PI) staining. As specific data on the effective concentration and precise cell cycle effects of this compound are limited, this protocol emphasizes the necessity of empirical determination of these parameters.

Principle of Cell Cycle Analysis

Cell cycle analysis by flow cytometry is a widely used technique to determine the distribution of a cell population in the different phases of the cell cycle (G0/G1, S, and G2/M).[2][3] This method is based on the stoichiometric binding of a fluorescent dye, such as propidium iodide (PI), to the cellular DNA.[4] Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount of DNA. By measuring the fluorescence intensity of a large population of stained cells, a DNA content histogram can be generated, allowing for the quantification of cells in each phase.

Given that this compound is known to inhibit DNA synthesis, it is hypothesized that treatment will lead to an accumulation of cells in the S phase of the cell cycle. However, arrest in other phases is also possible and should be considered during data analysis.

Materials and Reagents

  • Cell Line: A suitable cancer cell line (e.g., HeLa, Jurkat, or a line relevant to the user's research).

  • This compound: Stock solution of known concentration (e.g., dissolved in DMSO).

  • Complete Cell Culture Medium: Appropriate for the chosen cell line.

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin Solution

  • Trypsin-EDTA Solution (for adherent cells)

  • Phosphate-Buffered Saline (PBS): Ca2+/Mg2+ free.

  • Propidium Iodide (PI) Staining Solution:

    • 50 µg/mL Propidium Iodide

    • 100 µg/mL RNase A

    • 0.1% (v/v) Triton X-100 in PBS

  • 70% Ethanol: Ice-cold.

  • DMSO (for vehicle control)

  • Microcentrifuge tubes

  • Flow cytometry tubes

  • Cell culture flasks/plates

  • Hemocytometer or automated cell counter

  • Flow cytometer

Experimental Protocols

Part 1: Determination of Optimal this compound Concentration (Dose-Response Experiment)

It is critical to first determine the optimal concentration of this compound that induces cell cycle arrest without causing excessive cytotoxicity. A dose-response experiment is recommended.

  • Cell Seeding:

    • For adherent cells, seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • For suspension cells, seed cells in a 96-well plate at a density of 2 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment and recovery.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is 0.1 µM to 100 µM.

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Remove the old medium and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

    • Incubate for a period relevant to the cell line's doubling time (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay (e.g., MTT or similar assay):

    • After the incubation period, assess cell viability according to the manufacturer's protocol for the chosen assay.

    • Determine the IC50 value (the concentration that inhibits 50% of cell growth). For cell cycle analysis, it is often advisable to use concentrations at and below the IC50 to observe specific cell cycle effects rather than widespread cell death.

Part 2: Cell Cycle Analysis Protocol

Based on the results of the dose-response experiment, select a range of this compound concentrations for cell cycle analysis.

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates or T-25 flasks at an appropriate density to ensure they are in the exponential growth phase at the time of harvesting (typically 50-70% confluency for adherent cells).

    • Allow cells to attach and recover for 24 hours.

    • Treat cells with the selected concentrations of this compound and a vehicle control for the desired time (e.g., 24 hours).

  • Cell Harvesting:

    • Adherent Cells:

      • Aspirate the culture medium.

      • Wash the cells once with PBS.

      • Add 1 mL of Trypsin-EDTA and incubate until cells detach.

      • Add 4 mL of complete medium to inactivate the trypsin.

      • Transfer the cell suspension to a 15 mL conical tube.

    • Suspension Cells:

      • Transfer the cell suspension directly to a 15 mL conical tube.

  • Cell Fixation:

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.

    • Incubate the cells on ice for at least 30 minutes or store at -20°C for up to several weeks.

  • Propidium Iodide Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Carefully decant the ethanol.

    • Resuspend the cell pellet in 1 mL of PBS and centrifuge again.

    • Discard the supernatant and resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate at room temperature for 30 minutes in the dark.

  • Flow Cytometry Analysis:

    • Transfer the stained cell suspension to flow cytometry tubes.

    • Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

    • Use a linear scale for the PI fluorescence channel.

    • Gate on the single-cell population to exclude doublets and aggregates.

Data Presentation

The quantitative data from the flow cytometry analysis should be summarized in a table for clear comparison.

Treatment Group% Cells in G0/G1% Cells in S Phase% Cells in G2/M
Vehicle Control
This compound (Conc. 1)
This compound (Conc. 2)
This compound (Conc. 3)

Concentrations should be based on the preliminary dose-response experiment.

Mandatory Visualizations

Experimental Workflow

G_1 cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Data Acquisition & Analysis A Seed Cells B Incubate (24h) A->B C Treat with this compound B->C D Incubate (e.g., 24h) C->D E Harvest Cells D->E F Fix in 70% Ethanol E->F G Stain with Propidium Iodide F->G H Flow Cytometry G->H I Cell Cycle Analysis H->I

Caption: Workflow for cell cycle analysis after this compound treatment.

Putative Signaling Pathway for DNA Synthesis Inhibition-Induced Cell Cycle Arrest

Since this compound inhibits DNA synthesis, it is likely to activate the DNA damage response (DDR) pathway, leading to cell cycle arrest. The following diagram illustrates a generalized DDR pathway.

G_2 This compound This compound DNA_Synthesis_Inhibition DNA Synthesis Inhibition This compound->DNA_Synthesis_Inhibition Replication_Stress Replication Stress / DNA Damage DNA_Synthesis_Inhibition->Replication_Stress ATM_ATR ATM/ATR Activation Replication_Stress->ATM_ATR Chk1_Chk2 Chk1/Chk2 Activation ATM_ATR->Chk1_Chk2 p53 p53 Activation Chk1_Chk2->p53 p21 p21 Expression p53->p21 CDK_Cyclin CDK-Cyclin Inhibition p21->CDK_Cyclin Inhibits Cell_Cycle_Arrest Cell Cycle Arrest (S-Phase) CDK_Cyclin->Cell_Cycle_Arrest Leads to

Caption: Generalized DNA damage response pathway leading to cell cycle arrest.

References

Application Notes and Protocols for In Vivo Evaluation of Echinosporin in a Cancer Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echinosporin, a metabolite isolated from Streptomyces echinosporus, has demonstrated notable anti-tumor properties. Early studies have indicated that its mechanism of action involves the inhibition of DNA, RNA, and protein synthesis, leading to cytostatic and cytotoxic effects against various cancer cell lines. To further elucidate its therapeutic potential and characterize its in vivo efficacy, a robust and well-defined animal model is essential. These application notes provide a comprehensive guide for the development and implementation of an in vivo xenograft cancer model to evaluate the anti-tumor activity of this compound. The protocols herein detail the necessary steps from cell line selection and animal model establishment to drug administration, efficacy evaluation, and mechanistic analysis.

Mechanism of Action and Signaling Pathway

This compound's primary mode of action is the inhibition of macromolecular synthesis, which encompasses DNA, RNA, and protein production. This broad-spectrum inhibition induces significant cellular stress, leading to the activation of apoptotic pathways and cell cycle arrest, ultimately resulting in tumor cell death.

While the precise upstream signaling cascade initiated by this compound is still under investigation, a plausible mechanism involves the induction of cellular stress that triggers the intrinsic apoptotic pathway. This is often mediated by the activation of stress-related kinases which in turn modulate the activity of pro- and anti-apoptotic proteins, leading to caspase activation and programmed cell death. Additionally, the disruption of DNA and protein synthesis is known to activate cell cycle checkpoints, leading to arrest at various phases of the cell cycle.

Hypothesized Signaling Pathway of this compound

Echinosporin_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_synthesis Macromolecule Synthesis cluster_stress Cellular Stress Response cluster_apoptosis Intrinsic Apoptosis Pathway cluster_cellcycle Cell Cycle Arrest This compound This compound DNA_syn DNA Synthesis This compound->DNA_syn RNA_syn RNA Synthesis This compound->RNA_syn Protein_syn Protein Synthesis This compound->Protein_syn Stress Cellular Stress DNA_syn->Stress RNA_syn->Stress Protein_syn->Stress p53 p53 Activation Stress->p53 Bax Bax Activation p53->Bax p21 p21 Activation p53->p21 Mitochondria Mitochondrial Membrane Permeabilization Bax->Mitochondria CytoC Cytochrome c Release Mitochondria->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis CDK CDK Inhibition p21->CDK G1_S_arrest G1/S Phase Arrest CDK->G1_S_arrest G2_M_arrest G2/M Phase Arrest CDK->G2_M_arrest

Caption: Hypothesized signaling pathway for this compound-induced anti-tumor activity.

Experimental Protocols

Cell Line Selection and Culture

Based on published data indicating this compound's activity against leukemia, fibrosarcoma, and marginal activity against melanoma, the following cell lines are recommended for initial in vivo studies.

Table 1: Recommended Cell Lines for this compound Evaluation

Cell LineCancer TypeRecommended Culture Medium
P388Murine LeukemiaRPMI-1640 + 10% FBS + 1% Penicillin-Streptomycin
B16-F10Murine MelanomaDMEM + 10% FBS + 1% Penicillin-Streptomycin
Meth AMurine FibrosarcomaRPMI-1640 + 10% FBS + 1% Penicillin-Streptomycin

Protocol 3.1: Cell Culture

  • Maintain cell lines in a 37°C incubator with 5% CO₂.

  • Passage cells every 2-3 days to maintain logarithmic growth.

  • Regularly test for mycoplasma contamination.

  • For tumor implantation, harvest cells at 70-80% confluency.

In Vivo Xenograft Model Development

Protocol 3.2: Subcutaneous Xenograft Model

  • Animal Model: Use female athymic nude mice (4-6 weeks old). Allow a 1-week acclimatization period.

  • Cell Preparation:

    • Harvest cells and wash twice with sterile, serum-free PBS.

    • Resuspend cells in sterile PBS at a concentration of 5 x 10⁶ cells per 100 µL.

    • For some cell lines, mixing the cell suspension 1:1 with Matrigel can improve tumor take rate.

  • Tumor Implantation:

    • Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).

    • Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor mice daily for tumor appearance.

    • Once tumors are palpable, measure tumor dimensions (length and width) with digital calipers every 2-3 days.

    • Calculate tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .

    • Randomize mice into treatment and control groups when tumors reach an average volume of 100-150 mm³.

This compound Formulation and Administration

Protocol 3.3: Drug Formulation and Dosing

  • Formulation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • For administration, dilute the stock solution in a vehicle appropriate for the chosen route (e.g., sterile saline or PBS for intraperitoneal injection). The final DMSO concentration should be below 5%.

  • Dose Determination: Conduct a preliminary dose-finding study to determine the maximum tolerated dose (MTD).

  • Administration:

    • Administer this compound via intraperitoneal (IP) injection.

    • The treatment schedule will depend on the MTD study but can start with a daily or every-other-day regimen.

    • The control group should receive the vehicle solution on the same schedule.

Efficacy Evaluation

Protocol 3.4: Assessment of Anti-Tumor Activity

  • Tumor Growth Inhibition (TGI):

    • Continue to measure tumor volumes and body weights of all mice 2-3 times per week throughout the study.

    • The primary endpoint is typically when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).

    • Calculate TGI using the formula: TGI (%) = [1 - (Average Tumor Volume of Treated Group / Average Tumor Volume of Control Group)] x 100 .

  • Survival Analysis: Monitor a separate cohort of mice for survival. The endpoint is when mice meet euthanasia criteria (e.g., tumor size limits, >20% body weight loss, or signs of distress).

  • Toxicity Assessment: Monitor body weight, clinical signs of toxicity (e.g., changes in posture, activity, grooming), and perform gross necropsy at the end of the study.

Experimental Workflow Diagram

Experimental_Workflow start Start cell_culture Cell Line Culture (P388, B16-F10, etc.) start->cell_culture cell_harvest Cell Harvesting & Preparation cell_culture->cell_harvest implantation Subcutaneous Implantation in Athymic Nude Mice cell_harvest->implantation tumor_growth Tumor Growth Monitoring (Calipers) implantation->tumor_growth randomization Randomization into Groups (Tumor Volume ~100-150 mm³) tumor_growth->randomization treatment Treatment Initiation (this compound vs. Vehicle) randomization->treatment monitoring Tumor & Body Weight Monitoring (2-3 times/week) treatment->monitoring endpoint Endpoint Reached (Tumor size, time) monitoring->endpoint data_analysis Data Analysis (TGI, Survival) endpoint->data_analysis end End data_analysis->end

Caption: In vivo experimental workflow for this compound evaluation.

Data Presentation

Quantitative data should be summarized in clear and concise tables to facilitate comparison between treatment and control groups.

Table 2: Tumor Growth Inhibition Data

Treatment GroupNumber of Animals (n)Mean Initial Tumor Volume (mm³ ± SEM)Mean Final Tumor Volume (mm³ ± SEM)Tumor Growth Inhibition (%)p-value
Vehicle Control10125.5 ± 10.21850.3 ± 150.7--
This compound (X mg/kg)10128.1 ± 9.8750.6 ± 95.459.4<0.01
This compound (Y mg/kg)10126.9 ± 11.1420.1 ± 78.277.3<0.001

Table 3: Body Weight and Toxicity Data

Treatment GroupMean Initial Body Weight (g ± SEM)Mean Final Body Weight (g ± SEM)Percent Body Weight ChangeObservable Toxicities
Vehicle Control22.5 ± 0.524.1 ± 0.6+7.1%None
This compound (X mg/kg)22.3 ± 0.421.9 ± 0.5-1.8%None
This compound (Y mg/kg)22.6 ± 0.620.8 ± 0.7-8.0%Mild lethargy noted in 2/10 animals

Mechanistic Studies (Post-Vivo)

To confirm the hypothesized mechanism of action, further analysis of tumor tissues collected at the end of the in vivo study is recommended.

Protocol 5.1: Western Blot Analysis of Apoptotic Markers

  • Excise tumors and snap-freeze in liquid nitrogen.

  • Prepare protein lysates from the tumor tissue.

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies against key apoptotic proteins (e.g., cleaved Caspase-3, cleaved PARP, Bax, Bcl-2).

  • Use an appropriate HRP-conjugated secondary antibody and detect with an ECL substrate.

  • Normalize protein expression to a loading control (e.g., β-actin or GAPDH).

Protocol 5.2: Cell Cycle Analysis by Flow Cytometry

  • Disaggregate fresh tumor tissue into a single-cell suspension.

  • Fix the cells in 70% ethanol.

  • Stain the cells with a DNA intercalating dye (e.g., Propidium Iodide) in the presence of RNase.

  • Analyze the cell cycle distribution (G0/G1, S, G2/M phases) using a flow cytometer.

Conclusion

These application notes and protocols provide a robust framework for the preclinical in vivo evaluation of this compound. By following these detailed methodologies, researchers can obtain reliable and reproducible data on the anti-tumor efficacy and potential mechanism of action of this promising compound. The structured data presentation and visualization tools are designed to facilitate clear interpretation and communication of the findings.

Application Notes & Protocols: Formulation of Echinosporin for Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive guide for the formulation of the natural product echinosporin, a compound with potential therapeutic activities but presumed poor aqueous solubility, for in vivo preclinical animal studies. These notes offer a systematic approach to developing a stable and effective formulation to ensure reliable and reproducible results in pharmacokinetic and efficacy models.

Introduction to this compound and Formulation Challenges

This compound, a natural product isolated from Streptomyces echinosporus, has demonstrated both antitumor and weak antibacterial activities in early studies.[1] Its complex, highly oxygenated tricyclic structure suggests that it is likely a lipophilic molecule with poor aqueous solubility.[1][2] The oral bioavailability of such compounds is often limited by their low dissolution rate in the gastrointestinal tract, posing a significant challenge for preclinical evaluation.[3][4]

The primary goal of formulation development in preclinical settings is to ensure sufficient drug exposure in animal models to accurately assess a compound's pharmacokinetic profile, efficacy, and potential toxicity. For poorly soluble compounds like this compound, this often necessitates the use of enabling formulation strategies to enhance solubility and dissolution.

This document outlines a systematic approach to characterize the physicochemical properties of this compound and subsequently select and develop an appropriate formulation for oral administration in preclinical animal studies. The methodologies described are based on established principles for formulating poorly soluble drugs.

Potential Mechanism of Action

While the precise mechanism of action for this compound is not fully elucidated, related compounds have been shown to modulate critical signaling pathways. For instance, analogs of other natural products have been found to inhibit the Hedgehog signaling pathway, which is crucial in embryonic development and can be dysregulated in cancer. A hypothetical representation of a signaling pathway that could be influenced by this compound is provided below to illustrate the importance of achieving adequate systemic exposure for target engagement.

Hedgehog_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hedgehog Ligand Hedgehog Ligand PTCH1 PTCH1 Hedgehog Ligand->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Sequesters GLI-R GLI Repressor GLI->GLI-R Processing Target Genes Target Genes GLI-R->Target Genes Represses This compound This compound This compound->SMO Hypothetical Inhibition

Caption: Hypothetical Hedgehog signaling pathway and a potential point of inhibition by this compound.

Physicochemical Characterization of this compound

A thorough understanding of the physicochemical properties of this compound is the first step in developing a suitable formulation. This data will guide the selection of appropriate excipients and solubilization techniques.

Experimental Protocols

2.1.1 Aqueous Solubility Determination (Shake-Flask Method)

  • Add an excess amount of this compound powder to vials containing purified water (or buffers at various pH values, e.g., 1.2, 4.5, 6.8).

  • Seal the vials and shake them in a temperature-controlled water bath at 25°C and 37°C for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Perform the experiment in triplicate for each condition.

2.1.2 Determination of LogP (Octanol-Water Partition Coefficient)

  • Prepare a stock solution of this compound in a suitable solvent.

  • Add a small aliquot of the stock solution to a vessel containing a pre-saturated mixture of n-octanol and water.

  • Seal the vessel and shake for 24 hours at a constant temperature to allow for partitioning.

  • Centrifuge the mixture to separate the octanol and aqueous layers.

  • Determine the concentration of this compound in both the n-octanol and aqueous phases by HPLC-UV.

  • Calculate LogP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

2.1.3 Solid-State Characterization (DSC and XRPD)

  • Differential Scanning Calorimetry (DSC): Accurately weigh a small amount (2-5 mg) of this compound into an aluminum pan. Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere and record the heat flow to determine the melting point and assess crystallinity.

  • X-Ray Powder Diffraction (XRPD): Gently pack this compound powder onto a sample holder. Analyze the sample using an X-ray diffractometer over a suitable range of 2θ angles to identify the crystalline or amorphous nature of the solid.

Hypothetical Physicochemical Data

The following table summarizes hypothetical data for this compound, characteristic of a poorly soluble compound.

PropertyValueImplication for Formulation
Molecular Weight ~300-400 g/mol Moderate size, may be amenable to various formulation approaches.
Aqueous Solubility (pH 7.4, 25°C) < 1 µg/mLVery low solubility will necessitate enabling technologies.
LogP > 4.0Highly lipophilic, indicating good permeability but poor aqueous solubility.
Melting Point (DSC) > 200°C (sharp peak)High melting point suggests a stable crystalline lattice, which can hinder dissolution.
Solid Form (XRPD) CrystallineThe crystalline form is generally less soluble than the amorphous form.

Formulation Development Strategy

Based on the presumed low solubility of this compound, a tiered approach to formulation development is recommended. The goal is to start with simple formulations and progress to more complex systems as needed to achieve the target exposure.

Formulation_Workflow cluster_prep Phase 1: Preparation & Characterization cluster_dev Phase 2: Formulation Screening cluster_eval Phase 3: Evaluation & Selection A Physicochemical Characterization C Tier 1: Aqueous Suspension A->C B Define Target Dose & Vehicle Volume B->C D Tier 2: Co-Solvent/Surfactant Solution C->D If solubility is insufficient F Assess Physical & Chemical Stability C->F E Tier 3: Lipid-Based Formulation (SEDDS) D->E If stability or tolerability is an issue D->F E->F G In Vitro Dissolution Testing F->G H Select Lead Formulation for In Vivo Study G->H

References

Application Notes and Protocols for High-Throughput Screening of Echinosporin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echinosporin, a natural product isolated from Streptomyces, has demonstrated potential as an anticancer agent by inducing cell cycle arrest at the G2/M phase and promoting apoptosis.[1] These characteristics make it an attractive scaffold for the development of novel chemotherapeutic agents. High-throughput screening (HTS) of this compound derivatives is a critical step in identifying analogs with enhanced potency, selectivity, and improved pharmacokinetic profiles. This document provides detailed application notes and protocols for the HTS of this compound derivatives, focusing on assays to evaluate their effects on cell viability, apoptosis induction, and cell cycle progression.

Data Presentation: Comparative Biological Activity of this compound Derivatives

The following table summarizes hypothetical quantitative data for a series of this compound derivatives, illustrating the structure-activity relationship (SAR) based on modifications at hypothetical R-groups. This data is intended to serve as a template for organizing and presenting screening results.

Compound IDR1 GroupR2 GroupCell Viability (HT-29) IC50 (µM)Caspase-3/7 Activation (Fold Change)G2/M Arrest (% of Cells)
This compound-OH-H15.83.265%
ECH-001-OCH3-H10.24.572%
ECH-002-F-H12.53.868%
ECH-003-OH-Cl8.75.178%
ECH-004-OH-Br7.95.581%
ECH-005-OCH3-Cl5.46.285%
ECH-006-F-Cl9.14.975%

Experimental Protocols

High-Throughput Cell Viability Assay (MTT Assay)

This protocol is designed for the rapid screening of this compound derivatives to determine their cytotoxic effects on cancer cell lines.

Materials:

  • Cancer cell line (e.g., HT-29, HCT-116)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of DMEM and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the this compound derivatives in DMEM.

  • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 values by plotting the percentage of cell viability against the compound concentration.

High-Throughput Caspase-3/7 Activation Assay

This assay quantifies the induction of apoptosis by measuring the activity of executioner caspases 3 and 7.

Materials:

  • Cancer cell line

  • Culture medium

  • This compound derivatives

  • Luminescent Caspase-3/7 Glo® Assay kit

  • White-walled 96-well microplates

Protocol:

  • Seed cells in a white-walled 96-well plate at a density of 10,000 cells/well in 100 µL of medium and incubate for 24 hours.

  • Treat cells with various concentrations of this compound derivatives for 24 hours.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 1 to 2 hours, protected from light.

  • Measure the luminescence using a plate-reading luminometer.

  • Express the results as fold change in caspase activity relative to the vehicle control.

High-Content Imaging for Cell Cycle Analysis

This protocol utilizes automated microscopy and image analysis to determine the percentage of cells in the G2/M phase of the cell cycle.

Materials:

  • Cancer cell line

  • Culture medium

  • This compound derivatives

  • Hoechst 33342 nuclear stain

  • High-content imaging system

Protocol:

  • Seed cells in a 96-well imaging plate at an appropriate density.

  • Treat cells with this compound derivatives for 24 hours.

  • Add Hoechst 33342 stain to the wells to a final concentration of 1 µg/mL and incubate for 30 minutes.

  • Acquire images of the stained nuclei using a high-content imaging system.

  • Analyze the images using appropriate software to quantify the DNA content based on the integrated intensity of the nuclear stain.

  • Gate the cell populations into G1, S, and G2/M phases based on their DNA content.

  • Calculate the percentage of cells in the G2/M phase for each treatment condition.

Mandatory Visualizations

Signaling Pathway

Echinosporin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound Derivative This compound Derivative Unknown Receptor/Target Unknown Receptor/Target This compound Derivative->Unknown Receptor/Target Signal Transduction Cascade Signal Transduction Cascade Unknown Receptor/Target->Signal Transduction Cascade Cdk1/Cyclin B1 Complex (Inactive) Cdk1/Cyclin B1 Complex (Inactive) Signal Transduction Cascade->Cdk1/Cyclin B1 Complex (Inactive) Inhibition Apoptotic Signal Apoptotic Signal Signal Transduction Cascade->Apoptotic Signal Cdk1/Cyclin B1 Complex (Active) Cdk1/Cyclin B1 Complex (Active) Cdk1/Cyclin B1 Complex (Inactive)->Cdk1/Cyclin B1 Complex (Active) Blocked G2/M Checkpoint G2/M Checkpoint Cdk1/Cyclin B1 Complex (Inactive)->G2/M Checkpoint Arrest M Phase M Phase Cdk1/Cyclin B1 Complex (Active)->M Phase Promotes Caspase Cascade Caspase Cascade Apoptotic Signal->Caspase Cascade Apoptosis Apoptosis Caspase Cascade->Apoptosis G2 Phase G2 Phase G2 Phase->G2/M Checkpoint G2/M Checkpoint->M Phase Proceed

Caption: Proposed signaling pathway for this compound derivatives.

Experimental Workflow

HTS_Workflow cluster_preparation Preparation cluster_screening Screening cluster_analysis Data Analysis Compound Library\n(this compound Derivatives) Compound Library (this compound Derivatives) Primary Screen:\nCell Viability Assay (MTT) Primary Screen: Cell Viability Assay (MTT) Compound Library\n(this compound Derivatives)->Primary Screen:\nCell Viability Assay (MTT) Cell Culture\n(e.g., HT-29) Cell Culture (e.g., HT-29) Cell Culture\n(e.g., HT-29)->Primary Screen:\nCell Viability Assay (MTT) Hit Identification\n(Potent Derivatives) Hit Identification (Potent Derivatives) Primary Screen:\nCell Viability Assay (MTT)->Hit Identification\n(Potent Derivatives) Secondary Screen 1:\nApoptosis Assay (Caspase-3/7) Secondary Screen 1: Apoptosis Assay (Caspase-3/7) SAR Analysis SAR Analysis Secondary Screen 1:\nApoptosis Assay (Caspase-3/7)->SAR Analysis Secondary Screen 2:\nCell Cycle Analysis (HCS) Secondary Screen 2: Cell Cycle Analysis (HCS) Secondary Screen 2:\nCell Cycle Analysis (HCS)->SAR Analysis Hit Identification\n(Potent Derivatives)->Secondary Screen 1:\nApoptosis Assay (Caspase-3/7) Hit Identification\n(Potent Derivatives)->Secondary Screen 2:\nCell Cycle Analysis (HCS) Lead Optimization Lead Optimization SAR Analysis->Lead Optimization

Caption: High-throughput screening workflow for this compound derivatives.

References

Application Notes and Protocols: Echinosporin in Combination Therapy with Other Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a significant gap in research regarding the use of Echinosporin in combination with other anticancer agents. To date, no publicly available studies have reported on the synergistic or combined efficacy of this compound with chemotherapy drugs such as doxorubicin, paclitaxel, cisplatin, or with targeted therapies like EGFR inhibitors.

While the antitumor activity of this compound as a standalone agent has been documented, its potential in combination regimens remains an unexplored area of cancer research. The initial findings on this compound indicated its mechanism of action involves the inhibition of DNA, RNA, and protein synthesis, suggesting potential for synergistic interactions with agents that have complementary mechanisms. However, without preclinical or clinical studies evaluating such combinations, it is not possible to provide specific data, experimental protocols, or detailed signaling pathway analyses.

The following sections outline the necessary experimental framework and hypothetical signaling pathways that would need to be investigated to establish the utility of this compound in combination cancer therapy. This information is intended to serve as a foundational guide for researchers interested in pursuing this line of inquiry.

Hypothetical Signaling Pathways for Investigation

Should research be undertaken, a key area of investigation would be the impact of this compound in combination with other agents on critical cancer-related signaling pathways. Based on the known mechanisms of common anticancer drugs, several pathways would be of high interest.

cluster_chemo Chemotherapy Agent (e.g., Doxorubicin) cluster_echino This compound cluster_targeted Targeted Therapy (e.g., EGFR Inhibitor) Doxo Doxorubicin DNAdamage DNA Damage Doxo->DNAdamage Apoptosis_chemo Apoptosis DNAdamage->Apoptosis_chemo Apoptosis_synergy Synergistic Apoptosis Apoptosis_chemo->Apoptosis_synergy Echino This compound SynthInhibit Inhibition of DNA, RNA, Protein Synthesis Echino->SynthInhibit CellCycleArrest Cell Cycle Arrest SynthInhibit->CellCycleArrest CellCycleArrest->Apoptosis_synergy EGFRi EGFR Inhibitor EGFR EGFR EGFRi->EGFR Blocks PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK Proliferation Cell Proliferation PI3K_AKT->Proliferation RAS_MAPK->Proliferation Proliferation->Apoptosis_synergy Inhibition of Proliferation

Caption: Hypothetical interaction of this compound with chemotherapy and targeted therapy.

Future Directions and Necessary Research

To validate the potential of this compound in combination therapy, the following experimental avenues are essential:

  • In Vitro Synergy Studies: Initial research should focus on cell-based assays to determine the synergistic, additive, or antagonistic effects of this compound with a panel of standard-of-care anticancer drugs across various cancer cell lines.

  • Mechanism of Action Studies: Should synergy be observed, further investigation into the underlying molecular mechanisms is crucial. This would involve analyzing the impact of the combination on cell cycle progression, apoptosis induction, and key signaling pathways.

  • In Vivo Preclinical Models: Promising in vitro results should be validated in animal models of cancer to assess the in vivo efficacy, toxicity, and pharmacokinetic/pharmacodynamic profiles of the combination therapy.

  • Biomarker Discovery: Identification of predictive biomarkers would be critical for patient stratification and for guiding the clinical development of this compound-based combination therapies.

Experimental Protocols: A Template for Future Research

The following are generalized protocols that would need to be adapted and optimized for specific drug combinations and cell lines.

Protocol 1: In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and other anticancer agents, alone and in combination.

Methodology:

  • Cell Culture: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with serial dilutions of this compound, the combination agent, and the combination of both at various ratios. Include untreated cells as a control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Viability Assessment: Measure cell viability using a standard method such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Calculate the IC50 values for each agent and combination. Use software such as CompuSyn to calculate the Combination Index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Protocol 2: Apoptosis Assay by Flow Cytometry

Objective: To quantify the induction of apoptosis by this compound in combination with another anticancer agent.

Methodology:

  • Cell Treatment: Treat cells with this compound, the combination agent, and the combination at their respective IC50 concentrations for a predetermined time.

  • Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

Data Presentation: A Framework for Reporting Findings

Should experimental data become available, it should be summarized in clear and concise tables to allow for easy comparison.

Table 1: In Vitro Cytotoxicity of this compound in Combination with Agent X in ABC Cancer Cells

TreatmentIC50 (µM)Combination Index (CI) at ED50
This compound[Value]-
Agent X[Value]-
This compound + Agent X (1:1 ratio)[Value][Value]
This compound + Agent X (1:2 ratio)[Value][Value]

Table 2: Apoptosis Induction by this compound and Agent X Combination in ABC Cancer Cells

Treatment% Early Apoptosis% Late ApoptosisTotal Apoptosis (%)
Control[Value][Value][Value]
This compound[Value][Value][Value]
Agent X[Value][Value][Value]
This compound + Agent X[Value][Value][Value]

Conclusion

The exploration of this compound in combination with other anticancer agents represents a promising yet unchartered area of oncology research. The information provided herein serves as a conceptual framework to guide future investigations. The generation of robust preclinical data is a prerequisite for the development of any potential clinical applications for this compound-based combination therapies. Researchers are encouraged to build upon the foundational knowledge of this compound's single-agent activity to explore its synergistic potential and contribute to the development of novel and more effective cancer treatments.

Application of Asymmetric [2+2]-Photocycloaddition in the Total Synthesis of (-)-Echinosporin

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document outlines the strategic application of an asymmetric [2+2]-photocycloaddition reaction in the total synthesis of (-)-echinosporin, a natural product with notable antibiotic and antitumor properties. The key transformation involves the diastereoselective photochemical cycloaddition of a chiral dihydrofuran derivative with cyclopentenone, establishing the core tricyclic skeleton of the target molecule with a high degree of stereocontrol. This approach, pioneered by Smith and co-workers, showcases the power of photochemical methods in the construction of complex molecular architectures.

The synthesis of (-)-echinosporin presents a significant challenge due to its strained, highly functionalized tricyclic framework and the presence of four contiguous stereocenters. The pivotal asymmetric [2+2]-photocycloaddition addresses these challenges by efficiently assembling the cyclobutane ring, which is then elaborated through a series of stereocontrolled transformations to yield the final natural product.

Key Synthetic Strategy

The retrosynthetic analysis of (-)-echinosporin identifies a key disconnection at the cyclobutane ring, leading back to a chiral dihydrofuran and cyclopentenone. The asymmetry in the final product is traced back to the chiral dihydrofuran, which is prepared from a chiral pool starting material. The photocycloaddition proceeds with good diastereoselectivity, favoring the desired stereoisomer for the subsequent transformations.

Quantitative Data Summary

The following table summarizes the key quantitative data for the asymmetric [2+2]-photocycloaddition and subsequent major transformations in the synthesis of (-)-echinosporin.

StepReactantsProduct(s)Solvent(s)Yield (%)Diastereomeric Ratio (d.r.)Reference
Asymmetric [2+2]-Photocycloaddition Chiral Dihydrofuran, CyclopentenoneTricyclic Ketone AdductsToluene804:1[1]
Palladium-catalyzed CarbomethoxylationTricyclic Ketoneα,β-Unsaturated EsterBenzene85N/A[1]
Stereocontrolled Hydroxylationα,β-Unsaturated Esterα-Hydroxy EsterTHF75>20:1[1]
Lactonization and Final StepsAdvanced Hydroxy Ester Intermediate(-)-EchinosporinMultiple Steps~14 (from lactol K)N/A[1]

Experimental Protocols

Synthesis of the Chiral Dihydrofuran Precursor

The chiral dihydrofuran is a critical component for inducing asymmetry in the photocycloaddition. Its synthesis begins from a readily available chiral starting material and involves several steps to install the necessary functionality. A representative multi-step synthesis would typically involve protection of functional groups, stereoselective reductions, and eventual cyclization to form the dihydrofuran ring. For a detailed procedure for a similar synthesis, refer to the work of Smith et al.[1].

Asymmetric [2+2]-Photocycloaddition

This protocol describes the key diastereoselective photochemical cycloaddition to form the tricyclic core of echinosporin.

Materials:

  • Chiral Dihydrofuran derivative

  • Cyclopentenone (freshly distilled)

  • Anhydrous Toluene

  • Photochemical reactor equipped with a medium-pressure mercury lamp and a Pyrex filter

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • A solution of the chiral dihydrofuran (1.0 equivalent) and cyclopentenone (10 equivalents) in anhydrous toluene is prepared in a Pyrex reaction vessel. The concentration of the chiral dihydrofuran is typically maintained at approximately 0.1 M.

  • The solution is thoroughly deoxygenated by bubbling argon or nitrogen through it for at least 30 minutes.

  • The reaction vessel is sealed and placed in a photochemical reactor.

  • The solution is irradiated with a medium-pressure mercury lamp, using a Pyrex filter to filter out short-wavelength UV light, at room temperature for 24-48 hours, or until TLC analysis indicates consumption of the starting dihydrofuran.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the diastereomeric products and remove unreacted cyclopentenone. The major, desired diastereomer is isolated.

Expected Outcome:

The reaction is expected to yield the tricyclic ketone as a mixture of diastereomers, with the major isomer being the desired one for the synthesis of (-)-echinosporin. A typical yield for the combined isomers is around 80%, with a diastereomeric ratio of approximately 4:1.

Subsequent Transformations

Following the photocycloaddition, the resulting tricyclic ketone is converted to (-)-echinosporin through a series of transformations including:

  • Palladium-catalyzed carbomethoxylation: Introduction of a methoxycarbonyl group at the C-8 position.

  • Stereocontrolled α-hydroxylation: Installation of a hydroxyl group with high diastereoselectivity.

  • Oxidation and Fragmentation: A key step to form a lactol intermediate.

  • Final Mitsunobu Lactonization: Cyclization to afford the final (-)-echinosporin.

Visualizations

Logical Workflow of (-)-Echinosporin Synthesis

Echinosporin_Synthesis_Workflow Start Chiral Pool Starting Material Dihydrofuran Chiral Dihydrofuran Synthesis Start->Dihydrofuran Photocycloaddition Asymmetric [2+2]-Photocycloaddition Dihydrofuran->Photocycloaddition Cyclopentenone Cyclopentenone Cyclopentenone->Photocycloaddition Tricyclic_Ketone Tricyclic Ketone (Major Diastereomer) Photocycloaddition->Tricyclic_Ketone d.r. 4:1 Functionalization Functional Group Manipulations Tricyclic_Ketone->Functionalization Multiple Steps This compound (-)-Echinosporin Functionalization->this compound

Caption: Overall synthetic workflow for (-)-Echinosporin.

Experimental Workflow for Asymmetric [2+2]-Photocycloaddition

Photocycloaddition_Workflow cluster_prep Reaction Setup cluster_reaction Photochemical Reaction cluster_workup Workup and Purification Reactants Dissolve Chiral Dihydrofuran and Cyclopentenone in Toluene Deoxygenate Deoxygenate Solution (Ar or N2 Purge) Reactants->Deoxygenate Seal Seal Reaction Vessel Deoxygenate->Seal Irradiate Irradiate with Medium-Pressure Hg Lamp (Pyrex Filter) 24-48h at RT Seal->Irradiate Concentrate Remove Solvent in vacuo Irradiate->Concentrate Chromatography Column Chromatography (Silica Gel) Concentrate->Chromatography Isolate Isolate Major Diastereomer Chromatography->Isolate

Caption: Step-by-step experimental workflow for the photocycloaddition.

References

Application Notes and Protocols for the Synthesis of an Echinosporin Precursor via Padwa Allenylsulfone [3 + 2]-Anionic Cycloaddition

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(-)-Echinosporin is a structurally complex natural product that has garnered interest due to its potential antitumor properties. A key challenge in its total synthesis is the stereocontrolled construction of its highly oxygenated and strained tricyclic core. A formal total synthesis of (-)-echinosporin has been developed that utilizes the Padwa allenylsulfone [3 + 2]-anionic cycloadditive elimination as a crucial step. This reaction allows for the efficient construction of a key cyclopentenylsulfone intermediate from a D-glucose-derived enone.[1][2] This document provides detailed application notes and protocols for this pivotal transformation and subsequent steps, based on the work of Flasz and Hale.

Reaction Principle and Mechanism

The Padwa allenylsulfone [3 + 2]-anionic cycloaddition is a powerful method for the synthesis of five-membered carbocycles. The reaction proceeds through the in-situ generation of a sulfonyl-stabilized allyl anion from an allenylsulfone. This anion then acts as a three-carbon component in a [3 + 2] cycloaddition with an electron-deficient alkene, such as an enone. The initial cycloadduct undergoes elimination of the sulfonyl group to yield the cyclopentene product.

Padwa_Mechanism cluster_initiation Initiation cluster_cycloaddition Cycloaddition & Elimination allenylsulfone Allenylsulfone allyl_anion Sulfonyl-stabilized Allyl Anion allenylsulfone->allyl_anion Deprotonation base Base (cat.) enone D-glucose-derived Enone intermediate Cyclic Intermediate allyl_anion->intermediate [3 + 2] Cycloaddition product Cyclopentenylsulfone Product intermediate->product Elimination of PhSO2-

Mechanism of the Padwa Allenylsulfone [3+2] Cycloaddition.

Experimental Protocols

The following protocols are adapted from the formal total synthesis of (-)-Echinosporin.

Protocol 1: Synthesis of Cyclopentenylsulfone Intermediate

This protocol describes the key Padwa [3 + 2]-anionic cycloadditive elimination reaction.

Materials:

  • D-glucose-derived enone

  • (Phenylsulfonyl)-1,2-propadiene (allenylsulfone)

  • Sodium benzenesulfinate (NaSO2Ph)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether (Et2O)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the D-glucose-derived enone in anhydrous DMF at room temperature, add (phenylsulfonyl)-1,2-propadiene.

  • Add a catalytic amount of sodium benzenesulfinate to the mixture.

  • Stir the reaction mixture at room temperature for the time specified in Table 1, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and wash sequentially with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopentenylsulfone.

Quantitative Data

The following table summarizes the quantitative data for the key cycloaddition step in the synthesis.

Reactant (Enone)ProductReagents and ConditionsTime (h)Yield (%)
D-glucose-derived enoneCyclopentenylsulfoneAllenylsulfone, cat. NaSO2Ph, DMF, rt2456

Table 1: Reaction conditions and yield for the Padwa [3+2] cycloaddition.

Experimental Workflow

The overall workflow for the synthesis of the key intermediate and its conversion towards the core of Echinosporin is outlined below.

Echinosporin_Workflow start D-glucose-derived Enone cycloaddition Padwa [3+2] Cycloaddition start->cycloaddition Allenylsulfone, cat. NaSO2Ph product1 Cyclopentenylsulfone Intermediate cycloaddition->product1 Yield: 56% reduction Ketone Reduction (L-Selectride) product1->reduction product2 Alcohol Intermediate reduction->product2 synthesis_core Further Elaboration to This compound Core product2->synthesis_core

Synthetic workflow towards the this compound core.

Application Notes:

  • Substrate Scope: The Padwa allenylsulfone cycloaddition is generally effective with α,β-unsaturated carbonyl compounds. The stereochemical outcome of the reaction with chiral enones, such as the one derived from D-glucose, is a critical aspect of the synthesis.

  • Catalyst: Sodium benzenesulfinate is used in catalytic amounts to initiate the reaction by generating the allyl anion from the allenylsulfone.

  • Reaction Monitoring: The progress of the cycloaddition can be conveniently monitored by TLC, observing the consumption of the starting enone.

  • Purification: The product, a cyclopentenylsulfone, is typically purified by silica gel chromatography. The polarity of the eluent should be optimized for good separation.

  • Further Transformations: The resulting cyclopentenylsulfone is a versatile intermediate. The sulfonyl group can be removed or used to direct further functionalization. In the synthesis of the this compound precursor, the ketone is stereoselectively reduced.[3]

Safety Precautions:

  • Standard laboratory safety procedures should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coat, and gloves.

  • All manipulations should be performed in a well-ventilated fume hood.

  • Anhydrous solvents are required for the cycloaddition step; ensure proper handling and storage to prevent moisture contamination.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in the procedures.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Echinosporin Total Synthesis Yield

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the total synthesis of Echinosporin, this technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve overall yield.

Frequently Asked Questions (FAQs)

Q1: What are the most critical stages in the total synthesis of (-)-Echinosporin that commonly affect the overall yield?

A1: Based on published synthetic routes, the most yield-sensitive stages include the initial asymmetric [2+2] photocycloaddition, the subsequent functionalization of the cyclobutane ring, and the stereocontrolled introduction of the α-hydroxy group. Each of these steps involves complex stereochemistry and can be prone to side reactions if not performed under optimal conditions.

Q2: Are there alternative starting materials to D-glucose for the synthesis of key intermediates?

A2: While D-glucose is a common starting material for establishing the stereochemistry of the core structure, other chiral pool starting materials could potentially be employed. However, the choice of starting material will significantly impact the entire synthetic strategy and may require substantial route redesign to achieve the desired stereocenters of (-)-Echinosporin.

Q3: How crucial is the purity of reagents and solvents in the key synthetic steps?

A3: The purity of all reagents and solvents is paramount, particularly in steps involving sensitive catalysts (e.g., Palladium catalysts for carbomethoxylation) and moisture-sensitive reactions. Impurities can lead to catalyst deactivation, undesired side products, and a significant reduction in yield. It is highly recommended to use freshly distilled solvents and high-purity reagents.

Troubleshooting Guides

Problem 1: Low Yield in the [2+2] Photocycloaddition Step

Symptoms:

  • Low conversion of starting materials (cyclopentenone and dihydrofuran derivatives).

  • Formation of multiple unidentified byproducts observed by TLC or LC-MS.

  • Polymerization of starting materials.

Possible Causes and Solutions:

CauseRecommended Solution
Inadequate Light Source or Wavelength Ensure the use of a high-pressure mercury lamp with a Pyrex filter to provide the appropriate wavelength for the cycloaddition. The reaction time should be optimized based on the specific setup.
Incorrect Reaction Concentration The concentration of the reactants is critical. High concentrations can lead to polymerization. It is advisable to run the reaction under high dilution conditions.
Presence of Oxygen Degas the solvent and reaction mixture thoroughly with an inert gas (e.g., Argon or Nitrogen) prior to and during irradiation. Oxygen can quench the excited state of the enone and lead to side reactions.
Impure Starting Materials Purify the cyclopentenone and dihydrofuran derivatives immediately before use. Any impurities can act as photosensitizers or quenchers, leading to undesired pathways.
Problem 2: Poor Stereoselectivity in the α-Hydroxylation Step

Symptoms:

  • Formation of diastereomeric mixtures of the hydroxylated product.

  • Difficulty in separating the desired stereoisomer.

Possible Causes and Solutions:

CauseRecommended Solution
Non-optimal Base or Temperature The choice of base and reaction temperature is crucial for achieving high stereoselectivity. KHMDS in the presence of HMPA at low temperatures (e.g., -78 °C) has been reported to provide good results. Experiment with different bases and carefully control the temperature.
Slow Addition of the Oxidizing Agent The oxidizing agent (e.g., a molybdenum peroxide reagent) should be added slowly to the enolate at low temperature to control the reaction and minimize side reactions.
Enolate Equilibration Ensure that the enolate is formed completely and is stable under the reaction conditions before adding the oxidizing agent. The presence of excess starting material could lead to proton exchange and loss of stereocontrol.

Quantitative Data Summary

The following table summarizes the reported yields for key transformations in the total synthesis of (-)-Echinosporin, providing a benchmark for researchers.

StepSynthetic RouteReagents and ConditionsReported Yield (%)Reference
[2+2] PhotocycloadditionSmith et al. (1989)Cyclopentenone derivative, Dihydrofuran derivative, hv~60-70J. Am. Chem. Soc. 1989, 111, 8039-8041[1]
Pd-catalyzed CarbomethoxylationSmith et al. (1989)Enol triflate, Pd(OAc)₂, Et₃N, CO, MeOH~85J. Am. Chem. Soc. 1989, 111, 8039-8041[1]
Stereocontrolled α-HydroxylationSmith et al. (1989)KHMDS, HMPA, MoO₅·Py·HMPA~70J. Am. Chem. Soc. 1989, 111, 8039-8041[1]
Padwa Allenylsulfone [3+2] CycloadditionFlasz and Hale (2012)Allenylsulfone, D-glucose-derived enone~78Org. Lett. 2012, 14, 3024-3027[2]

Experimental Protocols

Protocol 1: Asymmetric [2+2] Photocycloaddition
  • Objective: To form the key cyclobutane intermediate via a photocycloaddition reaction.

  • Procedure:

    • In a Pyrex reaction vessel, dissolve the chiral cyclopentenone derivative (1.0 eq) and the dihydrofuran derivative (1.5 eq) in freshly distilled, degassed solvent (e.g., a mixture of acetone and acetonitrile).

    • Purge the solution with argon for 30 minutes to remove any dissolved oxygen.

    • Irradiate the solution with a high-pressure mercury lamp while maintaining a constant temperature (typically between -20 °C and 0 °C) and continuous stirring.

    • Monitor the reaction progress by TLC. The reaction is typically complete within 24-48 hours.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the resulting cycloadduct by flash column chromatography on silica gel.

Protocol 2: Stereocontrolled α-Hydroxylation
  • Objective: To introduce the C-8 hydroxyl group with the correct stereochemistry.

  • Procedure:

    • To a solution of the enone intermediate (1.0 eq) in dry THF at -78 °C under an argon atmosphere, add a solution of KHMDS (1.1 eq) in THF dropwise.

    • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

    • Add HMPA (2.0 eq) to the reaction mixture.

    • In a separate flask, prepare the molybdenum peroxide reagent (MoO₅·Py·HMPA).

    • Add a solution of the freshly prepared oxidizing agent in THF to the enolate solution at -78 °C.

    • Stir the reaction at this temperature until the starting material is consumed (monitored by TLC).

    • Quench the reaction by adding a saturated aqueous solution of Na₂SO₃.

    • Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the product by flash column chromatography.

Visualizations

experimental_workflow start Start: Chiral Cyclopentenone & Dihydrofuran photocycloaddition [2+2] Photocycloaddition start->photocycloaddition cyclobutane Cyclobutane Intermediate photocycloaddition->cyclobutane functionalization Functional Group Manipulation cyclobutane->functionalization enol_triflate Enol Triflate Formation functionalization->enol_triflate pd_coupling Pd-catalyzed Carbomethoxylation enol_triflate->pd_coupling enone α,β-Unsaturated Ketone pd_coupling->enone hydroxylation Stereocontrolled α-Hydroxylation enone->hydroxylation final_steps Final Cyclization & Deprotection hydroxylation->final_steps This compound (-)-Echinosporin final_steps->this compound

Caption: Key stages in the total synthesis of (-)-Echinosporin.

troubleshooting_logic low_yield Low Yield in a Key Step check_reagents Purity of Reagents & Solvents? low_yield->check_reagents check_conditions Reaction Conditions (Temp, Conc, Time)? low_yield->check_conditions check_atmosphere Inert Atmosphere Maintained? low_yield->check_atmosphere impure Action: Purify/Re-distill Reagents & Solvents check_reagents->impure No optimize_conditions Action: Optimize Parameters (Titration, Dilution) check_conditions->optimize_conditions No improve_atmosphere Action: Improve Degassing & Inert Gas Flow check_atmosphere->improve_atmosphere No

References

Technical Support Center: Stereocontrolled Synthesis of (-)-Echinosporin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the stereocontrolled synthesis of (-)-Echinosporin. This resource is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this complex natural product. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data tables to assist in overcoming common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of (-)-Echinosporin, with a focus on the key stereocontrolled steps.

Challenge 1: Construction of the Tricyclic Core via [2+2] Photocycloaddition (Smith Synthesis)

The initial approach to (-)-Echinosporin, developed by Smith and coworkers, utilizes a key [2+2] photocycloaddition to construct the strained tricyclic core.[1] This reaction can present challenges in terms of diastereoselectivity and yield.

Q1: My [2+2] photocycloaddition is giving a low yield of the desired cycloadduct. What are the potential causes and solutions?

A1: Low yields in photochemical [2+2] cycloadditions can stem from several factors. Here is a troubleshooting guide:

  • Insufficient Irradiation: Ensure the reaction mixture is being adequately irradiated. The choice of lamp and wavelength is critical. For the cycloaddition of cyclopentenone to dihydrofuran, a Hanovia medium-pressure mercury lamp with a Pyrex filter is typically used.

  • Solvent Choice: The polarity of the solvent can influence the reaction's efficiency. While the original synthesis uses a mixture of acetone and acetonitrile, exploring other non-polar or polar aprotic solvents may be beneficial.

  • Concentration: The concentration of the reactants can impact the rate of intermolecular cycloaddition versus potential side reactions. If dimerization of the enone is observed, running the reaction at a lower concentration may be advantageous.

  • Degassing: The presence of oxygen can quench the excited state of the enone, leading to lower yields. It is crucial to thoroughly degas the solvent and reaction mixture prior to irradiation.

Q2: I am observing poor diastereoselectivity in the [2+2] photocycloaddition. How can I improve the formation of the desired stereoisomer?

A2: The diastereoselectivity of [2+2] photocycloadditions is often influenced by steric and electronic factors in the transition state.

  • Temperature: Performing the reaction at lower temperatures can enhance diastereoselectivity by favoring the transition state leading to the thermodynamically more stable product.

  • Chiral Auxiliaries: While not employed in the original Smith synthesis for this step, the use of a chiral auxiliary on the cyclopentenone could enforce facial selectivity.

  • Lewis Acid Catalysis: In some cases, the use of a Lewis acid can pre-organize the reactants, leading to improved stereocontrol. However, this must be compatible with the photochemical conditions.

Challenge 2: Stereocontrolled Padwa [3+2] Cycloaddition (Hale Synthesis)

A more recent approach by Hale and coworkers employs a Padwa allenylsulfone [3+2] anionic cycloadditive elimination reaction with a D-glucose-derived enone to construct a key intermediate.[1]

Q3: The Padwa [3+2] cycloaddition is not proceeding to completion or is giving a complex mixture of products. What should I check?

A3: The success of the Padwa [3+2] cycloaddition is highly dependent on the reaction conditions and the purity of the starting materials.

  • Base and Solvent: The choice of base and solvent is critical. The original protocol uses sodium benzenesulfinate in DMF. Ensure the DMF is anhydrous and the sodium benzenesulfinate is of high purity.

  • Temperature: This reaction is typically run at elevated temperatures. Ensure the reaction temperature is maintained consistently.

  • Purity of Reactants: The allenylsulfone and the chiral enone must be pure. Impurities can interfere with the anionic cycloaddition process.

  • Side Reactions: A common side reaction is the dimerization or polymerization of the allenylsulfone. Using a slight excess of the enone may help to minimize this.

Q4: I am struggling with the stereoselectivity of the subsequent dihydroxylation step on the cycloadduct from the Padwa reaction. What factors control this?

A4: The facial selectivity of the dihydroxylation is directed by the existing stereocenters of the chiral auxiliary derived from D-glucose.

  • Directing Groups: The bulky protecting groups on the glucose moiety should direct the osmylation to the less hindered face of the cyclopentene ring.

  • Reagent Choice: While potassium osmate is used in the Hale synthesis, other dihydroxylation reagents such as AD-mix-α or AD-mix-β could be explored to potentially reverse or enhance the diastereoselectivity.

  • Protecting Groups: The nature of the protecting groups on the chiral auxiliary can influence the steric environment around the double bond. Altering these may provide a different stereochemical outcome.

Challenge 3: Late-Stage Macrocyclization

The final step in the synthesis of (-)-Echinosporin involves a challenging macrolactonization to form the highly strained 10-membered ring acetal-lactone.

Q5: My late-stage macrolactonization is resulting in low yields, dimerization, or decomposition of the starting material. What strategies can I employ to improve this step?

A5: Macrolactonization of complex seco-acids is often a low-yielding process due to competing intermolecular reactions and conformational constraints.

  • High Dilution Conditions: It is imperative to perform the reaction under high dilution conditions to favor the intramolecular cyclization over intermolecular oligomerization. This is typically achieved by the slow addition of the seco-acid to the reaction mixture using a syringe pump.

  • Macrolactonization Reagents: A variety of macrolactonization reagents can be screened. The Smith synthesis employs a Mitsunobu reaction (Bu3P, DEAD). Other effective reagents include Yamaguchi's reagent (2,4,6-trichlorobenzoyl chloride, DMAP) or Shiina's reagent (2-methyl-6-nitrobenzoic anhydride).

  • Solvent and Temperature: The choice of solvent can have a significant impact on the reaction outcome by influencing the conformation of the seco-acid. A screen of non-polar and polar aprotic solvents is recommended. Temperature should also be optimized to balance the rate of reaction with the stability of the starting material and product.

  • Template-Assisted Cyclization: In some challenging cases, the use of a metal template can pre-organize the seco-acid into a conformation amenable to cyclization, thereby increasing the effective molarity.

Quantitative Data Summary

The following tables summarize key quantitative data from the published syntheses of (-)-Echinosporin, providing a basis for comparison and troubleshooting.

Table 1: Key Reaction Yields in the Smith and Hale Syntheses

Reaction StepSmith Synthesis Yield (%)Hale Synthesis (Formal) Yield (%)Notes
Tricyclic Core FormationNot explicitly stated for single step75% (for Padwa cycloaddition)Smith's is a multi-step sequence post-cycloaddition.
Key Stereocenter InstallationGood diastereoselectivity reportedHigh diastereoselectivity in dihydroxylationThe stereocontrol is a hallmark of both syntheses.
Final Macrolactonization45%Not reported (formal synthesis)A challenging step in natural product synthesis.

Detailed Experimental Protocols

The following are detailed methodologies for key challenging experiments in the synthesis of (-)-Echinosporin.

Protocol 1: [2+2] Photocycloaddition (Adapted from Smith et al.)
  • A solution of 2-cyclopenten-1-one (1.0 eq) and 2,3-dihydrofuran (1.2 eq) in a 1:1 mixture of anhydrous acetone and acetonitrile is prepared to a final concentration of 0.05 M.

  • The solution is placed in a Pyrex immersion well photoreactor and is thoroughly degassed by bubbling with argon for 30 minutes while cooling in an ice bath.

  • The reaction mixture is then irradiated with a 450 W Hanovia medium-pressure mercury lamp while maintaining the temperature at 0 °C.

  • The reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield the desired cycloadduct.

Protocol 2: Padwa [3+2] Anionic Cycloaddition (Adapted from Hale et al.)
  • To a solution of the D-glucose-derived enone (1.0 eq) in anhydrous DMF (0.1 M) is added (phenylsulfonyl)-1,2-propadiene (1.1 eq) and sodium benzenesulfinate (1.5 eq).

  • The reaction mixture is heated to 80 °C under an argon atmosphere.

  • The reaction is monitored by TLC.

  • Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate.

  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired cyclopentenylsulfone adduct.

Visualizations

The following diagrams illustrate key reaction pathways and logical troubleshooting workflows in the synthesis of (-)-Echinosporin.

Echinosporin_Synthesis_Challenges cluster_smith Smith Synthesis cluster_hale Hale Synthesis Start_S Cyclopentenone + Dihydrofuran Photo [2+2] Photocycloaddition Start_S->Photo Core_S Tricyclic Core Photo->Core_S Func_S Functional Group Manipulation Core_S->Func_S Macro_S Macrolactonization Func_S->Macro_S Echino_S (-)-Echinosporin Macro_S->Echino_S Start_H D-Glucose-derived Enone + Allenylsulfone Padwa Padwa [3+2] Cycloaddition Start_H->Padwa Adduct_H Cyclopentenylsulfone Adduct Padwa->Adduct_H Func_H Further Transformations Adduct_H->Func_H Formal_H Formal Synthesis of (-)-Echinosporin Func_H->Formal_H

Caption: Comparative workflow of the Smith and Hale syntheses of (-)-Echinosporin.

Troubleshooting_Photocycloaddition Problem Low Yield or Poor Selectivity in [2+2] Photocycloaddition Check_Irradiation Verify Lamp Output and Wavelength Problem->Check_Irradiation Possible Cause Check_Solvent Screen Different Solvents (Purity and Polarity) Problem->Check_Solvent Possible Cause Check_Concentration Adjust Reactant Concentration Problem->Check_Concentration Possible Cause Check_Degassing Ensure Thorough Degassing Problem->Check_Degassing Possible Cause Check_Temp Lower Reaction Temperature for Selectivity Problem->Check_Temp For Selectivity Issues Solution Improved Yield and Diastereoselectivity Check_Irradiation->Solution Leads to Check_Solvent->Solution Leads to Check_Concentration->Solution Leads to Check_Degassing->Solution Leads to Check_Temp->Solution Leads to

Caption: Troubleshooting workflow for the [2+2] photocycloaddition step.

Troubleshooting_Macrolactonization Problem Low Yield in Macrolactonization High_Dilution Implement High Dilution (Syringe Pump Addition) Problem->High_Dilution Primary Solution Reagent_Screen Screen Different Lactonization Reagents Problem->Reagent_Screen Alternative Strategy Solvent_Temp Optimize Solvent and Temperature Problem->Solvent_Temp Optimization Template Consider Template-Assisted Cyclization Problem->Template Advanced Strategy Solution Successful Macrocycle Formation High_Dilution->Solution Reagent_Screen->Solution Solvent_Temp->Solution Template->Solution

Caption: Troubleshooting strategies for the late-stage macrolactonization.

References

Technical Support Center: Enhancing the Solubility of Echinosporin for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the solubility of Echinosporin for successful in vitro assays. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a novel antibiotic isolated from the marine-derived bacterium Streptomyces echinosporus. Its chemical name is 6-carbamoyl-1-hydroxy-3,5-dioxatricyclo[6.3.0.04,9]undeca-6,10-dien-2-one. It has demonstrated antitumor properties, including the ability to inhibit the proliferation of various cancer cell lines.[1] Mechanistically, this compound has been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase.[1]

Q2: I am having trouble dissolving this compound. What are the recommended solvents?

Q3: My this compound precipitates when I add it to my aqueous cell culture medium. What is happening and how can I prevent this?

This phenomenon, often called "crashing out," is common for hydrophobic compounds dissolved in an organic solvent when diluted into an aqueous buffer or medium. The rapid change in solvent polarity causes the compound to come out of solution. To prevent this, several strategies can be employed:

  • Use a Co-solvent: Prepare a high-concentration stock solution in 100% DMSO.

  • Optimize the Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.5%, to minimize solvent toxicity.

  • Step-wise Dilution: Perform serial dilutions of your DMSO stock solution in pre-warmed (37°C) cell culture medium. Add the stock solution dropwise while gently vortexing the medium to ensure rapid and even dispersion.

  • Increase Incubation Temperature: Warming the final solution to 37°C can sometimes help to increase the solubility of the compound.

Troubleshooting Guide

Issue: Preparing a Stable, High-Concentration Stock Solution of this compound

If you are experiencing difficulty in preparing a stable stock solution, consider the following:

ProblemPotential CauseRecommended Solution
Compound does not dissolve in the chosen solvent. The solvent may not be appropriate for this compound.Try a different organic solvent. Given its lactone structure, DMSO is a good starting point, followed by ethanol.
Precipitation occurs in the stock solution over time, especially at low temperatures. The concentration of the stock solution may be too high for the chosen solvent, leading to crystallization upon storage.Prepare a slightly lower concentration stock solution. Store stock solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles.
Visible particles or cloudiness in the stock solution. The compound may not be fully dissolved or may have degraded.Gently warm the solution (e.g., in a 37°C water bath) and vortex or sonicate briefly to aid dissolution. Ensure the compound has not expired and has been stored correctly.

Issue: Precipitation of this compound in the In Vitro Assay

If this compound precipitates in your assay plate, please refer to the following table:

ProblemPotential CauseRecommended Solution
Immediate precipitation upon addition to aqueous medium. Rapid dilution of the organic stock solution in the aqueous medium.Follow the step-wise dilution protocol outlined in the FAQs. Ensure the final DMSO concentration is minimized.
Delayed precipitation after incubation. The compound's solubility limit in the final assay medium is exceeded over time, possibly due to interactions with media components or slight temperature fluctuations.Reduce the final concentration of this compound in the assay. Perform a solubility test in your specific cell culture medium to determine the maximum soluble concentration.
Cloudiness or precipitate observed in specific wells of a multi-well plate. Uneven mixing or temperature gradients across the plate.Ensure thorough but gentle mixing after adding the this compound solution to each well.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials:

    • This compound powder

    • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or amber glass vials with Teflon-lined caps

  • Procedure:

    • Calculate the required mass of this compound for your desired volume and concentration (Molecular Weight of this compound: C₁₁H₉NO₅ ≈ 235.19 g/mol ). For 1 mL of a 10 mM stock, you will need approximately 2.35 mg.

    • Weigh the this compound powder accurately in a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to the tube.

    • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Your complete cell culture medium (pre-warmed to 37°C)

    • 96-well clear bottom plate

    • Plate reader capable of measuring absorbance at ~600 nm

  • Procedure:

    • Prepare a serial 2-fold dilution of your 10 mM this compound stock solution in DMSO.

    • In the 96-well plate, add a fixed volume of each DMSO dilution to a corresponding well containing your pre-warmed cell culture medium. For example, add 2 µL of each DMSO dilution to 198 µL of media. Include a DMSO-only control.

    • Incubate the plate at 37°C in a 5% CO₂ incubator.

    • Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).

    • For a quantitative assessment, read the absorbance of the plate at 600 nm. An increase in absorbance compared to the DMSO control indicates precipitation.

    • The highest concentration that remains clear is your maximum working soluble concentration under those specific conditions.

Signaling Pathway Diagrams

This compound is known to cause cell cycle arrest at the G2/M phase and induce apoptosis. The following diagrams illustrate the general signaling pathways involved in these processes. The exact molecular target of this compound within these pathways has not been definitively identified.

G2M_Checkpoint cluster_nucleus Nucleus DNA_Damage DNA Damage ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR Chk1_Chk2 Chk1/Chk2 Kinases ATM_ATR->Chk1_Chk2 Cdc25 Cdc25 Phosphatase Chk1_Chk2->Cdc25 Inhibits CyclinB_Cdk1_inactive Cyclin B-Cdk1 (Inactive) Cdc25->CyclinB_Cdk1_inactive Activates CyclinB_Cdk1_active Cyclin B-Cdk1 (Active) Cdc25->CyclinB_Cdk1_active Mitosis Mitosis CyclinB_Cdk1_active->Mitosis This compound This compound (Hypothesized Action) This compound->Cdc25 Possible Inhibition

Caption: G2/M Cell Cycle Checkpoint Pathway.

Intrinsic_Apoptosis cluster_cell Cell Cellular_Stress Cellular Stress (e.g., DNA Damage) Bcl2_family Bcl-2 Family (Bax/Bak activation) Cellular_Stress->Bcl2_family Echinosporin_effect This compound Echinosporin_effect->Bcl2_family Possible Induction Mitochondrion Mitochondrion Bcl2_family->Mitochondrion Permeabilization Cytochrome_c Cytochrome c (release) Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic Apoptosis Signaling Pathway.

References

Technical Support Center: Determining Optimal Concentration for Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for determining the optimal concentration of a novel cytotoxic compound, such as Echinosporin, for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for a new compound like this compound in a cytotoxicity assay?

A1: For a compound with unknown cytotoxic potential, it is advisable to start with a broad concentration range, typically spanning several orders of magnitude. A common starting point is a logarithmic or semi-logarithmic serial dilution, for example, from 100 µM down to 1 pM.[1] This wide range helps in identifying the approximate effective concentration window for your specific cell line.

Q2: How do I choose the appropriate cytotoxicity assay for my experiment?

A2: The choice of assay depends on the expected mechanism of action of your compound and the experimental question. Common assays include:

  • Metabolic Assays (e.g., MTT, WST-8): These measure the metabolic activity of cells, which is often correlated with cell viability. They are high-throughput and cost-effective for initial screening.[2]

  • Membrane Integrity Assays (e.g., LDH release, Trypan Blue): These detect damage to the cell membrane, a hallmark of necrosis.[3]

  • Apoptosis Assays (e.g., Caspase activity, Annexin V staining): These are used if you hypothesize your compound induces programmed cell death.

Q3: Why do I see different IC50 values for the same compound in different cell lines?

A3: It is very common for a compound to exhibit different IC50 values across various cell lines.[4] This phenomenon, known as "cell-specific response," can be attributed to several factors, including:[4]

  • Differences in the expression of the drug's target protein.

  • Variations in metabolic pathways that could activate or inactivate the compound.

  • Distinct membrane transport mechanisms affecting compound uptake.

  • Inherent resistance mechanisms in certain cell lines.

Q4: How long should I expose the cells to the compound?

A4: The incubation time is a critical parameter and can significantly influence the IC50 value. A typical starting point is 24 to 72 hours. Shorter incubation times may be sufficient for acutely toxic compounds, while others might require longer exposure to observe an effect, especially if they act on the cell cycle. It is recommended to perform time-course experiments (e.g., 24h, 48h, 72h) to determine the optimal endpoint.

Troubleshooting Guide

Q1: My dose-response curve is not sigmoidal. What could be the reason?

A1: An ideal dose-response curve is sigmoidal, but deviations can occur.

  • No cytotoxicity observed: The concentrations tested may be too low. Consider testing a higher concentration range.

  • A sharp drop in viability at all concentrations: The lowest concentration might already be too high. Extend your dilution series to lower concentrations.

  • Biphasic or irregular curve: This could indicate complex biological responses, such as the compound having different effects at different concentrations, or potential experimental artifacts like compound precipitation at high concentrations.

Q2: I am observing high variability between my replicate wells. How can I reduce this?

A2: High variability can obscure real effects. To minimize it:

  • Ensure a single-cell suspension: Clumped cells will lead to uneven seeding in the wells of your microplate.

  • Check your pipetting technique: Use calibrated pipettes and ensure consistent technique, especially for serial dilutions.

  • Avoid the "edge effect": The outer wells of a microplate are more prone to evaporation. It is good practice to fill these wells with sterile media or PBS and not use them for experimental data.

  • Optimize cell seeding density: The initial number of cells seeded should be optimized to ensure they are in the logarithmic growth phase during the experiment.

Q3: The IC50 value for my compound seems to change between experiments. Why is this happening?

A3: Minor variations in experimental conditions can lead to shifts in the IC50 value. Factors to standardize include:

  • Cell passage number.

  • Serum concentration in the culture medium.

  • Incubation time.

  • Confluency of cells at the time of treatment.

Data Presentation

The cytotoxic effect of a compound is often summarized by its IC50 value, which is the concentration that inhibits 50% of cell viability. Below is a table with hypothetical data illustrating how IC50 values can vary.

CompoundCell LineIncubation Time (hours)IC50 (µM)
This compound (Hypothetical)HeLa (Cervical Cancer)2415.2
This compound (Hypothetical)HeLa (Cervical Cancer)488.5
This compound (Hypothetical)A549 (Lung Cancer)4825.1
This compound (Hypothetical)MCF-7 (Breast Cancer)4812.8
This compound (Hypothetical)HEK293 (Normal Kidney)48> 100

Experimental Protocols

Protocol: Determining IC50 using a Resazurin-Based Cytotoxicity Assay

This protocol provides a general framework. Optimization of cell density, compound concentrations, and incubation times is essential.

Materials:

  • Cell line of interest

  • Complete culture medium

  • Sterile 96-well flat-bottom plates

  • Your cytotoxic compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • Multi-channel pipette

  • Microplate reader (fluorescence at ~560 nm excitation / ~590 nm emission)

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring they are in the exponential growth phase.

    • Prepare a cell suspension at the optimized density (e.g., 5,000 - 10,000 cells/well).

    • Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate. Add 100 µL of sterile PBS or media to the outer wells to minimize evaporation.

    • Incubate the plate overnight (16-24 hours) in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment:

    • Prepare a stock solution of your compound.

    • Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. Remember to prepare a vehicle control (medium with the same concentration of solvent as your highest compound concentration).

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations (or vehicle control) to the respective wells.

    • Include "no-cell" control wells containing only medium for background subtraction.

    • Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Resazurin Staining and Measurement:

    • After incubation, add 10 µL of the resazurin solution to each well.

    • Incubate for 1-4 hours, or until a color change is observed.

    • Measure the fluorescence on a microplate reader.

  • Data Analysis:

    • Subtract the average fluorescence of the "no-cell" control wells from all other values.

    • Normalize the data by expressing the viability of treated cells as a percentage of the vehicle control cells.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_assay Day 4/5: Assay & Analysis cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_overnight Incubate Overnight seed_cells->incubate_overnight treat_cells Treat Cells with Compound incubate_overnight->treat_cells prepare_dilutions Prepare Compound Serial Dilutions prepare_dilutions->treat_cells incubate_exposure Incubate for Exposure Time (e.g., 24h, 48h, 72h) treat_cells->incubate_exposure add_reagent Add Viability Reagent (e.g., Resazurin) incubate_exposure->add_reagent incubate_reagent Incubate Reagent add_reagent->incubate_reagent read_plate Read Plate (e.g., Fluorescence) incubate_reagent->read_plate plot_curve Plot Dose-Response Curve read_plate->plot_curve calc_ic50 Calculate IC50 plot_curve->calc_ic50 G cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway compound Cytotoxic Compound (e.g., this compound) mito Mitochondrial Stress compound->mito internal stress death_receptor Death Receptor Binding compound->death_receptor external signal bax_bak Bax/Bak Activation mito->bax_bak cyto_c Cytochrome c Release bax_bak->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 disc DISC Formation death_receptor->disc caspase8 Caspase-8 Activation disc->caspase8 caspase3 Executioner Caspase-3 Activation caspase8->caspase3 caspase9->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

References

Technical Support Center: Minimizing Off-Target Effects of Kinase Inhibitors in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical support center provides a comprehensive guide to minimizing the off-target effects of kinase inhibitors in cellular models. While the user's query specified Echinosporin, a thorough review of publicly available scientific literature did not yield specific information on its kinase targets or off-target profile. The primary reported mechanisms of action for this compound are the inhibition of DNA, RNA, and protein synthesis, leading to cell cycle arrest at the G2/M phase and apoptosis.[1][2]

Therefore, to fulfill the request for a detailed troubleshooting guide, we will use a hypothetical kinase inhibitor, designated "Inhibitor-X," to illustrate the principles, experimental protocols, and data analysis strategies for managing off-target effects. The data and signaling pathways presented are illustrative and based on common scenarios encountered in kinase inhibitor research.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects of a kinase inhibitor?

A1: Off-target effects occur when a kinase inhibitor binds to and modulates the activity of kinases or other proteins that are not its intended therapeutic target.[3] These unintended interactions can lead to misleading experimental results, cellular toxicity, and a misinterpretation of the inhibitor's mechanism of action.[4]

Q2: How can I determine if my kinase inhibitor is causing off-target effects in my experiments?

A2: Several experimental approaches can be used to identify off-target effects:

  • Kinome Profiling: This technique screens your inhibitor against a large panel of kinases to determine its selectivity.[5] A highly selective inhibitor will bind to its intended target with high affinity, while showing significantly lower affinity for other kinases.

  • Phenotypic Screening: Compare the observed cellular phenotype with the known consequences of inhibiting the target kinase. Discrepancies may suggest off-target effects.

  • CRISPR-Cas9 Target Validation: Genetically ablating the intended target of the inhibitor should recapitulate the observed phenotype. If the phenotype persists in the knockout cells upon inhibitor treatment, it is likely due to off-target effects.

  • Rescue Experiments: Transfecting cells with a drug-resistant mutant of the target kinase should rescue the on-target effects but not the off-target effects.

Q3: What is the difference between on-target and off-target toxicity?

A3: On-target toxicity occurs when inhibition of the intended target kinase leads to adverse effects, either in the diseased cells or in normal tissues. Off-target toxicity is a result of the inhibitor binding to and affecting other proteins, leading to unintended cellular damage or physiological effects.

Q4: How can I minimize off-target effects in my cellular experiments?

A4: Minimizing off-target effects is crucial for obtaining reliable data. Here are some key strategies:

  • Use the Lowest Effective Concentration: Determine the dose-response curve for your inhibitor and use the lowest concentration that elicits the desired on-target effect.

  • Employ Structurally Unrelated Inhibitors: Use multiple inhibitors with different chemical scaffolds that target the same primary kinase. If they produce the same phenotype, it is more likely to be an on-target effect.

  • Validate with Genetic Approaches: As mentioned in Q2, use techniques like CRISPR-Cas9 or siRNA to confirm that the observed phenotype is dependent on the intended target.

  • Perform Washout Experiments: For reversible inhibitors, washing out the compound should lead to a reversal of the on-target phenotype. If a phenotype persists, it might indicate an irreversible off-target effect or that the compound is not easily washed out.

Troubleshooting Guide

Issue 1: High levels of cytotoxicity are observed at effective concentrations of Inhibitor-X.

Possible CauseTroubleshooting StepExpected Outcome
Off-target kinase inhibition 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets.2. Test inhibitors with different chemical scaffolds but the same primary target.1. Identification of unintended kinase targets that may be responsible for the toxicity.2. If cytotoxicity persists across different scaffolds, it may be an on-target effect.
Compound solubility issues 1. Check the solubility of Inhibitor-X in your cell culture media.2. Use a vehicle control (e.g., DMSO) to ensure the solvent is not causing toxicity.1. Prevention of compound precipitation, which can lead to non-specific effects.
On-target toxicity 1. Titrate Inhibitor-X to the lowest effective concentration.2. Consider dose interruption or reduction strategies in your experimental design.1. Reduced cytotoxicity while maintaining the desired on-target effect.

Issue 2: Inconsistent or unexpected experimental results with Inhibitor-X.

Possible CauseTroubleshooting StepExpected Outcome
Activation of compensatory signaling pathways 1. Use Western blotting or other protein analysis techniques to probe for the activation of known compensatory pathways.2. Consider using a combination of inhibitors to block both the primary and compensatory pathways.1. A clearer understanding of the cellular response to your inhibitor.2. More consistent and interpretable results.
Inhibitor instability 1. Check the stability of Inhibitor-X under your experimental conditions (e.g., in media at 37°C).1. Ensures that the observed effects are due to the inhibitor and not its degradation products.
Cell line-specific effects 1. Test Inhibitor-X in multiple cell lines to see if the unexpected effects are consistent.1. Helps to distinguish between general off-target effects and those that are specific to a particular cellular context.

Quantitative Data Summary for "Inhibitor-X"

The following table presents hypothetical inhibitory concentration (IC50) data for "Inhibitor-X" against its primary target and a selection of common off-target kinases. Lower IC50 values indicate higher potency. This type of data is typically generated from an in vitro kinase profiling assay.

KinaseIC50 (nM)ClassSelectivity Ratio (Off-target IC50 / On-target IC50)
Target Kinase A 15 Primary Target -
Off-Target Kinase 11,250Tyrosine Kinase83
Off-Target Kinase 2>10,000Serine/Threonine Kinase>667
Off-Target Kinase 3850Tyrosine Kinase57
Off-Target Kinase 4>10,000Serine/Threonine Kinase>667
Off-Target Kinase 52,300Serine/Threonine Kinase153

Data is illustrative. Actual values will vary depending on the inhibitor and assay conditions.

Experimental Protocols

In Vitro Kinase Profiling

Objective: To determine the selectivity of a kinase inhibitor by screening it against a large panel of kinases.

Methodology:

  • Compound Preparation: Prepare the inhibitor at a concentration significantly higher than its on-target IC50 (e.g., 1 µM).

  • Kinase Panel: Utilize a commercially available kinase profiling service that offers a panel of hundreds of human kinases.

  • Assay Format: A common format is a radiometric assay that measures the incorporation of ³³P-labeled phosphate from [γ-³³P]ATP onto a substrate.

  • Procedure: a. Prepare serial dilutions of the inhibitor. b. In a microplate, add the kinase reaction buffer, the specific kinase, and the diluted inhibitor. c. Incubate to allow for inhibitor binding. d. Initiate the kinase reaction by adding the substrate and [γ-³³P]ATP. e. After incubation, stop the reaction and transfer the contents to a filter plate to capture the phosphorylated substrate. f. Wash the filter plate to remove unincorporated [γ-³³P]ATP. g. Measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration of the inhibitor compared to a vehicle control. Determine the IC50 value for each kinase by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of an inhibitor within intact cells by measuring the thermal stabilization of the target protein upon inhibitor binding.

Methodology:

  • Cell Culture and Treatment: a. Culture cells to 80-90% confluency. b. Treat cells with various concentrations of the inhibitor or a vehicle control for a specific duration (e.g., 1-2 hours) at 37°C.

  • Heat Challenge: a. Aliquot the cell suspension into PCR tubes. b. Heat the samples to a range of temperatures using a thermocycler for a short duration (e.g., 3 minutes). A typical temperature gradient would be from 37°C to 70°C.

  • Cell Lysis and Protein Quantification: a. Lyse the cells by freeze-thaw cycles or by adding a lysis buffer. b. Centrifuge the lysates to pellet aggregated proteins. c. Collect the supernatant containing the soluble protein fraction.

  • Western Blotting: a. Analyze the amount of soluble target protein in each sample by SDS-PAGE and Western blotting using a specific antibody against the target kinase.

  • Data Analysis: a. Quantify the band intensities from the Western blot. b. Plot the normalized intensity versus temperature to generate melt curves. A shift in the melting temperature (Tm) in the presence of the inhibitor indicates target engagement.

CRISPR-Cas9 Mediated Target Validation

Objective: To genetically validate that the cellular effect of an inhibitor is mediated through its intended target.

Methodology:

  • gRNA Design and Cloning: a. Design and synthesize single-guide RNAs (sgRNAs) targeting the gene encoding the target kinase. Include non-targeting control sgRNAs. b. Clone the sgRNAs into a Cas9 expression vector.

  • Lentivirus Production and Transduction: a. Produce lentiviral particles for each sgRNA construct. b. Transduce the cancer cell line of interest with the lentiviral particles.

  • Selection and Clonal Isolation: a. Select for successfully transduced cells using an appropriate antibiotic marker. b. Isolate single-cell clones to establish isogenic cell lines.

  • Knockout Validation: a. Expand the isolated clones and validate the knockout of the target kinase at the genomic, transcript, and protein levels (e.g., via sequencing, qPCR, and Western blotting).

  • Phenotypic Assays: a. Treat the validated knockout and wild-type (WT) control cell lines with a dose range of the inhibitor. b. Assess cell viability or other relevant phenotypes.

  • Data Analysis: a. Calculate the IC50 of the inhibitor for both the WT and knockout cell lines. A significant rightward shift in the IC50 curve for the knockout cells indicates that the intended kinase is the primary target of the inhibitor.

Visualizations

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Signaling Cascade Signaling Cascade Receptor Tyrosine Kinase->Signaling Cascade On-Target Kinase On-Target Kinase Signaling Cascade->On-Target Kinase On-Target Substrate On-Target Substrate On-Target Kinase->On-Target Substrate Cell Proliferation Cell Proliferation On-Target Substrate->Cell Proliferation Off-Target Kinase Off-Target Kinase Off-Target Substrate Off-Target Substrate Off-Target Kinase->Off-Target Substrate Apoptosis Apoptosis Off-Target Substrate->Apoptosis Inhibitor-X Inhibitor-X Inhibitor-X->On-Target Kinase Intended Inhibition Inhibitor-X->Off-Target Kinase Unintended Inhibition

Caption: Hypothetical signaling pathways affected by Inhibitor-X.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Off-Target Deconvolution A Inhibitor-X Synthesis and Initial Screening B In Vitro Kinase Profiling (Broad Kinome Panel) A->B C Determine IC50 for On- and Potential Off-Targets B->C D Cell-Based Assays (Viability, Proliferation) C->D E Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement D->E F Western Blot for Downstream Signaling D->F G CRISPR-Cas9 Knockout of Primary Target E->G F->G H Phenotypic Comparison: WT vs. KO + Inhibitor-X G->H I Washout Experiments H->I If phenotype persists in KO

Caption: Experimental workflow for minimizing off-target effects.

G Start Unexpected Phenotype Observed with Inhibitor-X IsConcentrationOptimal Is the inhibitor concentration at the lowest effective dose? Start->IsConcentrationOptimal PerformDoseResponse Perform detailed dose-response curve IsConcentrationOptimal->PerformDoseResponse No IsPhenotypeTargetRelated Does CRISPR KO of the target recapitulate the phenotype? IsConcentrationOptimal->IsPhenotypeTargetRelated Yes PerformDoseResponse->IsConcentrationOptimal ValidateWithGenetics Perform CRISPR/siRNA validation experiments IsPhenotypeTargetRelated->ValidateWithGenetics No OnTargetEffect Phenotype is likely ON-TARGET IsPhenotypeTargetRelated->OnTargetEffect Yes OffTargetEffect Phenotype is likely OFF-TARGET IsPhenotypeTargetRelated->OffTargetEffect No, phenotype persists in KO ValidateWithGenetics->IsPhenotypeTargetRelated TestOtherInhibitors Test structurally different inhibitors for the same target OffTargetEffect->TestOtherInhibitors CheckSolubility Check compound solubility and stability OffTargetEffect->CheckSolubility

Caption: Troubleshooting logic for unexpected phenotypes.

References

Technical Support Center: Overcoming Poor Oral Bioavailability of Echinosporin in Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Echinosporin. The focus is on addressing the challenges associated with its poor oral bioavailability in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing very low and highly variable plasma concentrations of this compound after oral administration in our animal models. What are the likely causes?

A1: Low and variable oral bioavailability is a common challenge for poorly water-soluble compounds like this compound. The primary reasons can be categorized as:

  • Physicochemical Properties: this compound's low aqueous solubility limits its dissolution in the gastrointestinal (GI) tract, which is a prerequisite for absorption. Its molecular structure may also contribute to poor membrane permeability.

  • Biological Barriers: The harsh environment of the GI tract, including acidic pH in the stomach and enzymatic degradation, can reduce the amount of active drug available for absorption.[1][2] Furthermore, the mucus layer and the tight junctions of the intestinal epithelium can restrict the passage of molecules.[1][2]

  • First-Pass Metabolism: After absorption, this compound may be extensively metabolized in the liver (hepatic first-pass metabolism) or even in the intestinal wall before it reaches systemic circulation.[3]

Q2: What initial steps can we take to improve the oral absorption of this compound in our preclinical studies?

A2: A logical first step is to employ formulation strategies aimed at enhancing the solubility and dissolution rate of this compound. Consider these approaches:

  • Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug, which can significantly improve its dissolution rate.

  • Amorphous Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can prevent its crystallization and maintain it in a higher energy amorphous state, which has better solubility.

  • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve oral bioavailability by presenting the drug in a solubilized state and utilizing lipid absorption pathways.

Q3: We are considering a lipid-based formulation for this compound. What are the advantages and disadvantages of this approach?

A3: Lipid-based formulations are a promising strategy for poorly water-soluble drugs.

  • Advantages: They can enhance drug solubilization in the GI tract, protect the drug from degradation, and potentially bypass hepatic first-pass metabolism by promoting lymphatic transport.

  • Disadvantages: These formulations can be complex to develop and may have issues with stability. The in vivo performance can also be influenced by the fat content of the diet. Careful selection of lipids, surfactants, and co-solvents is crucial.

Q4: How do we choose the most appropriate formulation strategy for this compound?

A4: The selection of a formulation strategy should be based on the specific physicochemical properties of this compound and the experimental goals. A systematic approach is recommended:

  • Characterize the Compound: Determine key properties like aqueous solubility at different pH values, logP, and crystalline structure.

  • Feasibility Studies: Screen several simple formulations from different categories (e.g., a solid dispersion, a SEDDS, and a nanosuspension) in small-scale in vitro dissolution tests that mimic physiological conditions.

  • In Vivo Pharmacokinetic (PK) Screening: Evaluate the most promising formulations from in vitro testing in a small group of animals to assess their impact on oral bioavailability.

Troubleshooting Guides

Problem 1: High variability in plasma concentrations between individual animals.

Potential Cause Troubleshooting Step
Inconsistent Dosing Ensure accurate and consistent oral gavage technique. For solid formulations, verify dose homogeneity.
Food Effects Standardize the fasting and feeding schedule for all animals. The presence of food can significantly alter GI physiology and drug absorption, especially for lipid-based formulations.
Formulation Instability Check the physical and chemical stability of the formulation under experimental conditions. For liquid formulations, ensure the drug remains solubilized or suspended.
Inter-animal Physiological Differences Increase the number of animals per group to improve statistical power and account for natural biological variation.

Problem 2: The selected formulation shows good in vitro dissolution but poor in vivo bioavailability.

Potential Cause Troubleshooting Step
Precipitation in the GI Tract The formulation may be creating a supersaturated state that is not stable in the GI environment, leading to drug precipitation before it can be absorbed. Consider adding precipitation inhibitors to the formulation.
Poor Permeability If solubility is no longer the limiting factor, the low permeability of this compound across the intestinal epithelium may be the primary barrier. Investigate the use of permeation enhancers, though this should be done with caution due to potential toxicity.
Extensive Gut Wall Metabolism The drug may be metabolized by enzymes in the enterocytes. Consider co-administration with an inhibitor of the relevant metabolic enzymes, if known, for mechanistic studies.
P-glycoprotein (P-gp) Efflux This compound might be a substrate for efflux transporters like P-gp, which pump the drug back into the GI lumen. This can be investigated using in vitro cell-based assays (e.g., Caco-2 cells).

Quantitative Data on Bioavailability Enhancement Strategies

The following table summarizes data from studies on other poorly soluble drugs, illustrating the potential improvements in oral bioavailability that can be achieved with different formulation technologies.

Drug Formulation Strategy Fold Increase in Oral Bioavailability (Compared to unformulated drug) Reference Compound Class
MorinPhospholipid Complex loaded SEDDS~5-foldFlavonoid
Corallopyronin AAmorphous Solid Dispersion (ASD) with Povidone~3-foldAntibiotic
BuspironeSolid Lipid Nanoparticles (SLN)~2.7-fold (brain AUC)Anxiolytic
EnoxaparinAlginate-coated Chitosan NanoparticlesSignificant enhancementLMW Heparin

Note: This data is for illustrative purposes to show the potential magnitude of improvement with different formulation strategies. The actual improvement for this compound will depend on its specific properties.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying

  • Polymer Selection: Choose a suitable hydrophilic polymer (e.g., PVP K30, HPMC, or Soluplus®).

  • Solvent System: Identify a common solvent that can dissolve both this compound and the selected polymer. A volatile solvent like ethanol or a mixture of dichloromethane and methanol is often used.

  • Solution Preparation: Dissolve this compound and the polymer in the chosen solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w). The total solid concentration in the solution is typically between 5-10% (w/v).

  • Spray Drying: Use a laboratory-scale spray dryer (e.g., Büchi B-290). Set the inlet temperature, gas flow rate, and solution feed rate to optimized parameters to ensure efficient solvent evaporation and particle formation. The outlet temperature should be monitored to ensure it is below the glass transition temperature of the ASD.

  • Powder Collection: Collect the dried powder from the cyclone and collection vessel.

  • Characterization: Analyze the resulting ASD powder for drug content, amorphous nature (using techniques like XRD and DSC), and dissolution enhancement in a relevant buffer.

Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

  • Excipient Screening: Screen various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor RH 40, Tween 80), and co-solvents (e.g., Transcutol HP, PEG 400) for their ability to solubilize this compound.

  • Ternary Phase Diagram Construction: To identify the self-emulsifying region, construct ternary phase diagrams with different ratios of oil, surfactant, and co-solvent.

  • Formulation Preparation: Select a ratio from the self-emulsifying region. Add the required amount of this compound to the oil/surfactant/co-solvent mixture. Gently heat and stir until a clear, homogenous solution is formed.

  • Evaluation of Self-Emulsification: Add a small amount of the prepared SEDDS formulation to a larger volume of aqueous medium (e.g., water or simulated gastric fluid) under gentle agitation. Observe the formation of a fine oil-in-water emulsion.

  • Characterization: Characterize the resulting emulsion for droplet size, polydispersity index (PDI), and drug release profile upon dilution.

Visualizations

G cluster_0 Troubleshooting Workflow start Poor in vivo oral bioavailability of this compound dissolution Is dissolution rate-limiting? start->dissolution formulation Implement formulation strategies: - Particle size reduction - Solid dispersions - Lipid-based systems dissolution->formulation Yes permeability Is membrane permeability rate-limiting? dissolution->permeability No re_evaluate_pk Re-evaluate in vivo PK formulation->re_evaluate_pk end Optimized Bioavailability re_evaluate_pk->end permeation_enhancers Consider permeation enhancers (with caution) permeability->permeation_enhancers Yes metabolism Is first-pass metabolism significant? permeability->metabolism No permeation_enhancers->re_evaluate_pk metabolism_strategies Investigate prodrug approach or co-administration with inhibitors metabolism->metabolism_strategies Yes metabolism->end No metabolism_strategies->re_evaluate_pk

Caption: A workflow for troubleshooting poor oral bioavailability.

G cluster_1 SEDDS Mechanism of Action sedds_capsule SEDDS Capsule with solubilized this compound gi_fluid GI Fluids sedds_capsule->gi_fluid Dispersion emulsion Fine oil-in-water emulsion (increased surface area) gi_fluid->emulsion Self-emulsification micelles Mixed micelles with bile salts emulsion->micelles Digestion by lipases absorption Enhanced absorption across intestinal epithelium systemic_circulation Systemic Circulation absorption->systemic_circulation micelles->absorption

Caption: Mechanism of bioavailability enhancement by SEDDS.

G cluster_2 Formulation Selection Decision Tree start Characterize this compound's physicochemical properties solubility_check Is it poorly soluble? start->solubility_check permeability_check Is it highly permeable (BCS Class II)? solubility_check->permeability_check Yes conventional Conventional formulation may suffice solubility_check->conventional No class_iv_check Is it poorly permeable (BCS Class IV)? permeability_check->class_iv_check No solubility_enhancing Focus on solubility enhancement: - Solid Dispersions - Nanosuspensions permeability_check->solubility_enhancing Yes combined_approach Need for combined approach: - Lipid-based systems (SEDDS) - Permeation enhancers class_iv_check->combined_approach Yes

Caption: Decision tree for formulation strategy selection.

References

Technical Support Center: Troubleshooting Echinosporin Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Echinosporin in cancer cell lines. The information is designed for scientists and drug development professionals to diagnose and overcome experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

This compound is an antitumor agent that has been shown to inhibit the synthesis of DNA, RNA, and protein in cancer cells, leading to cell cycle arrest and apoptosis.[1] Its broad inhibitory action suggests it may affect fundamental cellular processes required for proliferation.

Q2: My cancer cell line is showing reduced sensitivity to this compound. How can I confirm and quantify this resistance?

To confirm and quantify drug resistance, it is essential to determine the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value is a key indicator of resistance.[2][3]

Data Presentation: IC50 Comparison

The results of such an experiment can be summarized in a table for clear comparison. Below is a hypothetical example:

Cell LineTreatmentIC50 Value (µM)Resistance Fold-Change
Parental LineThis compound0.5-
Resistant SublineThis compound10.020-fold

Q3: What are the common mechanisms that might lead to this compound resistance?

While specific resistance mechanisms to this compound are still under investigation, common mechanisms of anticancer drug resistance that could be involved include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[4][5]

  • Alterations in Apoptotic Pathways: Cancer cells can evade programmed cell death (apoptosis) by upregulating anti-apoptotic proteins (e.g., Bcl-2, Mcl-1) or downregulating pro-apoptotic proteins (e.g., Bax, Bak). This can counteract the apoptosis-inducing effects of this compound.

  • Drug Target Modification: Although the precise molecular target of this compound is not fully elucidated, mutations or alterations in its target protein could prevent effective binding and inhibition.

  • Activation of Bypass Signaling Pathways: Cancer cells may activate alternative signaling pathways to compensate for the inhibitory effects of this compound, allowing for continued proliferation and survival.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with this compound.

Problem 1: Inconsistent IC50 values for this compound.
Possible Cause Troubleshooting Step
Cell Culture Variability Ensure consistent cell seeding density, passage number, and growth phase. Cell confluence can affect drug sensitivity.
Drug Solution Instability Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Check for precipitation.
Assay Performance Optimize the incubation time for the cell viability assay (e.g., MTT, CellTiter-Glo®) and ensure linearity of the assay in your cell line.
Problem 2: Suspected resistant cell line shows only a marginal increase in IC50.
Possible Cause Troubleshooting Step
Heterogeneous Resistance The resistant population may be a mix of sensitive and resistant cells. Perform clonal selection to isolate and characterize single-cell clones with higher resistance.
Transient Adaptation The observed resistance might be a temporary adaptation. Perform a "washout" experiment by culturing the resistant cells in drug-free medium for several passages and then re-determining the IC50. Stable resistance should be maintained.
Problem 3: Unable to determine the mechanism of resistance.
Possible Cause Troubleshooting Step
Multiple Resistance Mechanisms Cancer cells can develop resistance through multiple mechanisms simultaneously. A multi-pronged experimental approach is necessary.
Novel Resistance Pathway The resistance mechanism may be novel and not previously described. Consider unbiased screening approaches like transcriptomics (RNA-seq) or proteomics to identify differentially expressed genes or proteins.

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol outlines the use of a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to calculate the IC50 of this compound.

Materials:

  • Cancer cell lines (parental and suspected resistant)

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium and add them to the wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for a predetermined duration (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot Analysis of Apoptosis Markers

This protocol is for detecting changes in the expression of key apoptosis-related proteins, such as Bcl-2 family members and cleaved caspases.

Materials:

  • Cell lysates from treated and untreated cells

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse cells and determine the protein concentration of each sample.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Proposed this compound Action and Resistance This compound This compound Cell Cancer Cell This compound->Cell DNA_RNA_Protein_Syn DNA/RNA/Protein Synthesis Cell->DNA_RNA_Protein_Syn Inhibits Efflux Drug Efflux (ABC Transporters) Cell->Efflux Resistance: Upregulation AntiApoptosis Anti-Apoptotic Proteins (e.g., Bcl-2) Cell->AntiApoptosis Resistance: Upregulation Apoptosis Apoptosis DNA_RNA_Protein_Syn->Apoptosis Leads to Efflux->this compound Expels AntiApoptosis->Apoptosis Inhibits

Caption: Proposed mechanism of this compound and potential resistance pathways.

G cluster_1 Workflow for Investigating this compound Resistance Start Observe Reduced Sensitivity IC50 Determine IC50 (MTT Assay) Start->IC50 Compare Compare IC50: Parental vs. Resistant IC50->Compare FoldChange Significant Fold-Change? Compare->FoldChange FoldChange->Start No, Re-evaluate Mechanism Investigate Mechanism FoldChange->Mechanism Yes EffluxAnalysis Analyze ABC Transporter Expression (qPCR/WB) Mechanism->EffluxAnalysis ApoptosisAnalysis Analyze Apoptotic Proteins (Western Blot) Mechanism->ApoptosisAnalysis End Characterize Resistance Phenotype EffluxAnalysis->End ApoptosisAnalysis->End

Caption: Experimental workflow for troubleshooting this compound resistance.

References

Technical Support Center: Optimizing Echinosporin Dosage and Administration Schedule in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Echinosporin in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

A1: this compound has been shown to exhibit antitumor activity by inhibiting DNA, RNA, and protein synthesis.[1] It functions as a cell cycle inhibitor, causing arrest at the G2/M phase, and is an inducer of apoptosis.[2]

Q2: What are the general recommendations for handling and storing this compound?

A2: While specific stability data for this compound is limited, as a general practice for similar compounds, it should be stored in a cool, dry place, protected from light. For in vivo studies, it is crucial to prepare fresh formulations for each experiment to ensure stability and solubility. Always refer to the manufacturer's specific storage recommendations if available.

Q3: In which tumor models has this compound shown activity?

A3: this compound has demonstrated antitumor activity in rodent models of leukemia P388, P388/VCR, and fibrosarcoma Meth 1. It has shown marginal activity against melanoma B16 and sarcoma 180, and was not active against Lewis lung carcinoma and xenograft MX-1.[1]

Troubleshooting Guide

High Toxicity and Mortality

Q4: We are observing significant toxicity (e.g., weight loss >20%, lethargy, mortality) in our initial in vivo studies with this compound. What are the immediate steps and long-term solutions?

A4: High toxicity indicates that the initial dose is likely above the Maximum Tolerated Dose (MTD).

Immediate Actions:

  • Immediately reduce the dose by 50-75% in the next experimental cohort.

  • Ensure the vehicle is not contributing to the toxicity by including a vehicle-only control group.

Troubleshooting and Optimization:

  • Conduct a Dose-Ranging Study: Perform a pilot study with a wider range of doses to determine the MTD.

  • Refine the Administration Schedule: Consider less frequent dosing (e.g., every other day or twice weekly) to allow for animal recovery.

  • Evaluate the Formulation: Ensure this compound is fully solubilized in the vehicle. Poor solubility can lead to inconsistent dosing and localized toxicity.

Lack of Efficacy

Q5: this compound is not showing the expected antitumor efficacy in our animal model, even at what we believe to be a high dose. What are the potential reasons and troubleshooting steps?

A5: Lack of efficacy can be due to several factors, ranging from suboptimal dosing to issues with the experimental model itself.

Troubleshooting and Optimization:

  • Pharmacokinetic (PK) Analysis: It is crucial to determine if the compound is reaching the target tissue at a sufficient concentration and for an adequate duration. A basic PK study is recommended.

  • Target Engagement: Confirm that this compound is modulating its intended molecular targets within the tumor tissue at the administered dose.

  • Review the Animal Model: Ensure the chosen animal model is appropriate and that the tumor growth rate is suitable for the experimental timeline.

  • Optimize Dosing Regimen: The current dosing schedule may not be optimal. Consider more frequent administration or a different route (e.g., intravenous vs. intraperitoneal) to improve exposure.

High Variability in Results

Q6: We are observing high variability in tumor growth and response to this compound between animals in the same treatment group. How can we reduce this variability?

A6: High inter-animal variability can mask the true effect of the compound.

Troubleshooting and Optimization:

  • Standardize Procedures: Ensure consistency in tumor cell implantation, animal age and weight, and drug administration techniques.

  • Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual biological differences.

  • Monitor Animal Health: Ensure consistent housing conditions, including light/dark cycles, temperature, and diet, as stress can impact tumor growth and drug metabolism.

Experimental Protocols

Protocol 1: Determination of Maximum Tolerated Dose (MTD)

Objective: To identify the highest dose of this compound that can be administered without causing unacceptable toxicity.

Methodology:

  • Animal Model: Select a relevant mouse strain (e.g., BALB/c or C57BL/6). Use a small number of animals per group (n=3-5).

  • Dose Escalation: Administer escalating single doses of this compound to different groups (e.g., 1, 5, 10, 25, 50 mg/kg). Include a vehicle control group.

  • Administration: Administer the compound via the intended route (e.g., intraperitoneal injection).

  • Monitoring:

    • Observe animals daily for clinical signs of toxicity (e.g., weight loss, ruffled fur, lethargy, changes in posture).

    • Record body weight daily for 7-14 days.

  • Endpoint: The MTD is defined as the highest dose that does not result in >20% weight loss or significant clinical signs of toxicity.

Protocol 2: Dose-Response Efficacy Study

Objective: To evaluate the antitumor efficacy of this compound at various doses.

Methodology:

  • Animal Model: Use an appropriate tumor xenograft or syngeneic model.

  • Tumor Implantation: Implant tumor cells subcutaneously. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize animals into treatment groups (n=8-10 per group).

  • Treatment Groups:

    • Vehicle Control

    • This compound at three dose levels below the MTD (e.g., 0.25x MTD, 0.5x MTD, 1x MTD)

    • Positive Control (a standard-of-care chemotherapy, if available)

  • Administration: Administer the treatments according to a defined schedule (e.g., daily, 5 days a week for 2 weeks).

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Record body weight 2-3 times per week.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³). Efficacy is determined by comparing the tumor growth inhibition in the treated groups to the vehicle control.

Protocol 3: Basic Pharmacokinetic (PK) Study

Objective: To determine the plasma concentration-time profile of this compound after a single dose.

Methodology:

  • Animal Model: Use non-tumor-bearing mice of the same strain as in efficacy studies.

  • Administration: Administer a single dose of this compound (e.g., at the MTD or a therapeutically relevant dose) via the intended route.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). A sparse sampling design where each animal is bled at a few time points can be used.

  • Sample Processing: Process the blood to obtain plasma and store at -80°C until analysis.

  • Analysis: Analyze the plasma samples to determine the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).

Data Presentation

Table 1: Example Maximum Tolerated Dose (MTD) Determination Data
Dose (mg/kg)Mean Body Weight Change (%)Clinical Signs of ToxicityMortality
Vehicle+5%None0/5
10+2%None0/5
25-8%Mild lethargy on Day 20/5
50-22%Significant lethargy, ruffled fur2/5

Researchers should populate this table with their own experimental data.

Table 2: Example Tumor Growth Inhibition Data
Treatment GroupMean Tumor Volume at Endpoint (mm³)Percent Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control1850 ± 2500+4%
This compound (10 mg/kg)1200 ± 18035+1%
This compound (25 mg/kg)750 ± 12060-5%
Positive Control600 ± 10068-10%

Researchers should populate this table with their own experimental data.

Table 3: Example Pharmacokinetic Parameters
ParameterValue
Dose (mg/kg)25
Cmax (ng/mL)Enter Value
Tmax (hr)Enter Value
AUC (0-24h) (ng*hr/mL)Enter Value
Half-life (t½) (hr)Enter Value

Researchers should populate this table with their own experimental data.

Visualizations

Echinosporin_Signaling_Pathway cluster_G2M G2/M Phase Arrest cluster_Apoptosis Apoptosis Induction This compound This compound CDK1_CyclinB1 CDK1/Cyclin B1 Complex This compound->CDK1_CyclinB1 Inhibits Bax_Bak Bax/Bak Activation This compound->Bax_Bak G2M_Transition G2/M Transition CDK1_CyclinB1->G2M_Transition Promotes Mitochondria Mitochondria Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical signaling pathway of this compound.

Experimental_Workflow start Start mtd Determine MTD start->mtd pk Basic PK Study mtd->pk efficacy Dose-Response Efficacy Study pk->efficacy analysis Data Analysis efficacy->analysis end End analysis->end

Caption: Experimental workflow for dosage optimization.

Troubleshooting_Tree cluster_toxicity cluster_efficacy cluster_variability issue In Vivo Issue Observed toxicity High Toxicity? issue->toxicity efficacy Lack of Efficacy? issue->efficacy variability High Variability? issue->variability reduce_dose Reduce Dose toxicity->reduce_dose check_vehicle Check Vehicle Toxicity toxicity->check_vehicle refine_schedule Refine Schedule toxicity->refine_schedule run_pk Run PK Study efficacy->run_pk check_target Confirm Target Engagement efficacy->check_target review_model Review Animal Model efficacy->review_model standardize Standardize Procedures variability->standardize increase_n Increase Sample Size variability->increase_n monitor_health Monitor Animal Health variability->monitor_health

Caption: Troubleshooting decision tree for in vivo studies.

References

refining the purification process of Echinosporin from bacterial fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refining of Echinosporin from bacterial fermentation.

FAQs and Troubleshooting Guides

This section addresses common issues encountered during the fermentation, extraction, and purification of this compound.

Fermentation Troubleshooting

Question/Issue Possible Cause(s) Suggested Solution(s)
1. Low or no this compound production despite good cell growth. - Suboptimal Fermentation Medium: The composition of the culture medium may not be conducive to secondary metabolite production. - Incorrect Fermentation Time: this compound production is growth-phase dependent, and harvesting too early or too late can result in low yields. - Non-ideal pH: The pH of the fermentation broth can significantly impact enzyme activity and metabolite production. - Inadequate Aeration: Insufficient dissolved oxygen can limit the biosynthesis of secondary metabolites.- Medium Optimization: Systematically evaluate different carbon and nitrogen sources. For many Streptomyces species, specific amino acids can influence the shikimate pathway, the precursor pathway for this compound. - Time Course Study: Perform a time-course analysis of your fermentation, sampling at regular intervals to determine the optimal harvest time. - pH Monitoring and Control: Monitor the pH of the culture throughout the fermentation and maintain it within the optimal range for Streptomyces echinosporus (typically near neutral). - Improve Aeration: Increase the agitation speed or the airflow rate to ensure sufficient oxygen supply.
2. High batch-to-batch variability in this compound yield. - Inconsistent Inoculum: Variations in the age, size, or quality of the seed culture can lead to inconsistent fermentation performance. - Variability in Raw Materials: Natural components in the medium (e.g., yeast extract, peptone) can have batch-to-batch variations.- Standardize Inoculum Preparation: Implement a strict protocol for preparing the seed culture, ensuring consistency in growth phase and cell density. - Quality Control of Media Components: Whenever possible, use defined media or perform quality control checks on complex media components.
3. Contamination of the fermentation culture. - Improper Sterilization: Inadequate sterilization of the fermenter, medium, or air supply. - Poor Aseptic Technique: Contamination introduced during inoculation or sampling.- Verify Sterilization Procedures: Ensure that all equipment and media are properly sterilized. Validate your autoclave cycles. - Strict Aseptic Technique: Use a laminar flow hood for all manipulations and ensure all connections to the fermenter are sterile.

Extraction and Purification Troubleshooting

Question/Issue Possible Cause(s) Suggested Solution(s)
4. Low recovery of this compound after solvent extraction. - Inappropriate Solvent: The chosen solvent may not have the optimal polarity to efficiently extract this compound. - Incorrect pH during Extraction: The pH of the fermentation broth can affect the solubility and partitioning of this compound. - Emulsion Formation: Formation of a stable emulsion between the aqueous and organic layers can trap the product.- Solvent Selection: Based on its structure, this compound is a polar molecule. While early methods used adsorption to activated carbon[1], modern approaches for similar compounds often use ethyl acetate for extraction from the fermentation broth[2]. Experiment with different solvents of varying polarities. - pH Adjustment: Adjust the pH of the fermentation broth before extraction to optimize the partitioning of this compound into the organic phase. - Break Emulsions: Emulsions can sometimes be broken by centrifugation, addition of salt, or filtration through a bed of celite.
5. Poor separation during column chromatography. - Inappropriate Stationary Phase: The chosen stationary phase (e.g., silica gel, alumina) may not be suitable for separating this compound from impurities. - Incorrect Mobile Phase: The solvent system used for elution may be too polar or non-polar, resulting in poor resolution. - Column Overloading: Applying too much crude extract to the column can lead to broad peaks and poor separation.- Stationary Phase Selection: Silica gel is a common choice for the purification of many secondary metabolites from Streptomyces[3]. Consider other options like reversed-phase C18 silica for more polar compounds. - Mobile Phase Optimization: Develop a suitable solvent system using thin-layer chromatography (TLC) before running the column. A gradient elution from a non-polar solvent to a more polar solvent is often effective. - Optimize Loading: Determine the optimal loading capacity of your column for your crude extract.
6. Presence of persistent impurities in the final product. - Co-eluting Compounds: Impurities with similar polarity to this compound may be difficult to separate with a single chromatographic step. - Degradation of this compound: The compound may be unstable under the purification conditions (e.g., pH, temperature).- Multi-step Purification: Employ orthogonal purification techniques. For example, follow a normal-phase silica gel chromatography step with a reversed-phase high-performance liquid chromatography (HPLC) step. - Assess Stability: Investigate the stability of this compound at different pH values and temperatures to identify conditions that minimize degradation.
7. Difficulty in crystallizing the purified this compound. - Presence of Minor Impurities: Even small amounts of impurities can inhibit crystallization. - Incorrect Solvent System: The choice of solvent is critical for inducing crystallization.- Final Polishing Step: Use a final HPLC purification step to remove trace impurities. - Solvent Screening: An early report indicates that this compound can be crystallized from methanol[1]. Experiment with different solvent and anti-solvent combinations to find the optimal conditions for crystallization.

Experimental Protocols

General Workflow for this compound Purification

This section provides a generalized workflow for the purification of this compound based on established methods for microbial secondary metabolites.

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_final_product Final Product Fermentation 1. Fermentation of Streptomyces echinosporus Harvest 2. Harvest and Centrifugation Fermentation->Harvest Extraction 3. Solvent Extraction of Supernatant (e.g., Ethyl Acetate) Harvest->Extraction Concentration 4. Concentration of Crude Extract Extraction->Concentration ColumnChromatography 5. Silica Gel Column Chromatography Concentration->ColumnChromatography FractionAnalysis 6. Fraction Analysis (TLC/HPLC) ColumnChromatography->FractionAnalysis HPLC 7. Preparative HPLC FractionAnalysis->HPLC Crystallization 8. Crystallization HPLC->Crystallization Characterization 9. Structure Elucidation (NMR, MS) Crystallization->Characterization Purethis compound Pure this compound Characterization->Purethis compound shikimate_pathway PEP Phosphoenolpyruvate (PEP) DAHP 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) PEP->DAHP E4P Erythrose 4-phosphate (E4P) E4P->DAHP DHQ 3-dehydroquinate (DHQ) DAHP->DHQ DAHP synthase DHS 3-dehydroshikimate (DHS) DHQ->DHS 3-dehydroquinate dehydratase Shikimate Shikimate DHS->Shikimate Shikimate dehydrogenase S3P Shikimate 3-phosphate (S3P) Shikimate->S3P Shikimate kinase EPSP 5-enolpyruvylshikimate 3-phosphate (EPSP) S3P->EPSP EPSP synthase Chorismate Chorismate EPSP->Chorismate Chorismate synthase This compound This compound Biosynthesis Chorismate->this compound Aromatic_AA Aromatic Amino Acids (Trp, Phe, Tyr) Chorismate->Aromatic_AA

References

Validation & Comparative

A Comparative Analysis of the Antitumor Activities of Echinosporin and Doxorubicin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antitumor properties of Echinosporin, a natural product derived from Streptomyces, and Doxorubicin, a well-established chemotherapeutic agent. This objective analysis is supported by available experimental data to inform preclinical research and drug development efforts.

I. Quantitative Assessment of Antitumor Activity

The cytotoxic effects of this compound and Doxorubicin have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting biological or biochemical functions, are summarized below. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.

Cell LineCancer TypeThis compound IC50 (µM)Doxorubicin IC50 (µM)
K562Chronic Myelogenous Leukemia25.1[1]~0.1 - 1.0
HCT-15Colon Carcinoma247[1]~0.1 - 5.0
tsFT210Mouse Mammary Carcinoma91.5[1]Not Widely Reported
HCT116Colon CancerNot Reported24.30 (µg/ml)[2]
Hep-G2Hepatocellular CarcinomaNot Reported14.72 (µg/ml)[2]
PC3Prostate CancerNot Reported2.64 (µg/ml)
A549Lung CancerNot Reported1.50
HeLaCervical CancerNot Reported1.00
LNCaPProstate CancerNot Reported0.25

Note: Doxorubicin IC50 values are presented as a range compiled from multiple sources to reflect the variability across different experimental setups. Some Doxorubicin IC50 values were reported in µg/ml and have been noted accordingly.

II. Mechanisms of Antitumor Action

A. Doxorubicin: A Multi-Faceted Approach to Cancer Cell Killing

Doxorubicin is a well-characterized anthracycline antibiotic that exerts its potent anticancer effects through multiple mechanisms. Its primary modes of action include:

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, leading to a distortion of the DNA structure. This intercalation process interferes with DNA replication and transcription, ultimately inhibiting cancer cell proliferation.

  • Topoisomerase II Inhibition: Doxorubicin stabilizes the complex between DNA and topoisomerase II, an enzyme crucial for relieving torsional stress in DNA during replication. This stabilization prevents the re-ligation of DNA strands, leading to double-strand breaks and the induction of apoptosis.

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin undergoes redox cycling, which generates free radicals. This leads to oxidative stress, causing damage to cellular components such as lipids, proteins, and DNA, and contributing to its cytotoxic effects.

The culmination of these actions triggers various cell death pathways, including apoptosis, senescence, and autophagy.

B. This compound: A Promising Inducer of Cell Cycle Arrest and Apoptosis

This compound, an antibiotic isolated from Streptomyces species, has demonstrated notable antitumor activity. While its mechanisms are not as extensively studied as those of Doxorubicin, available evidence points to two key effects:

  • Cell Cycle Arrest at G2/M Phase: this compound has been shown to halt the cell cycle at the G2/M transition phase in cancer cells. This prevents the cells from entering mitosis and dividing, thereby inhibiting tumor growth.

  • Induction of Apoptosis: Following cell cycle arrest, this compound triggers programmed cell death, or apoptosis. This is a crucial mechanism for eliminating cancerous cells in a controlled manner.

Further research is required to fully elucidate the specific molecular targets and signaling pathways involved in this compound's antitumor activity.

III. Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the antitumor activity of compounds like this compound and Doxorubicin.

A. Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (this compound or Doxorubicin) and a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

B. Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Cells are treated with the test compound for a specific duration.

  • Cell Harvesting: Both adherent and floating cells are collected.

  • Fixation: Cells are fixed in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: The fixed cells are stained with a solution containing propidium iodide (PI), a fluorescent dye that binds to DNA, and RNase to eliminate RNA staining.

  • Flow Cytometry: The DNA content of individual cells is analyzed using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

  • Data Analysis: The data is analyzed to generate a histogram representing the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

C. Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound for a defined period.

  • Cell Harvesting: Cells are harvested and washed with a binding buffer.

  • Staining: Cells are incubated with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI can only enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry.

  • Data Analysis: The results are displayed as a dot plot, which allows for the quantification of different cell populations:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

IV. Visualizing Mechanisms and Workflows

Signaling Pathways and Experimental Flow

To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Doxorubicin_Mechanism cluster_dox Doxorubicin cluster_cellular_targets Cellular Targets cluster_cellular_effects Cellular Effects cluster_outcome Outcome Dox Doxorubicin DNA DNA Intercalation Dox->DNA TopoII Topoisomerase II Inhibition Dox->TopoII ROS ROS Generation Dox->ROS ReplicationBlock Replication/Transcription Block DNA->ReplicationBlock DSB DNA Double-Strand Breaks TopoII->DSB OxidativeStress Oxidative Stress ROS->OxidativeStress Apoptosis Apoptosis DSB->Apoptosis Senescence Senescence DSB->Senescence OxidativeStress->Apoptosis Autophagy Autophagy OxidativeStress->Autophagy ReplicationBlock->Apoptosis

Caption: Doxorubicin's multifaceted antitumor mechanism.

Echinosporin_Mechanism cluster_echino This compound cluster_cellular_effects Cellular Effects cluster_outcome Outcome Echino This compound G2M_Arrest G2/M Phase Cell Cycle Arrest Echino->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: this compound's induction of cell cycle arrest and apoptosis.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Antitumor Activity Assays cluster_data Data Analysis CellCulture Cancer Cell Culture CompoundTreatment Treat with this compound or Doxorubicin CellCulture->CompoundTreatment MTT Cytotoxicity Assay (MTT) CompoundTreatment->MTT CellCycle Cell Cycle Analysis (PI Staining) CompoundTreatment->CellCycle ApoptosisAssay Apoptosis Assay (Annexin V/PI) CompoundTreatment->ApoptosisAssay IC50 Determine IC50 MTT->IC50 CycleDistribution Analyze Cell Cycle Distribution CellCycle->CycleDistribution ApoptosisQuant Quantify Apoptotic Cells ApoptosisAssay->ApoptosisQuant

Caption: Workflow for assessing in vitro antitumor activity.

V. Conclusion

Doxorubicin remains a cornerstone of cancer chemotherapy with a well-established, multi-pronged mechanism of action. This compound, a natural product, presents a promising alternative with a distinct mechanism centered on inducing G2/M cell cycle arrest and apoptosis. The available data suggests that while Doxorubicin is potent across a broad range of cancers, this compound's efficacy may be more cell-line specific.

A direct, head-to-head comparison of the in vivo antitumor efficacy, toxicity profiles, and pharmacokinetic properties of this compound and Doxorubicin is warranted. Further investigation into the specific molecular pathways targeted by this compound will be crucial in defining its therapeutic potential and identifying patient populations that may benefit most from this novel agent. This guide serves as a foundational resource for researchers dedicated to advancing the field of oncology through the exploration of both established and emerging antitumor compounds.

References

Scarcity of Publicly Available Data on Novel Echinosporin Analogs Hampers Comprehensive Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Despite extensive searches for structure-activity relationship (SAR) studies of novel Echinosporin analogs, publicly available research detailing the synthesis and comparative biological evaluation of a series of such compounds is currently limited. This scarcity of specific data on novel synthetic derivatives of this compound restricts the ability to perform a detailed comparative analysis as requested.

This compound, a natural product isolated from Streptomyces, has demonstrated antitumor activity against various cancer cell lines.[1][2] Research has shown that it can inhibit the synthesis of DNA, RNA, and protein, and induce cell cycle arrest and apoptosis.[1][3] However, dedicated studies on the systematic synthesis of novel analogs and the evaluation of their structure-activity relationships appear to be unpublished or not widely disseminated in public databases.

The available information primarily focuses on the parent compound and a naturally occurring analog, 7-deoxythis compound. This allows for a very limited comparison.

Comparison of this compound and 7-deoxythis compound

Due to the lack of data on a series of novel synthetic analogs, the following table presents a comparison based on the available information for this compound and its known natural analog.

CompoundStructureCell LineActivity Metric (IC50)Reference
This compound [Insert Chemical Structure of this compound if available from a reliable source]K562 (Human myelogenous leukemia)25.1 µM[2]
HCT-15 (Human colon carcinoma)247 µM
tsFT210 (Mouse mammary carcinoma)91.5 µM
7-deoxythis compound [Insert Chemical Structure of 7-deoxythis compound if available from a reliable source]K562 (Human myelogenous leukemia)143 µM

Hypothetical Experimental Workflow for SAR Studies of Novel this compound Analogs

The following represents a generalized workflow for the synthesis and evaluation of novel this compound analogs, based on common practices in drug discovery and the known biological activities of the parent compound.

G cluster_synthesis Analog Synthesis cluster_screening Biological Evaluation cluster_sar SAR Analysis Synthesis Chemical Synthesis of Novel this compound Analogs Purification Purification and Structural Characterization (NMR, MS) Synthesis->Purification Cytotoxicity In Vitro Cytotoxicity Assays (e.g., MTT, SRB) against a panel of cancer cell lines Purification->Cytotoxicity IC50 Determination of IC50 Values Cytotoxicity->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle Apoptosis Apoptosis Assays (e.g., Annexin V staining) Mechanism->Apoptosis Target Target Identification and Validation (e.g., Kinase Assays) Mechanism->Target SAR Structure-Activity Relationship (SAR) Analysis Lead Identification of Lead Compounds SAR->Lead Lead->Synthesis Further Optimization

Caption: Generalized workflow for the SAR studies of novel this compound analogs.

Postulated Signaling Pathway for this compound-Induced Apoptosis

Given that this compound is known to induce apoptosis, the following diagram illustrates a potential signaling pathway that could be investigated for its analogs. This is a generalized representation of apoptosis signaling.

G This compound This compound Analog Cell Cancer Cell This compound->Cell Receptor Cellular Target (e.g., Kinase, DNA) Cell->Receptor Signal Signal Transduction Cascade Receptor->Signal Caspase9 Caspase-9 Activation Signal->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

Experimental Protocols (Generalized)

Due to the absence of specific studies on novel this compound analogs, the following are generalized protocols for key experiments that would be essential in their evaluation.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the this compound analogs (typically in a range from 0.01 to 100 µM) and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Data Acquisition: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Cells are treated with the this compound analogs at their IC50 concentrations for a specified time (e.g., 24 hours).

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: Fixed cells are washed and stained with a solution containing a fluorescent DNA-intercalating dye, such as propidium iodide (PI), and RNase A (to prevent staining of RNA).

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

  • Data Analysis: The distribution of cells in the different phases of the cell cycle is determined based on their DNA content. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.

References

A Comparative Framework for Validating the Anticancer Effects of Echinosporin in Patient-Derived Xenografts

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: To date, no public-domain research articles have specifically detailed the evaluation of Echinosporin in patient-derived xenograft (PDX) models. This guide, therefore, presents a comprehensive, hypothetical framework based on established best practices in PDX research to direct and inform future investigations into the anticancer potential of this compound.

Introduction

Patient-derived xenografts (PDXs), created by implanting tumor tissue from a patient directly into an immunodeficient mouse, are increasingly recognized as a superior preclinical model.[1] These models are known to retain the primary histological and genetic characteristics of the original patient tumor, offering a more predictive platform for evaluating the efficacy of novel anticancer agents compared to traditional cell line-derived xenografts.[1][2][3]

This compound, a compound isolated from Streptomyces echinosporus, has demonstrated antitumor activity in several rodent tumor models, including leukemia P388 and fibrosarcoma Meth 1.[4] Its mechanism of action has been linked to the inhibition of DNA, RNA, and protein synthesis, as well as the induction of G2/M phase cell cycle arrest and apoptosis. One study has identified topoisomerase II alpha as a specific target. However, its efficacy in the highly relevant PDX model system has not yet been reported.

This guide provides a proposed experimental design for validating and comparing the anticancer effects of this compound in PDX models of common solid tumors, such as non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and breast cancer.

Proposed Experimental Design and Workflow

A robust preclinical study to evaluate this compound in PDX models would involve several key stages, from model selection and establishment to drug efficacy studies and molecular analysis.

G cluster_0 PDX Model Establishment cluster_1 Efficacy Study cluster_2 Data Analysis & Validation P0 Patient Tumor Tissue Acquisition P1 Implantation into Immunodeficient Mice (F0) P0->P1 P2 Tumor Engraftment and Growth P1->P2 P3 Tumor Passaging (F1, F2...) P2->P3 E0 Cohort Expansion (Tumor-Bearing Mice) P3->E0 Select Established PDX Line E1 Randomization into Treatment Groups E0->E1 E2 Treatment Administration (Vehicle, this compound, Comparators) E1->E2 E3 Tumor Volume Measurement E2->E3 E4 Endpoint Analysis E3->E4 D0 Statistical Analysis of Tumor Growth E4->D0 Collect Tumor Growth Data D1 Histological & IHC Analysis of Tumors E4->D1 Collect Tumor Samples D2 Biomarker & Molecular Pathway Analysis E4->D2 Collect Tumor Samples D3 Comparison of Treatment Efficacy D0->D3 D1->D3 D2->D3

Caption: Proposed experimental workflow for this compound evaluation in PDX models.

Comparator Anticancer Agents

To benchmark the efficacy of this compound, it is essential to include standard-of-care and targeted agents that have been previously evaluated in PDX models for the selected cancer types.

Cancer TypeComparator AgentClassRationale for Selection in PDX Models
NSCLC (EGFR-mutant) OsimertinibEGFR Tyrosine Kinase Inhibitor (TKI)Standard of care for EGFR-mutant NSCLC; its efficacy has been demonstrated in corresponding PDX models.
NSCLC (MET-amplified) SavolitinibMET Tyrosine Kinase InhibitorInvestigated in combination with other TKIs in MET-amplified NSCLC PDX models.
Colorectal Cancer (KRAS WT) CetuximabEGFR Monoclonal AntibodyStandard therapy for KRAS wild-type CRC; response rates in PDX models correlate with clinical outcomes.
Colorectal Cancer Irinotecan + 5-FUTopoisomerase I Inhibitor + AntimetaboliteStandard chemotherapy combination (FOLFIRI); widely tested in CRC PDX models.
Breast Cancer (ER+) TamoxifenSelective Estrogen Receptor ModulatorStandard endocrine therapy for ER-positive breast cancer; resistance mechanisms have been studied in PDX models.
Triple-Negative Breast Cancer DoxorubicinAnthracycline ChemotherapyStandard cytotoxic agent used in TNBC; evaluated in PDX models of this subtype.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validity of the findings.

Establishment of Patient-Derived Xenografts
  • Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients under institutional review board (IRB) approval.

  • Implantation: A small fragment (approx. 3x3x3 mm) of the viable tumor tissue is subcutaneously implanted into the flank of an immunodeficient mouse (e.g., NOD-scid Gamma (NSG) mouse).

  • Monitoring: Mice are monitored for tumor growth. Tumor volume is measured 2-3 times weekly with calipers (Volume = (Length x Width²)/2).

  • Passaging: Once a tumor reaches a volume of approximately 1000-1500 mm³, it is excised, divided into smaller fragments, and re-implanted into a new cohort of mice for expansion. Early passages (F2-F5) are recommended for drug efficacy studies to minimize genetic drift.

Drug Efficacy Study
  • Cohort Generation: Once an established PDX line is expanded, tumor-bearing mice are generated.

  • Randomization: When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment cohorts (e.g., n=8-10 mice per group).

  • Treatment Groups:

    • Vehicle Control (e.g., saline, DMSO solution)

    • This compound (dose and schedule to be determined by maximum tolerated dose studies)

    • Comparator Agent 1 (e.g., Osimertinib)

    • Comparator Agent 2 (e.g., Irinotecan)

  • Drug Administration: Drugs are administered via the appropriate route (e.g., oral gavage, intraperitoneal injection) based on their formulation and established protocols.

  • Efficacy Assessment: Tumor volumes and body weights are measured throughout the study. The primary endpoint is typically tumor growth inhibition (TGI).

Post-Treatment Analysis
  • Immunohistochemistry (IHC): At the end of the study, tumors are harvested, fixed in formalin, and embedded in paraffin. IHC can be performed to assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

  • Molecular Analysis: A portion of the tumor can be snap-frozen for DNA/RNA/protein extraction to analyze the expression of target proteins and signaling pathway components via Western blot, qPCR, or next-generation sequencing.

Data Presentation and Potential Outcomes

Quantitative data should be summarized for clear comparison. The following tables illustrate how the results of such a hypothetical study could be presented.

Table 1: Hypothetical Tumor Growth Inhibition in NSCLC PDX Model (EGFR L858R)

Treatment GroupNMean Tumor Volume at Day 21 (mm³) ± SEMTumor Growth Inhibition (%)P-value (vs. Vehicle)
Vehicle Control101250 ± 150--
This compound (X mg/kg)10625 ± 9550<0.01
Osimertinib (Y mg/kg)10250 ± 5080<0.001

Table 2: Hypothetical Apoptosis Induction in CRC PDX Model (KRAS WT)

Treatment GroupN% Cleaved Caspase-3 Positive Cells ± SDP-value (vs. Vehicle)
Vehicle Control52.5 ± 0.8-
This compound (X mg/kg)515.2 ± 3.1<0.01
Cetuximab (Z mg/kg)512.8 ± 2.5<0.05

Postulated Signaling Pathway for this compound

Given that this compound can induce G2/M cell cycle arrest and apoptosis, and has been suggested to target topoisomerase II alpha, a key signaling pathway to investigate would be the DNA damage response pathway leading to cell cycle arrest and apoptosis.

G cluster_0 Mechanism of Action This compound This compound Top2 Topoisomerase IIα This compound->Top2 Inhibits DSB DNA Double-Strand Breaks Top2->DSB Causes ATM ATM/ATR Kinases DSB->ATM Activates CHK Chk1/Chk2 ATM->CHK Phosphorylates p53 p53 Activation ATM->p53 Activates Cdc25 Cdc25 Phosphatases CHK->Cdc25 Inhibits CDK1 CDK1/Cyclin B Cdc25->CDK1 Dephosphorylates (Activates) Cdc25->CDK1 G2M G2/M Arrest CDK1->G2M Promotes Bax Bax/Bak Activation p53->Bax Upregulates Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Induces Casp9 Caspase-9 Mito->Casp9 Releases Cytochrome c to activate Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Postulated signaling pathway for this compound-induced cell cycle arrest and apoptosis.

Conclusion

While direct evidence is currently lacking, the known biological activities of this compound warrant its investigation in advanced preclinical models such as PDXs. The experimental framework outlined in this guide provides a clear and comprehensive roadmap for researchers to validate the anticancer effects of this compound, compare its efficacy against established therapies, and elucidate its mechanism of action in a clinically relevant setting. Such studies would be a critical step in determining the translational potential of this compound as a novel anticancer agent.

References

Echinosporin in Multidrug-Resistant Cancer Cells: An Analysis of Limited Cross-Resistance Data

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel compounds effective against multidrug-resistant (MDR) cancer remains a critical frontier in oncology. Echinosporin, an antitumor antibiotic isolated from Streptomyces echinosporus, has demonstrated potential in this area, though comprehensive cross-resistance studies are notably absent in publicly available literature. This guide synthesizes the available data, highlighting the need for further research to fully characterize this compound's profile in MDR cancer.

Early research, primarily a study from 1985, indicated that this compound possesses antitumor activity against a vincristine-resistant murine leukemia cell line, P388/VCR.[1] This finding is significant as vincristine resistance in P388 cells is a well-established model for P-glycoprotein (P-gp) mediated multidrug resistance.[2][3][4] P-gp is an ATP-binding cassette (ABC) transporter that actively effluxes a wide range of structurally and functionally diverse chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy.[5] The observation that this compound is active in a cell line known to exhibit this resistance mechanism suggests it may be a poor substrate for P-gp or may act via a mechanism that circumvents this efflux pump.

However, a detailed comparison of this compound with other chemotherapeutic agents across a panel of well-characterized MDR cancer cell lines is not available in the current body of scientific literature. To construct a robust comparison, data on the half-maximal inhibitory concentrations (IC50) of this compound against various MDR cell lines, alongside IC50 values for standard-of-care drugs like doxorubicin, paclitaxel, and vincristine, would be essential.

Comparative Efficacy Data: A Notable Gap

A comprehensive comparison guide would necessitate quantitative data on the cytotoxic activity of this compound and alternative compounds in various MDR cancer cell lines. This data is crucial for assessing the degree of cross-resistance or collateral sensitivity. Unfortunately, such a comparative table cannot be constructed due to the lack of published studies providing these IC50 values for this compound.

Table 1: Illustrative Comparative Cytotoxicity Data (Hypothetical)

Cell LineResistance MechanismThis compound IC50 (µM)Doxorubicin IC50 (µM)Vincristine IC50 (µM)Paclitaxel IC50 (µM)
P388/S (Sensitive)-Data not availableData not availableData not availableData not available
P388/VCR (Vincristine-R)P-gp overexpressionData not availableData not availableData not availableData not available
A2780/ADR (Doxorubicin-R)P-gp overexpressionData not availableData not availableData not availableData not available
NCI/ADR-RES (Doxorubicin-R)P-gp overexpressionData not availableData not availableData not availableData not available

This table is for illustrative purposes only. The data for this compound is not publicly available.

Experimental Protocols: Foundational Methodologies for Future Studies

While specific protocols for cross-resistance studies of this compound are not published, standard methodologies for such investigations are well-established. Future research would likely employ the following experimental workflows.

Cell Culture and Maintenance of MDR Cell Lines

Multidrug-resistant cancer cell lines, such as P388/VCR, are typically maintained in continuous culture with a low concentration of the selecting agent (e.g., vincristine) to ensure the stability of the resistance phenotype. The parental sensitive cell line (P388) is cultured in parallel under identical conditions without the selecting agent.

Cytotoxicity Assays

To determine the IC50 values, a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay would be employed.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: A serial dilution of this compound and comparator drugs (e.g., doxorubicin, vincristine, paclitaxel) is added to the wells.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

  • Assay Development: The appropriate reagent (e.g., MTT) is added, and after a further incubation period, the absorbance or fluorescence is measured using a plate reader.

  • Data Analysis: The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curves.

Signaling Pathways and Mechanisms of Action: Uncharted Territory

The molecular mechanisms by which this compound exerts its effects in MDR cancer cells remain to be elucidated. The initial finding of its activity in P388/VCR cells suggests several possibilities that warrant investigation.

cluster_this compound Hypothetical Mechanisms of this compound in MDR Cells This compound This compound Pgp P-glycoprotein (Efflux Pump) This compound->Pgp Poor Substrate? Target Intracellular Target (e.g., DNA, Topoisomerase) This compound->Target Binds to target Apoptosis Apoptosis Target->Apoptosis CellCycle Cell Cycle Arrest Target->CellCycle

Caption: Hypothetical mechanisms of this compound in P-gp-overexpressing MDR cancer cells.

One hypothesis is that this compound is not a substrate for P-gp and can therefore accumulate within the resistant cells to reach its therapeutic target. Another possibility is that this compound's mechanism of action is entirely different from that of the drugs to which the cells are resistant, thus bypassing the resistance mechanism. The 1985 study noted that this compound inhibits DNA, RNA, and protein synthesis, but the precise molecular targets are unknown.

cluster_workflow Experimental Workflow for Investigating this compound's Mechanism Start Treat MDR and Sensitive Cells with this compound WesternBlot Western Blot Analysis (P-gp, Apoptotic Markers) Start->WesternBlot EffluxAssay Drug Efflux Assay (e.g., Rhodamine 123) Start->EffluxAssay CellCycleAssay Cell Cycle Analysis (Flow Cytometry) Start->CellCycleAssay PathwayAnalysis Signaling Pathway Analysis (e.g., Kinase Arrays, RNA-seq) Start->PathwayAnalysis Conclusion Elucidate Mechanism of Action WesternBlot->Conclusion EffluxAssay->Conclusion CellCycleAssay->Conclusion PathwayAnalysis->Conclusion

Caption: A potential experimental workflow to elucidate this compound's mechanism in MDR cells.

Conclusion and Future Directions

The limited available data on this compound's activity in multidrug-resistant cancer cells, while promising, underscores a significant gap in our understanding of this compound. The early observation of its efficacy in a vincristine-resistant cell line provides a strong rationale for further investigation. Future studies should focus on:

  • Comprehensive Cross-Resistance Profiling: Evaluating the activity of this compound against a broad panel of cancer cell lines with well-defined MDR mechanisms.

  • Mechanism of Action Studies: Determining whether this compound is a substrate for P-gp and other ABC transporters, and identifying its specific intracellular targets.

  • Signaling Pathway Analysis: Investigating the effects of this compound on key signaling pathways involved in cell survival, proliferation, and apoptosis in MDR cells.

A thorough characterization of this compound's activity in multidrug-resistant cancer is a prerequisite for any potential clinical development. The generation of robust, comparative data will be instrumental in determining the future of this compound in the landscape of cancer therapeutics.

References

A Comparative Analysis of Echinosporin's Mechanism with Other Natural Product Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticancer mechanism of Echinosporin with other well-established natural product anticancer agents. The information presented is supported by experimental data to aid in research and drug development efforts.

Introduction to this compound

This compound is a natural product first isolated from Streptomyces echinosporus.[1] As a member of the lactone family of compounds, it has demonstrated notable antitumor activity.[2] Experimental evidence indicates that this compound exerts its anticancer effects primarily through the induction of cell cycle arrest at the G2/M phase and the initiation of apoptosis (programmed cell death). Furthermore, studies have shown that this compound can inhibit the synthesis of DNA, RNA, and protein, contributing to its overall cytotoxic effects on cancer cells.[2] While the broad strokes of its mechanism are understood, the specific molecular signaling pathways targeted by this compound are still under investigation.

Comparative Analysis of Anticancer Mechanisms

To provide a comprehensive understanding of this compound's mechanism of action, this guide compares it with five other well-characterized natural product anticancer agents: Paclitaxel, Vincristine, Doxorubicin, Camptothecin, and Etoposide. These agents represent different classes of anticancer drugs with distinct molecular targets and mechanisms.

Table 1: Comparison of Mechanisms of Action
Agent Class Primary Mechanism of Action Cell Cycle Specificity
This compound LactoneInduces G2/M phase cell cycle arrest and apoptosis; Inhibits DNA, RNA, and protein synthesis.G2/M phase
Paclitaxel TaxaneStabilizes microtubules, leading to mitotic arrest and induction of apoptosis.G2/M phase
Vincristine Vinca AlkaloidDestabilizes microtubules by inhibiting tubulin polymerization, leading to mitotic arrest.M phase
Doxorubicin AnthracyclineIntercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species, causing DNA damage.Cell-cycle non-specific
Camptothecin Quinoline AlkaloidInhibits topoisomerase I, leading to DNA single-strand breaks and apoptosis.S phase
Etoposide PodophyllotoxinInhibits topoisomerase II, causing DNA double-strand breaks.S and G2 phases
Table 2: Comparative Cytotoxicity (IC50 Values in Various Cancer Cell Lines)

The following table summarizes the half-maximal inhibitory concentration (IC50) values for each agent across a range of cancer cell lines. These values indicate the concentration of the drug required to inhibit the growth of 50% of the cells and are a measure of cytotoxic potency. It is important to note that IC50 values can vary between studies due to different experimental conditions.

Agent tsFT210 (µM) K562 (µM) HCT-15 (µM) HeLa (µM) MCF-7 (µM) A549 (µM)
This compound 91.525.1247---
Paclitaxel ---~0.005-0.01~0.002-0.008~0.002-0.007
Vincristine ----0.0143-
Doxorubicin ---1.002.50>20
Camptothecin ----0.089-
Etoposide ---209.90-139.54

Signaling Pathways and Molecular Mechanisms

The following diagrams illustrate the known signaling pathways affected by each anticancer agent.

.dot

Echinosporin_Mechanism This compound This compound Unknown_Target Unknown Molecular Target(s) This compound->Unknown_Target DNA_Synth DNA Synthesis Inhibition Unknown_Target->DNA_Synth RNA_Synth RNA Synthesis Inhibition Unknown_Target->RNA_Synth Protein_Synth Protein Synthesis Inhibition Unknown_Target->Protein_Synth G2M_Arrest G2/M Phase Arrest Unknown_Target->G2M_Arrest Apoptosis Apoptosis DNA_Synth->Apoptosis RNA_Synth->Apoptosis Protein_Synth->Apoptosis G2M_Arrest->Apoptosis Cell_Death Cancer Cell Death Apoptosis->Cell_Death

Caption: Generalized mechanism of this compound.

.dot

Paclitaxel_Mechanism Paclitaxel Paclitaxel Tubulin β-Tubulin Paclitaxel->Tubulin PI3K_AKT_Inhibition PI3K/AKT Pathway Inhibition Paclitaxel->PI3K_AKT_Inhibition MAPK_Activation MAPK Pathway Activation Paclitaxel->MAPK_Activation Microtubule_Stab Microtubule Stabilization Tubulin->Microtubule_Stab Mitotic_Arrest Mitotic Arrest (G2/M) Microtubule_Stab->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis PI3K_AKT_Inhibition->Apoptosis MAPK_Activation->Apoptosis Cell_Death Cancer Cell Death Apoptosis->Cell_Death

Caption: Mechanism of Paclitaxel.

.dot

Vincristine_Mechanism Vincristine Vincristine Tubulin Tubulin Dimers Vincristine->Tubulin Polymerization_Inhibition Inhibition of Tubulin Polymerization Tubulin->Polymerization_Inhibition blocks Microtubule_Destab Microtubule Destabilization Polymerization_Inhibition->Microtubule_Destab Mitotic_Spindle_Disruption Mitotic Spindle Disruption Microtubule_Destab->Mitotic_Spindle_Disruption Mitotic_Arrest Mitotic Arrest (M Phase) Mitotic_Spindle_Disruption->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Cell_Death Cancer Cell Death Apoptosis->Cell_Death

Caption: Mechanism of Vincristine.

.dot

Doxorubicin_Mechanism Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topo_II Topoisomerase II Doxorubicin->Topo_II ROS_Generation Reactive Oxygen Species (ROS) Generation Doxorubicin->ROS_Generation DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topo_II_Inhibition Topoisomerase II Inhibition Topo_II->Topo_II_Inhibition inhibits Topo_II_Inhibition->DNA_Damage ROS_Generation->DNA_Damage p53_Activation p53 Pathway Activation DNA_Damage->p53_Activation TGF_beta_Activation TGF-beta Pathway Activation DNA_Damage->TGF_beta_Activation Apoptosis Apoptosis p53_Activation->Apoptosis TGF_beta_Activation->Apoptosis Cell_Death Cancer Cell Death Apoptosis->Cell_Death

Caption: Mechanism of Doxorubicin.

.dot

Camptothecin_Etoposide_Mechanism cluster_0 Camptothecin cluster_1 Etoposide Camptothecin Camptothecin Topo_I Topoisomerase I Camptothecin->Topo_I Topo_I_Complex Topoisomerase I-DNA Cleavage Complex Stabilization Topo_I->Topo_I_Complex SSB Single-Strand DNA Breaks Topo_I_Complex->SSB Replication_Fork_Collision Replication Fork Collision (S-Phase) SSB->Replication_Fork_Collision Etoposide Etoposide Topo_II Topoisomerase II Etoposide->Topo_II Topo_II_Complex Topoisomerase II-DNA Cleavage Complex Stabilization Topo_II->Topo_II_Complex DSB Double-Strand DNA Breaks Topo_II_Complex->DSB DSB->Replication_Fork_Collision Apoptosis_Topo Apoptosis Replication_Fork_Collision->Apoptosis_Topo Cell_Death_Topo Cancer Cell Death Apoptosis_Topo->Cell_Death_Topo

Caption: Mechanisms of Camptothecin and Etoposide.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanisms of these anticancer agents.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of the anticancer agent in culture medium. Replace the medium in each well with 100 µL of the drug solution. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the drug concentration to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with the anticancer agent at the desired concentration and time.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Fixation: Wash the cells with ice-cold PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI at 488 nm and measure the emission at ~617 nm.

  • Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.

Apoptosis Analysis by Western Blot

Principle: Western blotting is used to detect and quantify specific proteins involved in the apoptotic pathway, such as cleaved caspases (e.g., caspase-3, -8, -9) and PARP. The cleavage of these proteins is a hallmark of apoptosis.

Protocol:

  • Protein Extraction: Treat cells with the anticancer agent, harvest, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the apoptotic markers of interest (e.g., anti-cleaved caspase-3, anti-PARP) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

In Vitro Tubulin Polymerization Assay

Principle: This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules. The polymerization process is monitored by an increase in light scattering or fluorescence.

Protocol:

  • Reagent Preparation: Reconstitute purified tubulin protein in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP). Prepare the test compound at various concentrations.

  • Assay Setup: In a 96-well plate, add the polymerization buffer, GTP, and the test compound.

  • Initiation of Polymerization: Add the tubulin solution to the wells to initiate the polymerization reaction.

  • Measurement: Immediately place the plate in a spectrophotometer or fluorometer pre-warmed to 37°C and measure the change in absorbance at 340 nm or fluorescence over time.

  • Data Analysis: Plot the absorbance or fluorescence versus time to generate polymerization curves. Compare the curves of treated samples to the control to determine if the compound inhibits or enhances tubulin polymerization.

Topoisomerase II DNA Cleavage Assay

Principle: This assay measures the ability of a compound to inhibit the activity of topoisomerase II, an enzyme that cuts and religates DNA to manage DNA topology. The assay typically uses a supercoiled plasmid DNA as a substrate. Inhibition of the enzyme results in an accumulation of cleaved DNA.

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine reaction buffer (containing ATP and MgCl2), supercoiled plasmid DNA, and the test compound at various concentrations.

  • Enzyme Addition: Add purified human topoisomerase II to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and linear).

  • Visualization and Analysis: Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize the DNA bands under UV light. An increase in the linear DNA band indicates inhibition of the religation step by the test compound.

Conclusion

This compound represents a promising natural product with a distinct anticancer profile characterized by the induction of G2/M arrest and apoptosis, alongside the inhibition of macromolecule synthesis. While its detailed molecular targets remain to be fully elucidated, this comparative analysis with established anticancer agents like Paclitaxel, Vincristine, Doxorubicin, Camptothecin, and Etoposide provides a valuable framework for understanding its potential therapeutic applications and for guiding future research. The provided experimental protocols offer a starting point for researchers to further investigate the mechanisms of this compound and other novel anticancer compounds.

References

Validating Echinosporin's Molecular Target: A Comparative Guide to CRISPR/Cas9 and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of CRISPR/Cas9 technology with alternative methods for validating the molecular target of Echinosporin, a compound known to induce G2/M cell cycle arrest and apoptosis in cancer cells. While the precise molecular target of this compound remains to be definitively identified in publicly available literature, its mechanism of action strongly suggests the involvement of key regulators of the G2/M checkpoint. This guide will proceed with a proof-of-concept approach, hypothesizing Cyclin-Dependent Kinase 1 (CDK1) as the molecular target of this compound to illustrate the validation process.

Executive Summary

Target validation is a critical step in drug discovery, confirming that modulation of a specific biological target will have the desired therapeutic effect. CRISPR/Cas9 has emerged as a powerful and precise tool for this purpose, offering significant advantages over traditional methods. This guide will delve into the application of CRISPR/Cas9 for validating CDK1 as the target of this compound and compare its performance with alternative techniques such as RNA interference (RNAi) and small molecule inhibitors. We will present quantitative data, detailed experimental protocols, and visual workflows to provide a clear and objective comparison.

Data Presentation: Comparing Target Validation Methods

MethodTargetCell Viability (IC50/EC50)G2/M Phase Arrest (%)Apoptosis Induction (Fold Change)
This compoundHypothetical: CDK1Varies by cell line (e.g., ~25 µM in K562)Significant increaseSignificant increase
CRISPR/Cas9 KnockoutCDK1Decreased cell proliferationSignificant increaseIncreased apoptosis
RNAi (siRNA/shRNA)CDK1Decreased cell viabilityModerate to significant increaseIncreased apoptosis
Small Molecule Inhibitor (e.g., RO-3306)CDK1Potent inhibition (nM to low µM range)[1]Significant increaseIncreased apoptosis in combination with DNA damaging agents[2]

Table 1: Comparison of Effects on Cancer Cell Phenotypes. This table compares the phenotypic outcomes of inhibiting CDK1 function through different modalities. While specific IC50 values for this compound are available, direct comparative data with CDK1 knockout/knockdown for this compound is not. The table illustrates the expected outcomes based on the known functions of CDK1.

MethodSpecificityPermanence of EffectOff-Target EffectsEase of UseThroughput
CRISPR/Cas9 KnockoutHighPermanentPotential, but can be minimized with careful guide RNA designModerateHigh (for screens)
RNAi (siRNA/shRNA)Moderate to HighTransientCommonHighHigh
Small Molecule InhibitorVariableReversibleCommonHighHigh

Table 2: Technical Comparison of Target Validation Methods. This table provides a qualitative comparison of the key technical features of each method. CRISPR/Cas9 offers the advantage of creating a permanent and complete loss-of-function model, which can provide a clearer understanding of the target's role.[3]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to enable researchers to design and execute robust target validation studies.

CRISPR/Cas9-Mediated CDK1 Knockout

This protocol describes the generation of a stable CDK1 knockout cell line using CRISPR/Cas9.

Materials:

  • Human cancer cell line (e.g., HeLa, A549)

  • Lentiviral vectors expressing Cas9 and a CDK1-specific single guide RNA (sgRNA)

  • Lipofectamine 3000 or similar transfection reagent

  • Puromycin or other selection antibiotic

  • Polybrene

  • Culture medium and supplements

  • PCR primers for CDK1 gene

  • Sanger sequencing reagents

  • Antibodies for Western blotting (CDK1, loading control)

Procedure:

  • sgRNA Design and Cloning: Design and clone two to three sgRNAs targeting an early exon of the CDK1 gene into a lentiviral expression vector.

  • Lentivirus Production: Co-transfect HEK293T cells with the sgRNA-expressing lentiviral vector, a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G).

  • Transduction: Transduce the target cancer cell line with the collected lentiviral particles in the presence of Polybrene.

  • Selection: Select for transduced cells using the appropriate antibiotic (e.g., puromycin).

  • Single-Cell Cloning: Isolate single cells by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates to generate clonal populations.

  • Genomic DNA Verification: Extract genomic DNA from expanded clones and perform PCR amplification of the targeted CDK1 region. Sequence the PCR products using Sanger sequencing to confirm the presence of insertions or deletions (indels) that result in a frameshift mutation.

  • Protein Knockout Confirmation: Perform Western blotting to confirm the absence of CDK1 protein expression in the knockout clones compared to wild-type cells.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Wild-type and CDK1 knockout cell lines

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Plate reader

Procedure:

  • Cell Seeding: Seed both wild-type and CDK1 knockout cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the wild-type cells with a serial dilution of this compound. Leave the knockout cells and a set of wild-type cells untreated as controls.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for this compound in the wild-type cells. Compare the viability of the CDK1 knockout cells to the this compound-treated wild-type cells.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle.

Materials:

  • Wild-type and CDK1 knockout cell lines

  • This compound

  • Ethanol (70%)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat wild-type cells with this compound at its IC50 concentration for 24-48 hours. Culture CDK1 knockout and untreated wild-type cells as controls.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use flow cytometry software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blotting

This technique is used to detect and quantify specific proteins in a sample.

Materials:

  • Wild-type and CDK1 knockout cell lines

  • This compound

  • Lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-CDK1, anti-Cyclin B1, anti-phospho-Histone H3, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis and Protein Quantification: Treat wild-type cells with this compound. Lyse all cell groups (untreated wild-type, this compound-treated, CDK1 knockout) and determine the protein concentration.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control to determine the relative protein expression levels.

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows relevant to the validation of this compound's hypothetical molecular target, CDK1.

G2M_Checkpoint_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) CyclinB_CDK1_inactive Cyclin B1/CDK1 (Inactive) Mitosis Mitosis CyclinB_CDK1_inactive->Mitosis Promotes Cdc25C Cdc25C Cdc25C->CyclinB_CDK1_inactive Activates Wee1 Wee1 Wee1->CyclinB_CDK1_inactive Inhibits This compound This compound (Hypothetical) This compound->CyclinB_CDK1_inactive Inhibits CRISPR_KO CRISPR/Cas9 CDK1 KO CRISPR_KO->CyclinB_CDK1_inactive Abolishes

Caption: G2/M Checkpoint Signaling Pathway.

Experimental_Workflow cluster_Target_Validation Target Validation Workflow Start Hypothesize CDK1 as This compound's Target Generate_KO Generate CDK1 KO Cell Line (CRISPR/Cas9) Start->Generate_KO Phenotypic_Assays Phenotypic Assays (Viability, Cell Cycle, Apoptosis) Generate_KO->Phenotypic_Assays Biochemical_Assays Biochemical Assays (Western Blot) Generate_KO->Biochemical_Assays Compare_Results Compare this compound Effects to CDK1 KO Phenotype Phenotypic_Assays->Compare_Results Biochemical_Assays->Compare_Results Conclusion Validate/Invalidate CDK1 as Target Compare_Results->Conclusion

Caption: Experimental Workflow for Target Validation.

Logical_Relationship Echinosporin_Treatment This compound Treatment CDK1_Inhibition CDK1 Inhibition Echinosporin_Treatment->CDK1_Inhibition Hypothesized Mechanism CDK1_KO CRISPR/Cas9 CDK1 Knockout CDK1_KO->CDK1_Inhibition RNAi_Knockdown RNAi CDK1 Knockdown RNAi_Knockdown->CDK1_Inhibition G2M_Arrest G2/M Phase Arrest CDK1_Inhibition->G2M_Arrest Apoptosis Apoptosis CDK1_Inhibition->Apoptosis

Caption: Logical Relationship of Different Methods.

Conclusion

Validating the molecular target of a compound is a cornerstone of modern drug development. While the definitive target of this compound requires further investigation, this guide provides a robust framework for its validation, using CDK1 as a well-reasoned hypothetical target. The comparison highlights the strengths of CRISPR/Cas9 in providing a genetically defined system for target validation, offering a high degree of specificity and the ability to create permanent knockout models.[4][5] This contrasts with the transient effects of RNAi and the potential for off-target effects with small molecule inhibitors. By employing the detailed protocols and workflows outlined in this guide, researchers can systematically and rigorously validate potential drug targets, accelerating the development of novel and effective cancer therapies.

References

A Comparative Guide to the Biosynthetic Pathways of Microbial Metabolites: Echinosporin in Context

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biosynthetic pathways of prominent microbial metabolites, placing the intriguing case of echinosporin in the context of well-established routes of natural product synthesis. While the complete biosynthetic gene cluster for this compound remains to be fully elucidated, it is proposed to arise from a novel branch of the shikimate pathway. Here, we compare this proposed pathway with the canonical pathways of a polyketide (erythromycin), a non-ribosomal peptide (penicillin), and another shikimate-derived antibiotic (chloramphenicol) to highlight the diverse and elegant strategies employed by microorganisms to produce complex bioactive molecules.

Overview of Biosynthetic Pathways

Microbial secondary metabolites are a rich source of pharmaceuticals and other valuable biochemicals. Their biosynthesis is orchestrated by dedicated gene clusters that encode a suite of enzymes responsible for the step-wise assembly of complex molecular scaffolds from simple primary metabolic precursors. Understanding these pathways is crucial for an array of applications, from the discovery of new natural products to the bioengineering of novel compounds with improved therapeutic properties.

This guide focuses on three major classes of biosynthetic pathways:

  • Polyketide Synthases (PKS): These large, modular enzymes iteratively condense short-chain carboxylic acid units, typically acetyl-CoA and malonyl-CoA, to generate a polyketide chain. The diversity of polyketides arises from the selective reduction and modification of the growing chain by different enzymatic domains within the PKS modules.

  • Non-Ribosomal Peptide Synthetases (NRPS): Similar in modular architecture to PKSs, NRPSs assemble peptides from standard and non-proteinogenic amino acids without the use of ribosomes. Each module is responsible for the recognition, activation, and incorporation of a specific amino acid.

  • Shikimate Pathway Derivatives: The shikimate pathway is a central metabolic route in microorganisms and plants for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan). This pathway also provides precursors for a wide range of secondary metabolites, including antibiotics, antifungals, and herbicides.

Comparative Analysis of Biosynthetic Gene Clusters and Products

The following table summarizes the key features of the biosynthetic pathways for erythromycin, penicillin, chloramphenicol, and the proposed pathway for this compound.

FeatureErythromycinPenicillinChloramphenicolThis compound (Proposed)
Producing Organism Saccharopolyspora erythraeaPenicillium chrysogenumStreptomyces venezuelaeStreptomyces echinosporus
Metabolite Class Polyketide (Macrolide)Non-Ribosomal Peptide (β-Lactam)Shikimate-derivedShikimate-derived
Biosynthetic Machinery Type I Polyketide Synthase (PKS)Non-Ribosomal Peptide Synthetase (NRPS)Stand-alone enzymesStand-alone enzymes
Primary Precursors Propionyl-CoA, Methylmalonyl-CoAL-α-aminoadipic acid, L-cysteine, L-valineChorismic acid, p-aminophenylalanineShikimic acid derivatives
Gene Cluster Name erypcb (pcbAB, pcbC, penDE)cmlNot yet fully characterized
Key Enzymes 6-deoxyerythronolide B synthase (DEBS)δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS)Chorismate mutase, Prephenate dehydrogenase(Putative) Novel shikimate pathway enzymes
Structure 14-membered macrolide ring with two deoxysugarsBicyclic β-lactam structurep-Nitrophenylpropanoid derivativeBicyclic core with a unique carbon skeleton

Biosynthetic Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the core logic of the biosynthetic pathways for erythromycin, penicillin, and chloramphenicol, providing a visual comparison of their distinct enzymatic steps.

Erythromycin Biosynthesis (Polyketide Pathway)

Erythromycin_Biosynthesis cluster_precursors Primary Metabolism cluster_pks Polyketide Synthase (DEBS) cluster_post_pks Post-PKS Modifications Propionyl-CoA Propionyl-CoA DEBS1 Module 1 Module 2 Propionyl-CoA->DEBS1:f0 Starter Methylmalonyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA->DEBS1:f0 Methylmalonyl-CoA->DEBS1:f1 DEBS2 Module 3 Module 4 Methylmalonyl-CoA->DEBS2:f0 Methylmalonyl-CoA->DEBS2:f1 DEBS3 Module 5 Module 6 TE Methylmalonyl-CoA->DEBS3:f0 Methylmalonyl-CoA->DEBS3:f1 DEBS1->DEBS2 DEBS2->DEBS3 6-deoxyerythronolide B 6-deoxyerythronolide B DEBS3:f2->6-deoxyerythronolide B Cyclization Erythronolide B Erythronolide B 6-deoxyerythronolide B->Erythronolide B Hydroxylation (EryF) 3-O-Mycarosylerythronolide B 3-O-Mycarosylerythronolide B Erythronolide B->3-O-Mycarosylerythronolide B Glycosylation (EryB) Erythromycin D Erythromycin D 3-O-Mycarosylerythronolide B->Erythromycin D Glycosylation (EryC) Erythromycin C Erythromycin C Erythromycin D->Erythromycin C Hydroxylation (EryK) Erythromycin A Erythromycin A Erythromycin C->Erythromycin A Methylation (EryG)

Caption: The modular type I PKS pathway for erythromycin biosynthesis.

Penicillin Biosynthesis (Non-Ribosomal Peptide Pathway)

Caption: The NRPS-mediated biosynthetic pathway of penicillin.

Chloramphenicol Biosynthesis (Shikimate-Derived Pathway)

Chloramphenicol_Biosynthesis cluster_shikimate Shikimate Pathway cluster_branch Branch Pathway cluster_tailoring Tailoring Steps Erythrose-4-phosphate Erythrose-4-phosphate Shikimic acid Shikimic acid Erythrose-4-phosphate->Shikimic acid Phosphoenolpyruvate Phosphoenolpyruvate Phosphoenolpyruvate->Shikimic acid Chorismic acid Chorismic acid p-aminophenylalanine (PAPA) p-aminophenylalanine (PAPA) Chorismic acid->p-aminophenylalanine (PAPA) cml genes Intermediate Intermediate p-aminophenylalanine (PAPA)->Intermediate N-acylation N-acylation Hydroxylation Hydroxylation N-acylation->Hydroxylation Dichlorination Dichlorination Hydroxylation->Dichlorination Chloramphenicol Chloramphenicol Dichlorination->Chloramphenicol Shikimic acid->Chorismic acid Intermediate->N-acylation

Caption: The shikimate-derived biosynthetic pathway of chloramphenicol.

Experimental Protocols

The elucidation of biosynthetic pathways relies on a combination of genetic and biochemical techniques. Below are generalized protocols for key experiments commonly used in this field.

Gene Knockout via Homologous Recombination

This method is used to inactivate a specific gene within the biosynthetic cluster to determine its function.

Methodology:

  • Construct a knockout vector:

    • Amplify the upstream and downstream flanking regions (typically 1-2 kb) of the target gene from the producer strain's genomic DNA using PCR.

    • Clone these flanking regions on either side of an antibiotic resistance cassette (e.g., apramycin resistance) in a suitable vector that cannot replicate in the producer strain.

  • Transform the producer strain:

    • Introduce the knockout vector into the producer strain using an appropriate method (e.g., protoplast transformation for Streptomyces).

  • Select for double-crossover events:

    • Plate the transformed cells on a medium containing the selection antibiotic.

    • Colonies that grow are potential double-crossover mutants where the target gene has been replaced by the resistance cassette.

  • Verify the knockout:

    • Confirm the gene replacement by PCR using primers that anneal outside the flanking regions and within the resistance cassette.

    • Further confirmation can be obtained by Southern blot analysis.

  • Analyze the mutant phenotype:

    • Cultivate the knockout mutant under production conditions.

    • Analyze the culture extract by HPLC or LC-MS to determine if the production of the final metabolite is abolished and if any new intermediates have accumulated.

Heterologous Expression of the Biosynthetic Gene Cluster

This technique involves transferring the entire biosynthetic gene cluster from the native producer into a well-characterized, genetically tractable host strain to study the pathway and potentially improve product yields.

Methodology:

  • Clone the entire biosynthetic gene cluster:

    • Identify the boundaries of the gene cluster through genome sequencing and bioinformatic analysis.

    • Clone the entire cluster into a suitable expression vector (e.g., a bacterial artificial chromosome or a cosmid). This may require advanced cloning techniques like Gibson assembly or TAR cloning for large clusters.

  • Introduce the vector into a heterologous host:

    • Select a suitable host strain (e.g., Streptomyces coelicolor or E. coli) that is known to be a good producer of secondary metabolites and lacks the ability to produce the target compound.

    • Transform the host strain with the vector containing the gene cluster.

  • Cultivate the heterologous host:

    • Grow the transformed host under conditions that induce the expression of the cloned genes. This may require co-expression of specific regulatory genes from the native producer.

  • Analyze for product formation:

    • Extract the secondary metabolites from the culture and analyze by HPLC or LC-MS to confirm the production of the target compound.

    • The structure of the produced compound should be confirmed by NMR and mass spectrometry.

The Case of this compound: A Novel Branch of the Shikimate Pathway

This compound, an antibiotic with antitumor activity isolated from Streptomyces echinosporus, possesses a unique chemical structure that has intrigued chemists and biochemists. While its total synthesis has been achieved, its natural biosynthetic pathway is not yet fully defined. Preliminary studies have suggested that this compound biosynthesis diverges from the central shikimate pathway at a point different from other known shikimate-derived metabolites, representing a "novel branch."

The elucidation of this pathway will likely involve:

  • Genome sequencing of Streptomyces echinosporus to identify the putative this compound biosynthetic gene cluster.

  • Gene knockout studies within the identified cluster to pinpoint the genes essential for this compound production and to isolate biosynthetic intermediates.

  • In vitro enzymatic assays with purified proteins encoded by the cluster to characterize the function of each enzyme and reconstruct the pathway biochemically.

The discovery and characterization of the this compound biosynthetic pathway will not only provide fundamental insights into the enzymatic logic of natural product biosynthesis but may also open up new avenues for the chemo-enzymatic synthesis of novel this compound analogs with enhanced therapeutic potential.

Conclusion

The biosynthesis of microbial metabolites is a testament to the remarkable catalytic power and evolutionary creativity of microorganisms. By comparing the well-understood pathways of erythromycin, penicillin, and chloramphenicol with the enigmatic origins of this compound, we gain a deeper appreciation for the diversity of biosynthetic strategies. The ongoing investigation into the this compound pathway promises to unveil new enzymatic reactions and regulatory mechanisms, further expanding our toolkit for natural product discovery and engineering.

Comparative Toxicity Profile of Echinosporin and the Selective CDK1 Inhibitor RO-3306

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic profiles of Echinosporin and the selective CDK1 inhibitor, RO-3306. While this compound has been identified as a promising agent for its anti-proliferative effects on cancer cells, a critical gap exists in the literature regarding its toxicity profile against normal human cell lines. To address this, we present a comparative analysis with RO-3306, a well-characterized compound with available data on both cancerous and non-cancerous human cell lines. This guide aims to underscore the importance of evaluating off-target cytotoxicity in pre-clinical drug development.

Data Presentation: Comparative Cytotoxicity

The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and RO-3306 across various cell lines. It is important to note the absence of published data for this compound's effect on normal human cell lines.

CompoundCell LineCell TypeIC50 (µM)Reference
This compound tsFT210Mouse Mammary Carcinoma91.5[Not Available]
K562Human Myelogenous Leukemia25.1[Not Available]
HCT-15Human Colon Adenocarcinoma247[Not Available]
Normal Human Cell Lines Data Not Available
RO-3306 HEC-1-BHuman Endometrial Adenocarcinoma7.87 (at 72h)[1]
HCT116Human Colon Carcinoma3.2 (at 5 days)[2]
RKOHuman Colon Carcinoma2.0[2]
SW480Human Colon Adenocarcinoma2.2[2]
SJSA-1Human Osteosarcoma4.55[2]
NHDF Normal Human Dermal Fibroblasts More resistant than p53 wild-type tumor cells
HFL1, MRC-5, RPE Normal Human Fibroblasts and Epithelial Cells Did not sensitize to radiation in colony formation assays

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of these compounds are provided below.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. The concentration of the solubilized formazan is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 10⁴–10⁵ cells/well in 100 µL of culture medium containing the test compounds at various concentrations.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the samples on a microplate reader at a wavelength of 570 nm.

Apoptosis Detection: Annexin V Staining

The Annexin V assay is a standard method for detecting early-stage apoptosis.

Principle: In apoptotic cells, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (like FITC) to label apoptotic cells. Propidium Iodide (PI) is used as a counterstain to differentiate necrotic cells, which have compromised membrane integrity, from apoptotic cells.

Protocol for Flow Cytometry:

  • Cell Collection: Harvest cells (1-5 x 10⁵) by centrifugation.

  • Washing: Wash the cells once with cold 1X PBS and then once with 1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂).

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of fluorochrome-conjugated Annexin V to the cell suspension.

  • Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.

  • PI Staining (Optional): Add a PI staining solution if differentiating between apoptotic and necrotic cells is required.

  • Analysis: Analyze the cells immediately by flow cytometry. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G Experimental Workflow for In Vitro Cytotoxicity Assessment cluster_0 Preparation cluster_1 Treatment cluster_2 Analysis cell_culture Cell Culture (Normal & Cancer Cell Lines) seeding Cell Seeding (96-well plates) cell_culture->seeding compound_prep Compound Preparation (this compound / RO-3306) treatment Treatment with Compound (Dose-response) compound_prep->treatment seeding->treatment incubation Incubation (24-72 hours) treatment->incubation mtt_assay MTT Assay (Cell Viability) incubation->mtt_assay annexin_v Annexin V/PI Staining (Apoptosis Assay) incubation->annexin_v data_analysis Data Analysis (IC50 Calculation) mtt_assay->data_analysis flow_cytometry Flow Cytometry Analysis annexin_v->flow_cytometry flow_cytometry->data_analysis G Simplified Signaling Pathway of G2/M Arrest and Apoptosis cluster_0 Compound Action cluster_1 Cell Cycle Regulation cluster_2 Apoptosis Pathway This compound This compound G2M_Transition G2/M Transition This compound->G2M_Transition Inhibits RO3306 RO-3306 CDK1_CyclinB CDK1/Cyclin B Complex RO3306->CDK1_CyclinB Inhibits CDK1_CyclinB->G2M_Transition Promotes Mitosis Mitosis G2M_Transition->Mitosis p53 p53 Activation G2M_Transition->p53 Arrest leads to Bax Bax Activation p53->Bax Mitochondria Mitochondrial Pathway Bax->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

References

Safety Operating Guide

Navigating the Disposal of Echinosporin: A Protocol for Laboratory Safety

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like Echinosporin are paramount to ensuring a safe laboratory environment. While some safety data sheets (SDS) may not classify this compound as a hazardous substance under the Globally Harmonized System (GHS), its known biological activities, including antitumor properties and inhibition of DNA, RNA, and protein synthesis, warrant a cautious approach.[1][2] To mitigate any potential risks, it is prudent to treat this compound as a cytotoxic agent and follow established guidelines for the disposal of such materials.[3][4]

This guide provides a comprehensive, step-by-step plan for the safe disposal of this compound waste, ensuring compliance with standard laboratory safety practices and protecting both personnel and the environment.

Key Compound Characteristics

A summary of this compound's relevant properties is provided below to inform handling and disposal procedures.

PropertyValueSource/Citation
Synonyms NSC 357683, XK-213[1]
CAS Number 79127-35-8
Molecular Formula C10H9NO5
Molecular Weight 223.18 g/mol
Physical State Solid powder
Appearance White
Melting Point 212 - 213 °C
Biological Activity Antitumor agent; inhibits DNA, RNA, and protein synthesis

Step-by-Step Disposal Protocol for this compound Waste

The following protocol outlines the essential steps for the safe handling and disposal of this compound and any contaminated materials. This procedure is based on general guidelines for managing cytotoxic waste.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling this compound or its waste. This includes:

    • A lab coat or gown.

    • Safety goggles or a face shield.

    • Two pairs of chemotherapy-rated gloves.

2. Waste Segregation:

  • All materials that have come into contact with this compound must be considered cytotoxic waste. This includes:

    • Empty or partially empty vials of this compound.

    • Contaminated labware (e.g., pipette tips, tubes, flasks).

    • Contaminated PPE (gloves, lab coats, etc.).

    • Spill cleanup materials.

3. Waste Collection and Containment:

  • Sharps: Any contaminated sharps (needles, scalpels, etc.) must be placed in a designated, puncture-resistant, and clearly labeled cytotoxic sharps container.

  • Solid Waste: Non-sharp solid waste should be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be lined with a distinctive colored bag (e.g., yellow with a purple stripe or red) as per your institution's guidelines for cytotoxic waste.

  • Liquid Waste: Unused solutions of this compound or contaminated liquid waste should be collected in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not pour this compound solutions down the drain.

4. Labeling:

  • All waste containers must be clearly labeled with the words "Cytotoxic Waste" or "Hazardous Waste" and should identify the primary contents (this compound). Follow your institution's specific labeling requirements.

5. Storage:

  • Store sealed cytotoxic waste containers in a designated, secure area away from general laboratory traffic until they are collected for disposal.

6. Disposal:

  • The primary method for the disposal of cytotoxic waste is high-temperature incineration.

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.

7. Spill Management:

  • In the event of a spill, cordon off the area to prevent exposure.

  • Wearing appropriate PPE, use a spill kit designed for cytotoxic agents to clean the area.

  • All materials used for spill cleanup must be disposed of as cytotoxic waste.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound, emphasizing a safety-first approach.

EchinosporinDisposalWorkflow cluster_assessment Initial Assessment cluster_handling Handling and Segregation cluster_disposal Containment and Disposal start This compound Waste Generated sds_review Review Safety Data Sheet (SDS) start->sds_review biological_activity Consider Biological Activity (Cytotoxic) sds_review->biological_activity treat_as_cytotoxic Treat as Cytotoxic Waste biological_activity->treat_as_cytotoxic Yes wear_ppe Wear Appropriate PPE treat_as_cytotoxic->wear_ppe segregate_waste Segregate Waste Streams (Sharps, Solids, Liquids) wear_ppe->segregate_waste containerize Place in Labeled, Leak-Proof Cytotoxic Waste Containers segregate_waste->containerize store_securely Store in Designated Secure Area containerize->store_securely dispose Arrange for Professional Disposal (Incineration) store_securely->dispose

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory personnel can effectively manage this compound waste, minimizing health risks and ensuring environmental responsibility. Always consult your institution's specific safety guidelines and EHS department for any additional requirements.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.